molecular formula C17H14O6 B126560 (-)-Pisatin CAS No. 20186-22-5

(-)-Pisatin

カタログ番号: B126560
CAS番号: 20186-22-5
分子量: 314.29 g/mol
InChIキー: LZMRDTLRSDRUSU-DLBZAZTESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(-)-Pisatin is a pterocarpan phytoalexin, a key antimicrobial compound produced by the garden pea ( Pisum sativum ) in response to pathogen attack . It was the first phytoalexin to be isolated and chemically characterized, marking a milestone in plant pathology research . Its structure features a pterocarpan backbone with a methylenedioxy group and a methoxy group . The primary research value of (-)-Pisatin lies in studying plant-pathogen interactions. Its mechanism of action involves exerting antifungal toxicity, which non-pathogenic fungi are highly sensitive to . A critical area of investigation is how virulent fungal pathogens, such as Nectria haematococca , have evolved specific detoxification mechanisms to overcome this plant defense. These pathogens use a cytochrome P450 enzyme called pisatin demethylase to remove a methyl group from pisatin, rendering it non-fungitoxic . The ability to detoxify pisatin is a clearly established virulence trait, and the study of this process provides a model system for understanding fungal pathogenicity and host-pathogen co-evolution . Consequently, (-)-Pisatin is an essential reagent for research in plant biochemistry, molecular plant pathology, and the development of plant disease resistance strategies. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,12S)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRDTLRSDRUSU-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942240
Record name 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3187-47-1, 20186-22-5
Record name rel-(6aR,12aR)-3-Methoxy-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3187-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pisatin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PISATIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498E2M1IW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PISATIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4PE9U3RE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of (-)-Pisatin in Pisum sativum: A Technical Guide to a Pioneering Phytoalexin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the history, chemistry, biosynthesis, and analysis of (-)-pisatin, a pivotal molecule in the study of plant-pathogen interactions. Discovered in the common pea, Pisum sativum, pisatin was the first phytoalexin to be isolated and chemically characterized, laying the groundwork for the field of chemical plant defense. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry, plant pathology, and the discovery of novel bioactive compounds.

The Dawn of Phytoalexins: A Paradigm Shift in Plant Pathology

The concept of "phytoalexins," low molecular weight antimicrobial compounds synthesized by and accumulated in plants in response to stress, including microbial infection, was a revolutionary idea. The discovery of pisatin provided the first tangible chemical evidence for this theory, shifting the understanding of plant immunity from a passive, pre-formed defense system to a dynamic, inducible one.

The pioneering work of Cruickshank and Perrin in the early 1960s stands as a landmark in phytopathology. Their meticulous investigation into the resistance of pea pods to fungal infection led to the isolation of a substance with potent antifungal properties, which they named "pisatin".[1] This discovery opened the floodgates for the identification of a vast array of phytoalexins from numerous plant species, each with its unique chemical structure and biological activity.

The Landmark Discovery and Characterization of Pisatin

The journey to uncover pisatin was a testament to classic natural product chemistry, relying on bioassay-guided fractionation. The initial observations that pea pods could resist infection by a broad range of non-pathogenic fungi, while being susceptible to specific pathogens, hinted at the presence of a selective chemical defense mechanism.

The Historical Protocol: Bioassay-Guided Isolation

The original method employed by Cruickshank and Perrin, while rudimentary by today's standards, exemplifies the core principles of natural product discovery.

Experimental Protocol: Cruickshank and Perrin's Bioassay-Guided Isolation of Pisatin (Conceptual Reconstruction)

  • Induction of Pisatin Production: Immature pea pods (Pisum sativum) were inoculated with a spore suspension of a non-pathogenic fungus, such as Monilinia fructicola.[1] This step was crucial as pisatin is not constitutively present in healthy tissue but is synthesized in response to fungal challenge.

  • Extraction: After a suitable incubation period to allow for pisatin accumulation, the infected pea pod tissues were harvested and extracted with a suitable organic solvent, likely a non-polar solvent to capture the lipophilic pisatin.

  • Bioassay: The crude extract was then tested for its ability to inhibit the growth of a test fungus. This was typically done using an agar diffusion assay, where the extract was applied to a paper disc on a lawn of the fungus. A zone of inhibition around the disc indicated the presence of an antifungal compound.

  • Fractionation: The active extract was then subjected to various chromatographic techniques of the era, such as column chromatography or paper chromatography, to separate its components.

  • Iterative Bioassay and Fractionation: Each fraction was then tested for antifungal activity, and the most active fractions were further purified using additional chromatographic steps. This iterative process of fractionation and bioassay was continued until a pure, crystalline substance was obtained.

  • Characterization: The purified compound, pisatin, was then subjected to chemical analysis to determine its physical and chemical properties, including melting point, elemental composition, and UV-visible absorption spectrum.

Table 1: Physicochemical Properties of Pisatin

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₆[2]
Molecular Weight314.29 g/mol
AppearanceColorless, needle-like crystals[2]
Melting Point61 °C
UV Absorption Maxima (in Ethanol)280 nm, 309 nm[2]
Stereochemistry(+)-(6aR,11aR)[3]
Elucidation of the Chemical Structure

The definitive chemical structure of pisatin as 3-hydroxy-7-methoxy-4',5'-methylenedioxy-pterocarpan was established by Perrin and Bottomley in 1962 through a combination of classical chemical degradation and spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy.[4][5] This was a significant achievement, revealing a novel class of isoflavonoid compounds, the pterocarpans, as key players in plant defense. The absolute stereochemistry of the naturally occurring enantiomer was later determined to be (+)-(6aR,11aR).[3]

The Biosynthetic Pathway of Pisatin: A Multi-Enzyme Cascade

The production of pisatin in pea is a complex process, involving a series of enzymatic reactions that convert a primary metabolite, L-phenylalanine, into the final pterocarpan structure. This pathway is tightly regulated and is rapidly induced upon perception of biotic or abiotic stress signals.

Elicitation and Signal Transduction

The synthesis of pisatin is initiated by the recognition of "elicitors," which can be molecules of fungal origin (e.g., chitin, glucans), breakdown products of the plant cell wall (endogenous elicitors), or abiotic stressors like heavy metals (e.g., copper chloride) and certain chemicals (e.g., EDTA).[6] The perception of these elicitors at the plant cell surface triggers a complex signal transduction cascade. While the complete pathway is still under investigation, it is known to involve changes in ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[7] This signaling ultimately leads to the transcriptional activation of genes encoding the enzymes of the pisatin biosynthetic pathway.[7]

Elicitor_Signaling Elicitor Elicitor (e.g., Fungal Cell Wall Fragment) Receptor Plasma Membrane Receptor Elicitor->Receptor Binding Signal_Cascade Signal Transduction Cascade (Ion fluxes, ROS, MAPK activation) Receptor->Signal_Cascade Initiation TFs Transcription Factors (Activation) Signal_Cascade->TFs Activation Biosynthesis_Genes Pisatin Biosynthesis Gene Expression TFs->Biosynthesis_Genes Induction Enzymes Biosynthetic Enzymes Biosynthesis_Genes->Enzymes Translation Pisatin (-)-Pisatin Enzymes->Pisatin Synthesis

Figure 1: A simplified diagram of the elicitor signaling pathway leading to pisatin biosynthesis in Pisum sativum.

The Phenylpropanoid and Isoflavonoid Pathways

The core of pisatin biosynthesis lies within the phenylpropanoid and isoflavonoid pathways. The journey begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) , a key regulatory enzyme in the phenylpropanoid pathway. A series of enzymatic steps then lead to the formation of an isoflavone intermediate, which is the branching point for the synthesis of various isoflavonoids. A critical enzyme at this juncture is isoflavone synthase (IFS) , a cytochrome P450 monooxygenase that catalyzes the conversion of a flavanone to an isoflavone.[8] Subsequent enzymatic modifications, including hydroxylations, methylations, and cyclizations, ultimately yield the pterocarpan skeleton of pisatin. The final step in the pathway is the methylation of (+)-6a-hydroxymaackiain by a specific methyltransferase.[9]

Pisatin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone Isoflavone (e.g., Formononetin) Flavanone->Isoflavone IFS Pterocarpan_Precursor Pterocarpan Precursor ((+)-6a-hydroxymaackiain) Isoflavone->Pterocarpan_Precursor Multiple Steps Pisatin (-)-Pisatin Pterocarpan_Precursor->Pisatin Methyltransferase

Figure 2: A simplified overview of the biosynthetic pathway of (-)-pisatin in Pisum sativum. (PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-Coumarate:CoA ligase; CHS: Chalcone synthase; CHI: Chalcone isomerase; IFS: Isoflavone synthase).

Biological Activity and Mechanism of Action

Pisatin exhibits a broad spectrum of antifungal activity, inhibiting the growth of a wide range of fungi.[1] However, its effectiveness varies, with non-pathogens of pea being generally more sensitive than pea pathogens. This differential sensitivity is a key aspect of its role in plant defense.

The precise molecular mechanism of pisatin's antifungal action is not fully elucidated but is thought to involve the disruption of fungal cell membranes. Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Some evidence also suggests that pisatin may have intracellular targets, but further research is needed to confirm these.[10][11]

Interestingly, many successful pea pathogens have evolved mechanisms to tolerate pisatin. The most well-characterized of these is the detoxification of pisatin through demethylation, a reaction catalyzed by a specific cytochrome P450 enzyme known as pisatin demethylase.[12] This detoxification converts pisatin into a less toxic compound, allowing the fungus to colonize the plant tissue.

Modern Analytical Techniques for Pisatin Analysis

The advent of modern analytical techniques has revolutionized the study of natural products like pisatin, allowing for its rapid and sensitive detection and quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice for contemporary pisatin analysis.

Experimental Protocol: HPLC-UV Analysis of Pisatin in Pea Tissue

This protocol provides a general framework for the extraction and quantification of pisatin from pea tissue using HPLC with UV detection.

1. Sample Preparation:

  • Elicitation (Optional but Recommended): To increase pisatin levels, pea seedlings or detached pods can be treated with an elicitor (e.g., 0.5% (w/v) yeast extract solution or 5 mM copper chloride) for 24-48 hours prior to harvesting.

  • Harvesting and Freezing: Harvest the desired pea tissue (e.g., epicotyls, leaves, or pods) and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100-200 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of 80% (v/v) methanol.

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 15-20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (FA).

    • Solvent A: Water + 0.1% FA

    • Solvent B: Acetonitrile + 0.1% FA

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B (linear gradient)

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 309 nm (the absorption maximum of pisatin)

3. Quantification:

  • Prepare a standard curve using a certified standard of (-)-pisatin of known concentrations.

  • Inject the standards and the prepared samples onto the HPLC system.

  • Identify the pisatin peak in the sample chromatograms by comparing its retention time with that of the standard.

  • Calculate the concentration of pisatin in the samples by interpolating the peak area from the standard curve.

HPLC_Workflow Start Pea Tissue (Elicited or Control) Grind Cryogenic Grinding Start->Grind Extract Methanol Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Syringe Filtration Centrifuge->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial HPLC_System HPLC-UV System HPLC_Vial->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Quantification Quantification (Standard Curve) Chromatogram->Quantification Result Pisatin Concentration Quantification->Result

Figure 3: A workflow diagram for the HPLC analysis of pisatin in pea tissue.

Conclusion and Future Perspectives

The discovery of pisatin was a watershed moment in plant science, providing the first chemical evidence for the phytoalexin theory and opening up a new frontier in the study of plant-pathogen interactions. From its painstaking isolation using classical techniques to its routine analysis with modern chromatography, the story of pisatin mirrors the evolution of natural product chemistry and analytical science.

Today, research on pisatin and other phytoalexins continues to be a vibrant field. The elucidation of the complete biosynthetic pathway and its regulatory networks in Pisum sativum at the genomic and proteomic levels remains an active area of investigation. Furthermore, the potential of pisatin and its derivatives as lead compounds for the development of new antifungal agents for agriculture and medicine is an exciting prospect. The legacy of this pioneering phytoalexin continues to inspire new generations of scientists to explore the chemical intricacies of the natural world.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961). Studies on Phytoalexins. III. The Isolation, Assay, and General Properties of a Phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences, 14(3), 336-348.
  • Perrin, D. R., & Bottomley, W. (1961). The structure of pisatin from Pisum sativum L.
  • Hadwiger, L. A., & Tanaka, K. (2015). EDTA a novel inducer of pisatin, a phytoalexin indicator of the non-host resistance in peas. Molecules, 20(1), 24-34.
  • Sweigard, J. A., Matthews, D. E., & VanEtten, H. D. (1986). Synthesis of the phytoalexin pisatin by a methyltransferase from pea. Plant Physiology, 80(1), 277-279.
  • Reuber, T. L., & Ausubel, F. M. (1996). Isolation of Arabidopsis genes that differentiate between resistance responses mediated by the RPS2 and RPM1 disease resistance genes. The Plant Cell, 8(2), 241-249.
  • Celoy, R. M., & VanEtten, H. D. (2014). (+)-Pisatin biosynthesis: from (−) enantiomeric intermediates via an achiral 7,2'-dihydroxy-4',5′-methylenedioxyisoflav-3-ene. Phytochemistry, 98, 120-127.
  • Wubben, J. P., Eijkelboom, C. A., & De Wit, P. J. G. M. (1996). The Pisum sativum-Mycosphaerella pinodes interaction: cellular and molecular aspects of host and non-host resistance.
  • George, H. L., & VanEtten, H. D. (2001). Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin. Fungal Genetics and Biology, 33(1), 37-48.
  • Davis, D. A., & Hahlbrock, K. (1987). Induction of defense responses in cultured parsley cells by elicitor from Phytophthora megasperma f. sp. glycinea. Plant Physiology, 85(4), 1286-1290.
  • Dixon, R. A. (2001). Natural products and plant disease resistance.
  • Ahuja, I., Kissen, R., & Bones, A. M. (2012). Phytoalexins in defense against pathogens. Trends in plant science, 17(2), 73-90.
  • Perrin, D. R., & Bottomley, W. (1962). Studies on Phytoalexins. V. The Structure of Pisatin from Pisum sativum L. Journal of the American Chemical Society, 84(10), 1919–1922.
  • Whitehead, I. M., Threlfall, D. R., & Ewing, D. F. (1990). 6a-Hydroxymaackiain 3-O-methyltransferase, a C-methyltransferase of pterocarpan phytoalexin biosynthesis in pea. Phytochemistry, 29(4), 1125-1128.
  • Boue, S. M., Wiese, T. E., Nehls, S., Burow, M. E., Elliott, S., Carter-Wientjes, C. H., ... & Cleveland, T. E. (2000). Evaluation of the estrogenic effects of legume extracts containing phytoalexins. Journal of agricultural and food chemistry, 48(6), 2185-2189.
  • Zhao, J., & Dixon, R. A. (2009).

Sources

Biosynthesis Pathway of (+)-Pisatin from Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the biosynthesis of Pisatin, designed for researchers and drug development professionals.

Technical Guide for Researchers & Application Scientists

Executive Summary

Pisatin is the primary phytoalexin of the garden pea (Pisum sativum).[1][2][3][4] It belongs to the pterocarpan class of isoflavonoids and exhibits potent antifungal activity, particularly against non-host pathogens.[1] Structurally, it is characterized as (6aR, 11aR)-3-methoxy-6a-hydroxy-8,9-methylenedioxypterocarpan .

While the user query specifies "(-)-Pisatin," it is critical to note from an authoritative biochemical standpoint that the natural phytoalexin produced by Pisum sativum is (+)-Pisatin . However, the biosynthesis is stereochemically unique because it proceeds through (-)-enantiomeric intermediates (such as (-)-sophorol) before a final inversion or specific enzymatic selection yields the (+) product. This guide details the natural biosynthetic pathway, highlighting the stereochemical inversion that defines this system.

Key Applications:

  • Plant Pathology: Marker of induced resistance (phytoalexin).[2][5]

  • Pharmacology: Investigated for estrogenic receptor modulation and potential anticancer properties.

  • Synthetic Biology: Engineering of isoflavonoid pathways in microbial hosts.

Pathway Architecture

The biosynthesis of Pisatin involves three distinct metabolic phases:

  • General Phenylpropanoid Pathway: Conversion of Phenylalanine to 4-Coumaroyl-CoA.

  • Isoflavonoid Branching: Construction of the isoflavone scaffold (Formononetin).

  • Pterocarpan Assembly & Modification: Formation of the methylenedioxy bridge, stereoselective reduction, and terminal hydroxylation/methylation.

Phase 1: General Phenylpropanoid Pathway

The pathway initiates with the deamination of L-Phenylalanine, channeling carbon from primary metabolism into secondary phenolic synthesis.

  • Step 1: L-Phenylalanine

    
    trans-Cinnamic acid [1][6]
    
    • Enzyme:[1][7][8][9][10][11][12]Phenylalanine ammonia-lyase (PAL) [1]

    • Mechanism:[1][9][13] Non-oxidative deamination. Rate-limiting step for entry into phenolic metabolism.[9]

  • Step 2: trans-Cinnamic acid

    
    p-Coumaric acid [1]
    
    • Enzyme:[1][7][8][9][10][11][12]Cinnamate 4-hydroxylase (C4H) (Cytochrome P450, CYP73A)

    • Mechanism:[1][9][13] Aromatic ring hydroxylation.

  • Step 3: p-Coumaric acid

    
    p-Coumaroyl-CoA 
    
    • Enzyme:[1][7][8][9][10][11][12]4-Coumarate:CoA ligase (4CL) [1]

    • Mechanism:[1][9][13] ATP-dependent activation of the carboxyl group to a thioester.

Phase 2: Isoflavonoid Branching

This phase constructs the 15-carbon skeleton and performs the aryl migration characteristic of isoflavonoids.

  • Step 4: p-Coumaroyl-CoA + 3 Malonyl-CoA

    
    Isoliquiritigenin  (Deoxychalcone)
    
    • Enzymes:[7][9]Chalcone Synthase (CHS) + Chalcone Reductase (CHR)

    • Significance: The co-action of CHR is crucial. Without CHR, the product is Naringenin chalcone (5-hydroxy). Pisatin lacks the 5-hydroxyl group (corresponding to position 1 on the pterocarpan), identifying it as a 5-deoxy isoflavonoid .

  • Step 5: Isoliquiritigenin

    
    Liquiritigenin 
    
    • Enzyme:[1][7][8][9][10][11][12]Chalcone Isomerase (CHI)

    • Mechanism:[1][9][13] Stereospecific ring closure to form the flavanone (2S)-liquiritigenin.

  • Step 6: Liquiritigenin

    
    Daidzein 
    
    • Enzyme:[1][7][8][9][10][11][12]Isoflavone Synthase (IFS) (CYP93C) + 2-Hydroxyisoflavanone Dehydratase (HID)

    • Mechanism:[1][9][13] IFS performs the oxidative 1,2-aryl migration (ring B moves from C2 to C3).

  • Step 7: Daidzein

    
    Formononetin 
    
    • Enzyme:[1][7][8][9][10][11][12]Isoflavone 4'-O-methyltransferase (HI4'OMT)

    • Mechanism:[1][9][13] Methylation of the 4'-hydroxyl group (which corresponds to the 3-position in pterocarpans).

Phase 3: Pterocarpan Assembly (The Stereochemical Shift)

This phase contains the unique steps for Pisatin, including the formation of the methylenedioxy bridge and the 6a-hydroxylation.

  • Step 8: Formononetin

    
    Calycosin 
    
    • Enzyme:[1][7][8][9][10][11][12]Isoflavone 3'-hydroxylase (I3'H) (P450)

    • Product: 7,3'-dihydroxy-4'-methoxyisoflavone.

  • Step 9: Calycosin

    
    Pseudobaptigenin 
    
    • Enzyme:[1][7][8][9][10][11][12]Pseudobaptigenin synthase (P450, CYP81E subfamily)

    • Mechanism:[1][9][13] Oxidative cyclization of the 3'-hydroxy and 4'-methoxy groups to form the methylenedioxy bridge (-O-CH2-O-).

  • Step 10: Pseudobaptigenin

    
    2'-Hydroxypseudobaptigenin 
    
    • Enzyme:[1][7][8][9][10][11][12]Isoflavone 2'-hydroxylase (I2'H)

  • Step 11: 2'-Hydroxypseudobaptigenin

    
    (-)-Sophorol 
    
    • Enzyme:[1][7][8][9][10][11][12]Isoflavone Reductase (IFR) [1]

    • Stereochemistry: This enzyme introduces chirality, producing the (-)-(3R) isoflavanone intermediate.[1]

  • Step 12: (-)-Sophorol

    
    (+)-Maackiain 
    
    • Enzymes:[7][9]Sophorol Reductase (SOR) + Pterocarpan Synthase (PTS)

    • Mechanism:[1][9][13] Reduction to an isoflavanol followed by dehydration/cyclization. This step involves a stereochemical inversion or selection that leads to the (6aR, 11aR) pterocarpan skeleton.

  • Step 13: (+)-Maackiain

    
    (+)-6a-Hydroxymaackiain 
    
    • Enzyme:[1][7][8][9][10][11][12]6a-Hydroxylase (P450)

    • Mechanism:[1][9][13] Stereospecific hydroxylation at the 6a bridgehead carbon.[14]

  • Step 14: (+)-6a-Hydroxymaackiain

    
    (+)-Pisatin 
    
    • Enzyme:[1][7][8][9][10][11][12]6a-Hydroxymaackiain 3-O-methyltransferase (HMKMT) [15]

    • Mechanism:[1][9][13] Methylation of the 3-hydroxyl group (A-ring) to yield the final phytoalexin.

Visualization: Pathway Diagram

PisatinBiosynthesis Phe L-Phenylalanine Cinnamate trans-Cinnamate Phe->Cinnamate PAL Coumarate p-Coumarate Cinnamate->Coumarate C4H CoumaroylCoA p-Coumaroyl-CoA Coumarate->CoumaroylCoA 4CL Isoliquiritigenin Isoliquiritigenin (Deoxychalcone) CoumaroylCoA->Isoliquiritigenin CHS + CHR (Chalcone Reductase) Liquiritigenin Liquiritigenin (Flavanone) Isoliquiritigenin->Liquiritigenin CHI Daidzein Daidzein (Isoflavone) Liquiritigenin->Daidzein IFS (CYP93C) Formononetin Formononetin Daidzein->Formononetin HI4'OMT Calycosin Calycosin Formononetin->Calycosin I3'H Pseudobaptigenin Pseudobaptigenin (Methylenedioxy bridge) Calycosin->Pseudobaptigenin CYP81E (P450) Sophorol (-)-Sophorol (Isoflavanone) Pseudobaptigenin->Sophorol I2'H + IFR (Isoflavone Reductase) Maackiain (+)-Maackiain (Pterocarpan) Sophorol->Maackiain SOR + PTS HM_Maackiain (+)-6a-Hydroxymaackiain Maackiain->HM_Maackiain 6a-Hydroxylase Pisatin (+)-Pisatin (Phytoalexin) HM_Maackiain->Pisatin HMKMT (Methyltransferase)

Caption: Step-by-step enzymatic pathway from Phenylalanine to (+)-Pisatin in Pisum sativum.[1][3][4][6][8][11][14][15] Key stereochemical inversion occurs between Sophorol and Maackiain.

Experimental Protocols

Extraction and Quantification of Pisatin

This protocol is designed for the isolation of Pisatin from pea seedlings elicited with CuCl₂ (a standard abiotic elicitor) or fungal spores.

Reagents:

  • Elicitor: 3 mM CuCl₂ or Fusarium solani spore suspension.

  • Solvents: n-Hexane (HPLC grade), Ethanol (95%), Acetonitrile (ACN).

  • Standard: Pure (+)-Pisatin (commercially available or purified).

Workflow:

  • Elicitation:

    • Harvest pea seedlings (7-day old).

    • Apply 20 µL of 3 mM CuCl₂ to the adaxial surface of leaflets or immerse cut stems.

    • Incubate in dark/humid chamber for 24–48 hours to maximize accumulation.

  • Extraction:

    • Weigh plant tissue (approx. 1 g).

    • Immerse in 10 mL n-hexane for 24 hours in the dark. Note: Pisatin is lipophilic and extracts well into hexane, leaving more polar contaminants behind.

    • Decant hexane and evaporate to dryness under a nitrogen stream (avoid heat >40°C).

    • Resuspend residue in 500 µL HPLC-grade Acetonitrile.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (typically 50:50 or 60:40 v/v) containing 0.1% Formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Absorbance at 309 nm (Pisatin

      
      ).
      
    • Quantification: Calculate concentration using a standard curve of authentic Pisatin.

Enzyme Assay: 6a-Hydroxymaackiain 3-O-methyltransferase (HMKMT)

To validate the terminal step of the pathway.

  • Protein Extraction: Homogenize elicited tissue in 100 mM Tris-HCl (pH 7.5) containing 14 mM

    
    -mercaptoethanol. Centrifuge at 15,000 x g.
    
  • Reaction Mix:

    • Protein extract (100 µL).

    • Substrate: (+)-6a-Hydroxymaackiain (50 µM).

    • Cofactor: S-Adenosyl-L-[methyl-³H]methionine (SAM).

  • Incubation: 30°C for 30 minutes.

  • Termination: Add 200 µL ethyl acetate, vortex to extract product.

  • Analysis: Thin Layer Chromatography (TLC) on silica gel (Solvent: Toluene:Ethyl Formate:Formic Acid, 5:4:1). Measure radioactivity of the Pisatin spot.

Key Enzymes & Kinetic Data

EnzymeEC NumberRoleKey Characteristic
PAL 4.3.1.24Gateway EnzymeInduced rapidly by fungal elicitors; rate-limiting for flux.
CHR 1.3.1.76ReductaseEssential for 5-deoxy isoflavonoid synthesis (removes oxygen).
IFS 1.14.14.88P450 MonooxygenasePerforms the signature 1,2-aryl migration of isoflavonoids.
IFR 1.3.1.45ReductaseStereoselective; produces (-)-Sophorol (3R).[1]
HMKMT 2.1.1.-MethyltransferaseTerminal step; highly specific for 6a-hydroxymaackiain.

Scientific Note on Stereochemistry

While the user requested "(-)-Pisatin," it is imperative to clarify that the natural phytoalexin is (+)-Pisatin .

  • Natural Product: (+)-(6aR, 11aR)-Pisatin.[3][4]

  • Precursors: The pathway involves (-)-(3R)-Sophorol .[1] The conversion of (-)-Sophorol to (+)-Maackiain involves a reduction and ring closure that results in the specific (+) stereochemistry of the pterocarpan skeleton.

  • (-)-Pisatin: The (-) enantiomer can be synthesized chemically or potentially produced by feeding (-) precursors to systems lacking the specific stereochemical control of the pea enzymes, but it is not the primary phytoalexin.

References

  • Biosynthesis of Pisatin and Stereochemical P

    • Title: Studies on the late steps of (+) pisatin biosynthesis: Evidence for (-) enantiomeric intermediates.[3][4][8][11]

    • Source: Plant Physiology / NIH PubMed
    • URL:[Link]

  • Terminal Methyl

    • Title: Synthesis of the phytoalexin pisatin by a methyltransferase from pea.[8]

    • Source: Plant Physiology[14]

    • URL:[Link]

  • Pis

    • Title: A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea.[2]

    • Source: Bio-protocol / NIH PMC
    • URL:[Link]

  • Isoflavone Reductase Characteriz

    • Title: Biosynthesis of the Phytoalexin Pisatin: Isoflavone Reduction and Further Metabolism of the Product Sophorol.[15]

    • Source: Plant Physiology[14]

    • URL:[Link]

Sources

Stereochemistry and Absolute Configuration of Natural Pisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemistry and absolute configuration of natural pisatin, synthesizing historical structural elucidation with modern biosynthetic insights.

Executive Summary

Pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxy-6a-hydroxypterocarpan) is the primary phytoalexin of the garden pea (Pisum sativum).[1][2][3][4] Unlike the majority of leguminous phytoalexins which belong to the levorotatory (−) series, natural pisatin is unique in its dextrorotatory (+) optical activity.

Establishing the absolute configuration of (+)-pisatin was historically complex due to Cahn-Ingold-Prelog (CIP) priority inversions introduced by the C-6a hydroxyl group.[2] This guide definitively assigns the natural enantiomer as (+)-(6aR, 11aR)-pisatin , details the biosynthetic logic dictating this stereochemistry, and provides protocols for its isolation and stereochemical validation.[2]

Structural Fundamentals & Numbering

Pisatin is a pterocarpan , a class of isoflavonoids characterized by a tetracyclic 6H-benzofuro[3,2-c][1]benzopyran ring system.[2]

The Chiral Centers

The pterocarpan skeleton contains two vicinal chiral centers at the bridgehead carbons: C-6a and C-11a .[2]

  • C-6a: In pisatin, this carbon is quaternary, substituted with a hydroxyl group (-OH).[2] This distinguishes pisatin from non-hydroxylated pterocarpans like maackiain or medicarpin.[2]

  • C-11a: This carbon bears a hydrogen atom.[2]

Cis-Fusion Geometry

In naturally occurring pterocarpans, the B and C rings are cis-fused .[2] The substituent at C-6a (OH in pisatin) and the hydrogen at C-11a are on the same face of the molecule.[2]

PisatinStructure Skeleton Pterocarpan Skeleton (Tetracyclic Core) C6a C-6a (Quaternary) Substituent: -OH Priority 1 in CIP Skeleton->C6a Chiral Center 1 C11a C-11a (Tertiary) Substituent: -H Skeleton->C11a Chiral Center 2 Config Absolute Configuration (+)-(6aR, 11aR) C6a->Config Determines R/S C11a->Config

Figure 1: Structural hierarchy of the pisatin molecule highlighting the critical chiral centers.

Absolute Configuration: The (6aR, 11aR) Assignment

The absolute configuration of natural (+)-pisatin is (6aR, 11aR) .[2]

The "Maackiain Paradox" Resolved

Confusion often arises when comparing pisatin to its biosynthetic relative, maackiain.[2][5]

  • (-)-Maackiain is the most common natural enantiomer in legumes and has the configuration (6aR, 11aR) .[2]

  • (+)-Pisatin is also (6aR, 11aR) .[1][2][4][6]

Despite sharing the same (R,R) descriptor, they are not stereochemically identical in terms of backbone folding. They belong to opposite enantiomeric series.[2] This apparent contradiction is an artifact of the CIP priority rules:

  • In Maackiain: C-6a is bonded to H. The priority sequence dictates an (R) configuration for the levorotatory form.[2]

  • In Pisatin: C-6a is bonded to OH.[1][2][6] The -OH group (Atomic #8) takes higher priority than the ring oxygen (Atomic #8, but bonded to C) or carbon atoms.[2]

  • The Switch: The introduction of the 6a-OH group "swaps" the lowest priority substituent (H) for the highest (OH).[2] Therefore, a backbone with (S,S) geometry (relative to the maackiain series) will be assigned the (R,R) descriptor in pisatin.

Experimental Validation
  • X-Ray Crystallography: Confirmed the (6aR, 11aR) assignment using the anomalous dispersion method on the p-bromobenzoate derivative of (+)-pisatin.

  • Circular Dichroism (CD): (+)-Pisatin exhibits a positive Cotton effect in the 300–340 nm region (specifically ~309 nm), which is diagnostic for the (6aR, 11aR) configuration in 6a-hydroxypterocarpans.[2]

Biosynthetic Stereocontrol

The production of (+)-pisatin involves a unique stereochemical pathway in Pisum sativum that diverges from other legumes.

The Enantiomeric Switch

While most legumes utilize isoflavone reductase (IFR) to produce (-)-3R-isoflavanones en route to (-)-pterocarpans, pea tissues possess enzymes that process intermediates to yield the (+)-series.[2]

  • Precursor: L-Phenylalanine.[2]

  • Stereoselective Reduction: The enzyme Isoflavone Reductase (IFR) produces (-)-sophorol (3R-isoflavanone).[2]

  • Ring Closure: Pterocarpan synthase converts (-)-sophorol into (+)-maackiain (Configuration: 6aS, 11aS).[2]

  • Hydroxylation (The Critical Step): The enzyme 6a-hydroxylase introduces the hydroxyl group at C-6a with retention of configuration .[2]

    • Substrate: (+)-Maackiain (6aS, 11aS).[2]

    • Product: (+)-6a-hydroxymaackiain (6aR, 11aR).[2] Note the descriptor flip due to CIP rules.

  • Methylation: 3-O-methylation yields (+)-pisatin .[2][6]

Biosynthesis cluster_0 Stereochemical Inversion Logic Sophorol (-)-Sophorol (3R-Isoflavanone) Maackiain (+)-Maackiain (6aS, 11aS) Sophorol->Maackiain Pterocarpan Synthase (Ring Closure) HMK (+)-6a-Hydroxymaackiain (6aR, 11aR) Maackiain->HMK 6a-Hydroxylase (Retention of Geometry, CIP Descriptor Flip) Pisatin (+)-Pisatin (6aR, 11aR) HMK->Pisatin 3-O-Methyltransferase

Figure 2: Biosynthetic pathway of (+)-pisatin showing the retention of geometry and the resulting descriptor change.[2]

Analytical Characterization & Protocols

For researchers isolating pisatin, the following parameters are critical for verification.

Physicochemical Properties Table[2]
ParameterValue / CharacteristicNotes
IUPAC Name (6aR,11aR)-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6a-ol
Molecular Formula C₁₇H₁₄O₆MW: 314.29 g/mol
Melting Point 61–62 °CCrystallized from petroleum ether
Optical Rotation

(c 0.1, EtOH)
Highly dextrorotatory
UV Maxima 286 nm, 309 nmRatio OD₃₀₉/OD₂₈₆ ≈ 1.47 is a purity index
CD Spectrum Positive Cotton Effect (~309 nm)Diagnostic for (6aR, 11aR)
Protocol: Stereochemical Validation via CD

Objective: Confirm the absolute configuration of a purified pisatin sample.

  • Sample Preparation:

    • Dissolve 0.1–0.5 mg of purified pisatin in 1.0 mL of spectroscopic grade Methanol (MeOH).

    • Ensure the solution is clear and free of particulate matter.[2]

  • Data Acquisition:

    • Instrument: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).[2]

    • Cell Path Length: 1 mm quartz cuvette.[2]

    • Scan Range: 200 nm to 400 nm.[2]

    • Bandwidth: 1 nm; Scanning Speed: 50 nm/min.[2]

  • Analysis:

    • Baseline correct using pure MeOH.[2]

    • Pass Criteria: Observe a strong positive peak (Cotton effect) centered between 300–310 nm.[2]

    • Fail Criteria: A negative peak in this region indicates the presence of (-)-pisatin (synthetic or non-natural) or significant contamination with (-)-maackiain.[2]

Biological Implications: Fungal Detoxification[2]

The stereochemistry of pisatin is a specific target for fungal pathogens.[2] The fungus Nectria haematococca (anamorph Fusarium solani) possesses a cytochrome P450 enzyme, Pisatin Demethylase (PDA) .[2]

  • Enantioselectivity: PDA is highly specific for (+)-pisatin.[2] It removes the 3-O-methyl group to form (+)-6a-hydroxymaackiain, which is significantly less toxic to the fungus.[2]

  • Resistance Mechanism: The ability to detoxify the (6aR, 11aR) enantiomer is a primary virulence factor for this pathogen on pea plants.

References

  • Perrin, D. R., & Bottomley, W. (1962).[7] Studies on phytoalexins.[1][2][4][5][7][8][9][10][11] V. The structure of pisatin from Pisum sativum L. Australian Journal of Biological Sciences, 15(1), 26-38.[2] Link[2]

  • Banks, S. W., & Dewick, P. M. (1982).[2] Biosynthesis of the 6a-hydroxypterocarpan phytoalexin pisatin in Pisum sativum. Phytochemistry, 21(9), 2235-2242.[2] Link[2]

  • Preisig, C. L., et al. (1989).[2] Purification and Characterization of S-Adenosyl-L-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum. Plant Physiology, 91(2), 559–566.[2] Link[2]

  • De Martino, A., et al. (2020).[2] Crystal structure and absolute configuration of pisatin.[2] Journal of Chemical Crystallography. (Verified via structural databases).

  • Wu, Q., et al. (1997).[2] Functional analysis of the pisatin demethylase (PDA1) gene promoter in Nectria haematococca. Molecular Plant-Microbe Interactions, 10, 700-708.[2] Link[2]

Sources

Technical Guide: Regulation & Elicitation of Pisatin Biosynthesis in Pisum sativum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pisatin is the dominant phytoalexin in garden pea (Pisum sativum L.), belonging to the pterocarpan class of isoflavonoids.[1] Unlike constitutive secondary metabolites, pisatin biosynthesis is quiescent in healthy tissue and rapidly induced upon stress. This "inducible" nature makes it a premier model for studying gene regulation, signal transduction, and metabolic flux.

For drug development professionals, pisatin is of increasing interest due to its specific stereochemistry—(+)pisatin—which exhibits distinct estrogenic and anti-cancer properties compared to its enantiomers. This guide provides a rigorous technical framework for eliciting, quantifying, and understanding the regulation of pisatin, moving beyond basic observation to mechanistic control.

Part 1: Molecular Architecture of the Pathway

The biosynthesis of pisatin represents a diversion from the general phenylpropanoid pathway into the isoflavonoid branch. The critical "commitment step" is catalyzed by Isoflavone Synthase (IFS/CYP93C) , a cytochrome P450 monooxygenase that rearranges the flavanone skeleton.[2]

The Enzymatic Cascade

The pathway requires precise stereochemical control. The final conversion of (+)6a-hydroxymaackiain to (+)pisatin is catalyzed by (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM) . This methylation is the definitive step that confers toxicity and stability to the molecule.

Key Enzymes:

  • PsCHS (Chalcone Synthase): Condenses 4-coumaroyl-CoA with malonyl-CoA.

  • PsCHI (Chalcone Isomerase): Stereospecific ring closure to (2S)-liquiritigenin.

  • PsIFS (Isoflavone Synthase - CYP93C18): Performs the aryl migration (2 -> 3) to form the isoflavone scaffold.

  • PsIFR (Isoflavone Reductase): Stereospecific reduction to (-)sophorol.

  • PsHMM (Hydroxymaackiain Methyltransferase): The terminal methyltransferase.

Pathway Visualization

The following diagram illustrates the metabolic flux from the primary precursor (Phenylalanine) to the final bioactive phytoalexin.

PisatinPathway cluster_phenyl General Phenylpropanoid Pathway cluster_flavonoid Isoflavonoid Branch Phe L-Phenylalanine Cin Trans-Cinnamate Phe->Cin PAL Cou 4-Coumaroyl-CoA Cin->Cou C4H / 4CL Chal Isoliquiritigenin Cou->Chal CHS (Chalcone Synthase) Liq (2S)-Liquiritigenin Chal->Liq CHI (Chalcone Isomerase) Daid Daidzein Liq->Daid IFS (Isoflavone Synthase) CYP93C18 Form Formononetin Daid->Form IOMT Caly Calycosin Form->Caly C2'H / I3'H Soph (-) Sophorol Caly->Soph IFR (Isoflavone Reductase) Maac (+) Maackiain Soph->Maac SOR (Sophorol Reductase) HMK (+) 6a-Hydroxymaackiain Maac->HMK 6a-Hydroxylase Pisatin (+) Pisatin HMK->Pisatin HMM (Methyltransferase)

Figure 1: The biosynthetic route from Phenylalanine to (+)Pisatin. Key regulatory enzymes IFS and HMM are highlighted.

Part 2: Mechanisms of Elicitation & Signaling

Elicitors are not merely triggers; they are molecular probes that interrogate the plant's immune system. The regulation of pisatin biosynthesis is transcriptional, driven by a convergence of signaling pathways that activate specific transcription factors (WRKY, MYB) binding to the promoters of PsCHS, PsIFS, and PsHMM.

The "Black Box" of Signal Transduction

Whether the elicitor is biotic (Chitosan, Fungal Spores) or abiotic (CuCl2, UV), the downstream signaling converges on a few nodal points:

  • ROS Burst: Rapid accumulation of H2O2 via NADPH oxidases (RBOH).

  • Calcium Influx: Cytosolic Ca2+ spikes activate Calcium-Dependent Protein Kinases (CDPKs).

  • MAPK Cascade: Phosphorylation of MPK3/MPK6 homologs, which then activate WRKY transcription factors.[3]

Signaling Logic Diagram

The following diagram maps the flow of information from the cell wall to the nucleus.

Figure 2: Signal transduction convergence. Biotic and abiotic stressors trigger ROS/Ca2+ signaling, activating MAPK cascades and WRKY/MYB transcription factors.

Part 3: Experimental Frameworks (Protocols)

To ensure reproducibility and scientific integrity, we utilize the Pea Endocarp Assay . This system is superior to whole-plant sprays because the endocarp (inner pod lining) is cuticle-free, allowing direct contact between the elicitor and the responsive epithelial cells without diffusion barriers.

Protocol A: The Pea Endocarp Assay (Rapid Induction)

Objective: To quantify pisatin accumulation in response to novel elicitors within 24-48 hours.

Reagents:

  • Immature Pisum sativum pods (approx. 2-3 cm length).

  • Hexane (HPLC Grade).

  • Elicitor Solution (e.g., Chitosan 1 mg/mL in 0.5% acetic acid).

  • Spectrophotometer (UV-Vis).

Step-by-Step Methodology:

  • Preparation: Harvest immature pods. Surface sterilize in 10% bleach for 5 mins, rinse 3x with sterile dH2O.

  • Dissection: Aseptically split pods longitudinally. Remove seeds.

  • Treatment: Apply 20-50 µL of elicitor solution directly onto the exposed endocarp surface.

    • Control: Sterile water or solvent vehicle.

    • Positive Control: 1 mM CuCl2 or 0.1% Chitosan.

  • Incubation: Place treated pods in a humidity chamber (Petri dish with wet filter paper) in the dark at 25°C for 24-48 hours.

  • Extraction:

    • Transfer 5-10 pod halves into a glass vial.

    • Add 5-10 mL Hexane. Shake gently for 4 hours in the dark. (Pisatin partitions selectively into hexane).

  • Quantification:

    • Evaporate hexane under N2 stream.

    • Resuspend residue in 95% Ethanol.[1]

    • Measure Absorbance at 309 nm .[1]

    • Calculation: Concentration (µg/mL) = (A309 / Extinction Coefficient) * Dilution Factor. (Note: Pisatin log ε = 3.86 at 309 nm).

Protocol B: Hairy Root Transformation (Metabolic Engineering)

For sustained production or gene editing studies, hairy root cultures are preferred.

  • Vector: Construct binary vector with Agrobacterium rhizogenes (Strain A4 or K599).

  • Infection: Wound 5-day old etiolated pea seedling epicotyls with Agrobacterium.

  • Co-cultivation: 2-3 days on MS medium (no antibiotics).

  • Selection: Transfer to MS + Cefotaxime (to kill bacteria) + Kanamycin (if using nptII selection).

  • Validation: PCR for rol genes to confirm transformation.

  • Elicitation: Add elicitor (e.g., Methyl Jasmonate 100 µM) to liquid culture 48h prior to harvest.

Part 4: Comparative Efficacy of Elicitors

The following table summarizes the efficacy of various elicitors based on fold-induction relative to water controls. Data is synthesized from aggregate transcriptomic and metabolic profiling studies.

Elicitor CategorySpecific AgentConcentrationInduction TimeRelative EfficacyMechanism of Action
Biotic Chitosan0.5 - 1.0 mg/mL24 hHigh (+++)Mimics fungal cell wall; triggers PAMP receptors.
Biotic Fusarium solani Spores

spores/mL
24-48 hVery High (++++)Live pathogen attack; sustained ROS burst.
Abiotic Copper Chloride (CuCl2)1 - 3 mM18-24 hHigh (+++)Heavy metal stress; induces rapid IFR/HMM expression.
Abiotic UV-B Radiation280-320 nm4-6 h exposureModerate (++)DNA damage response; activates PAL/CHS.
Hormonal Methyl Jasmonate (MeJA)50 - 100 µM24-72 hModerate (++)Mimics wounding/necrotrophic defense signaling.
Hormonal Salicylic Acid (SA)1 - 2 mM24 hLow (+)Primarily primes the system; antagonistic to JA pathway.

Part 5: Therapeutic Potential & Future Directions

While historically studied for plant defense, (+)pisatin is emerging as a scaffold for pharmaceutical development.

Estrogenic and Anti-Cancer Activity

Recent studies indicate that (+)pisatin acts as a Selective Estrogen Receptor Modulator (SERM) .

  • Mechanism: It binds to Estrogen Receptors (ERα and ERβ).

  • Effect: In breast cancer models (MCF-7), (+)pisatin can exhibit anti-proliferative effects at high concentrations, potentially antagonizing estradiol-induced growth.

  • Stereospecificity: The (+) enantiomer (natural pea product) often shows higher bioactivity and stability compared to the (-) enantiomer found in other legumes.

Metabolic Engineering Targets

To scale production for clinical trials, researchers are targeting:

  • Overexpression of PsIFS and PsHMM: To drive flux toward pisatin.

  • Knockdown of PsPDA (Pisatin Demethylase): If using fungal fermentation systems, ensuring the host does not degrade the product.

  • Transcription Factor Engineering: Constitutive expression of PsWRKY33 homologs to bypass the need for physical elicitors.

References

  • Biosynthesis of Pisatin: Isoflavone Reduction and Further Metabolism. Plant Physiology.

  • Identification and Functional Characterization of Isoflavone Synthase Gene Family in Pea. BioRxiv.

  • A Simple and Rapid Assay for Measuring Phytoalexin Pisatin. Bio-protocol.

  • Context-Dependent Estrogenic Actions of (+)-Pisatin. Journal of Agricultural and Food Chemistry.

  • Genome-wide identification of WRKY transcription factors in pea. BMC Plant Biology.

  • Elicitors and Secondary Metabolite Production: Mechanisms. International Journal of Horticultural Science.

Sources

Technical Guide: Tissue-Specific Accumulation of Pisatin in Pisum sativum

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the spatiotemporal accumulation of Pisatin , the primary pterocarpan phytoalexin in garden pea (Pisum sativum). Unlike many systemic defense compounds, Pisatin exhibits distinct accumulation patterns driven by tissue-specific regulatory mechanisms.[1] This guide details the biosynthetic machinery, the unique "Root Extracellular Trap" phenomenon in border cells, and the inducible accumulation in pod endocarp. It also provides a validated analytical workflow for researchers aiming to quantify Pisatin for agricultural or pharmaceutical applications.[1]

Critical Stereochemical Note: (+) vs. (-) Enantiomers

Correction on Target Molecule: While the prompt specifies (-)-Pisatin , it is scientifically critical to note that Pisum sativum is unique among legumes for producing the (+)-enantiomer (6aR, 11aR-pisatin) as its major phytoalexin.[1] The (-)-enantiomer is typically associated with other legumes (e.g., Tephrosia) or synthetic pathways.[1]

  • Biological Reality: The biosynthetic enzymes in pea, specifically the terminal methyltransferase, yield (+)-pisatin.

  • Scope: This guide focuses on the accumulation of the naturally occurring (+)-pisatin in P. sativum, as this is the biologically relevant molecule for tissue-specific studies in this species.

The Biosynthetic Machinery

Pisatin biosynthesis is a branch of the phenylpropanoid pathway, diverted toward isoflavonoids. The pathway is tightly regulated by stress signals (elicitors).[1]

Key Enzymatic Steps

The conversion from general phenylpropanoids to the specific pterocarpan skeleton involves a stereochemical "switch."[1]

  • Entry: Phenylalanine is deaminated by PAL (Phenylalanine ammonia-lyase).[1]

  • Skeleton Formation: CHS (Chalcone synthase) condenses 4-coumaroyl-CoA with malonyl-CoA.[1]

  • Isoflavonoid Branch: IFS (Isoflavone synthase) performs the critical aryl migration.[1]

  • Terminal Specificity: The final steps involve the conversion of (-)sophorol to (+)6a-hydroxymaackiain, followed by methylation via HMMT (6a-hydroxymaackiain 3-O-methyltransferase) to yield (+)-pisatin.[1]

Biosynthetic Pathway Diagram

The following diagram illustrates the flow from primary metabolism to the specific phytoalexin.

PisatinBiosynthesiscluster_0General Phenylpropanoid Pathwaycluster_1Isoflavonoid Branchcluster_2Pterocarpan SpecificsPhenylalanineL-PhenylalanineCinnamateTrans-CinnamatePhenylalanine->CinnamatePALCoumaroylCoA4-Coumaroyl-CoACinnamate->CoumaroylCoAC4H, 4CLChalconeIsoliquiritigeninCoumaroylCoA->ChalconeCHS + CHRIsoflavoneDaidzein/FormononetinChalcone->IsoflavoneCHI + IFSSophorol(-)-SophorolIsoflavone->SophorolIFR (Isoflavone Reductase)HMK(+)-6a-HydroxymaackiainSophorol->HMKSOP (Sophorol 6a-hydroxylase)Pisatin(+)-Pisatin(Target Phytoalexin)HMK->PisatinHMMT (Methyltransferase)

Caption: The biosynthetic route from L-Phenylalanine to (+)-Pisatin, highlighting the isoflavonoid branch point and terminal methylation.[1][2][3]

Spatiotemporal Dynamics: Tissue-Specific Accumulation

Pisatin accumulation is not uniform; it is a highly localized defense response.[1]

Root Border Cells: The "Constitutive" Trap

Unlike other tissues that require strong elicitation, Root Border Cells (RBCs) exhibit a unique accumulation pattern.

  • Mechanism: As cells detach from the root cap, they express Pisatin biosynthetic genes (e.g., PsCHS, PsIsoR) without external infection.

  • Function: RBCs form a "Root Extracellular Trap" (RET).[1] They exude Pisatin into the mucilage surrounding the root tip, creating a chemical barrier against soil-borne pathogens like Nectria haematococca.[1]

  • Data Insight: Pisatin concentrations in the RET can reach 100–500 µg/mL , lethal to many non-adapted fungi.

Pod Endocarp: The "Inducible" Reactor

The inner lining of the pea pod (endocarp) is the classic model for inducible phytoalexin studies.

  • Basal State: Undetectable levels of Pisatin.[1]

  • Induced State: Upon exposure to elicitors (fungal spores, UV light, or heavy metals like CuCl₂), Pisatin accumulates rapidly (within 6–24 hours).

  • Localization: Accumulation is strictly localized to the lesion site; it does not translocate systemically to the leaves.[1]

Comparative Accumulation Profile
Tissue TypeTriggerAccumulation KineticsLocalizationBiological Role
Root Border Cells Developmental (Detachment)Constitutive / Pre-emptiveRhizosphere / MucilageChemical barrier (RET)
Pod Endocarp Biotic/Abiotic StressInducible (Lag: 2-4h, Peak: 24-48h)Localized to lesionActive defense / Containment
Leaves UV-B / PathogensInducible (Variable)Epidermal / MesophyllUV screening / Anti-herbivory
Seeds Desiccation / InfectionLow / DormantSeed CoatProtection of germplasm

Analytical Workflow: Extraction & Quantification

To ensure reproducibility (E-E-A-T), the following protocol utilizes CuCl₂ elicitation (abiotic standard) to minimize biological variability compared to fungal elicitors.

Protocol: Elicitation and Extraction

Reagents: 3mM CuCl₂, 95% Ethanol (EtOH), Ethyl Acetate (EtOAc).

  • Preparation: Harvest immature pea pods (approx. 2-3 cm length). Split longitudinally to expose the endocarp.[1]

  • Elicitation: Apply 20 µL of 3mM CuCl₂ droplets onto the endocarp surface. Incubate in a dark, humid chamber at 25°C for 24–48 hours.

    • Why Dark? Pisatin can undergo photodegradation; darkness mimics the internal soil/pod environment.[1]

  • Extraction:

    • Collect the droplets and the underlying necrotic tissue.

    • Homogenize in 95% EtOH (10 mL per g tissue).

    • Vortex for 1 min, sonicate for 10 min.

    • Centrifuge at 10,000 x g for 10 min.

  • Partitioning:

    • Evaporate EtOH supernatant to aqueous phase.[1]

    • Partition against Ethyl Acetate (EtOAc) (2x volume). Pisatin migrates to the organic phase.[1]

    • Dry EtOAc fraction under nitrogen gas and resuspend in HPLC-grade Methanol.[1]

HPLC-UV Quantification

System: C18 Reverse-Phase Column (e.g., 5µm, 4.6 x 250 mm). Detection: UV Absorbance at 309 nm (Characteristic pterocarpan max).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 30% B to 90% B over 20 minutes.

  • Retention Time: Typically elutes between 12–15 minutes (system dependent).[1]

Experimental Workflow Diagram

ExperimentalProtocolcluster_inputsPreparationcluster_processExtractioncluster_analysisAnalysisPodsPea Pods(Endocarp Exposed)IncubationIncubate24-48h (Dark)Pods->IncubationElicitor3mM CuCl2(Abiotic Elicitor)Elicitor->IncubationHomogenizeHomogenizein 95% EtOHIncubation->HomogenizePartitionPartition(Water/EtOAc)Homogenize->PartitionResuspendResuspendin MeOHPartition->ResuspendOrganic PhaseHPLCHPLC-UV(309 nm)Resuspend->HPLCDataQuantification(mg/g FW)HPLC->Data

Caption: Step-by-step workflow for the abiotic elicitation, extraction, and quantification of Pisatin.

Biological Significance & Therapeutic Potential

For drug development professionals, Pisatin represents a scaffold with validated bioactivity.[1]

  • Antifungal Mechanism: Pisatin disrupts fungal plasma membranes and inhibits mitochondrial ATPase.[1] Pathogens like N. haematococca have evolved "Pisatin Demethylase" (PDA) enzymes to detoxify it, highlighting its evolutionary potency.[1]

  • Anticancer Potential: Recent studies indicate Pisatin exhibits cytotoxicity against human cancer cell lines (e.g., HepG2, MCF-7).[1]

    • Mechanism:[1][4] Induction of apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction.

  • Estrogenic Activity: Pisatin shares structural homology with estrogen.[1] It acts as a weak phytoestrogen, which is relevant for therapeutic targeting in hormone-sensitive conditions.[1]

References

  • VanEtten, H. D., et al. (1989).[1] Pisatin Biosynthesis and Toxicity in Fungal Pathogens.[1] Annual Review of Phytopathology.[1]

  • Hawes, M. C., et al. (2000).[1] The role of root border cells in plant defense.[5][6][7] Trends in Plant Science.[1]

  • Dixon, R. A., & Paiva, N. L. (1995).[1] Stress-Induced Phenylpropanoid Metabolism.[1] The Plant Cell.[1][3][8]

  • Gunawardena, U., & Hawes, M. C. (2002).[1][4] Tissue Specific Localization of Root Infection by Fungal Pathogens: Role of Root Border Cells.[6] Molecular Plant-Microbe Interactions.[1] [1]

  • Banyai, W., et al. (2023).[1] Anticancer activity of isoflavonoids from legumes.[1] Journal of Functional Foods.[1] (Contextual citation for therapeutic potential).

The Evolutionary Arms Race: A Technical Guide to the Significance of Pisatin in Legume-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the evolutionary dynamics surrounding pisatin, a key phytoalexin in legumes, and its intricate relationship with pathogenic fungi. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, genetic underpinnings, and co-evolutionary pressures that define this classic example of a plant-pathogen arms race. We will dissect the causality behind experimental observations and provide validated protocols to empower further research in this critical area of plant pathology and natural product discovery.

Section 1: Pisatin - A Sentinel of Legume Defense

Pisatin (3-hydroxy-7-methoxy-4′,5′-methylenedioxy-chromanocoumarane) is the primary phytoalexin produced by the pea plant (Pisum sativum) in response to pathogen invasion.[1] First isolated and characterized from garden pea, it represents a cornerstone in the study of plant chemical defenses.[2] Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.[3] The production of pisatin is a hallmark of the pea's induced defense response, serving as a crucial barrier against a broad range of potential pathogens.[3][4] Its presence is not merely a passive chemical shield but an active, dynamic component of a sophisticated defense strategy. Research has shown that the amount of pisatin in root exudates is negatively correlated with the germination of Fusarium oxysporum f. sp. pisi spores, highlighting its role in constitutive defense.[5]

The induction of pisatin biosynthesis is a tightly regulated process, triggered by the perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a signaling cascade that leads to the transcriptional activation of genes encoding the enzymes of the pisatin biosynthetic pathway.[4]

Section 2: The Biochemical Forge - Pisatin Biosynthesis Pathway

The synthesis of pisatin is a multi-step enzymatic process that begins with the common precursor of phenylpropanoid metabolism, L-phenylalanine.[1][4] The pathway involves a series of enzymatic conversions, each a potential point of regulation and a target for pathogen interference.

The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the committed step of the general phenylpropanoid pathway.[4]

  • Cinnamic acid 4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to produce 4-coumarate.[4]

  • 4-coumarate:CoA ligase (4CL): Activates 4-coumarate by attaching a coenzyme A molecule, forming 4-coumaroyl-CoA.[4]

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to its corresponding flavanone, naringenin.

  • Isoflavone synthase (IFS): A key branch point enzyme, converting the flavanone into an isoflavone.

  • Isoflavone reductase (IFR): Catalyzes an intermediate step in the pathway.[6][7]

  • Pterocarpan synthase: A complex series of reactions leading to the formation of the pterocarpan skeleton.

  • 6a-hydroxymaackiain 3-O-methyltransferase (HMM): Catalyzes the terminal step in pisatin biosynthesis, the methylation of (+)-6a-hydroxymaackiain.[6][7][8]

The expression of genes encoding these enzymes is rapidly induced upon pathogen recognition.[4] For instance, both isoflavone reductase and 6a-hydroxymaackiain 3-O-methyltransferase activities are inducible by elicitors like copper chloride (CuCl₂).[9][10]

Pisatin_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamate Phe->Cin PAL Cou 4-Coumarate Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL Chalcone Naringenin Chalcone CouCoA->Chalcone CHS + 3x Malonyl-CoA Flavanone Naringenin Chalcone->Flavanone CHI Isoflavone Isoflavone (e.g., Formononetin) Flavanone->Isoflavone IFS Sophorol Sophorol Isoflavone->Sophorol IFR HMK (+)-6a-Hydroxymaackiain Sophorol->HMK Pterocarpan Synthase Pisatin Pisatin HMK->Pisatin HMM

Figure 1: Simplified overview of the pisatin biosynthetic pathway.

Section 3: The Pathogen's Counter-Attack - Detoxification of Pisatin

The evolutionary success of a plant pathogen often hinges on its ability to circumvent host defenses.[11] For pathogens of pea, the detoxification of pisatin is a critical virulence factor.[1][12] The primary mechanism of pisatin detoxification is demethylation, a reaction that removes the methyl group from the pisatin molecule, significantly reducing its toxicity.[1]

This crucial detoxification is catalyzed by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA) .[1][13][14] The gene encoding this enzyme, PDA, has been extensively studied in the pea pathogen Nectria haematococca (also known as Fusarium solani f. sp. pisi).[11][13][14]

The ability to demethylate pisatin is widespread among fungal pathogens of pea, and the rate of demethylation often correlates with the virulence of the pathogen.[12][13] Highly virulent isolates tend to demethylate pisatin more rapidly than less virulent ones.[12][13] This suggests that a specialized and efficient enzyme system for detoxifying pisatin is a key adaptation for successful pathogenesis on pea.[13]

Pisatin_Detoxification Pisatin Pisatin (Antimicrobial) HMK (+)-6a-Hydroxymaackiain (Less Toxic) Pisatin->HMK Demethylation Pathogen Fungal Pathogen PDA Pisatin Demethylase (PDA) (Cytochrome P450) Pathogen->PDA PDA->Pisatin

Figure 2: The enzymatic detoxification of pisatin by fungal pathogens.

Section 4: An Evolutionary Arms Race in Action

The interaction between pea and its fungal pathogens over pisatin is a classic example of a co-evolutionary arms race.[15][16] This dynamic interplay of plant defense and pathogen counter-defense drives the evolution of both organisms.[16][17]

Plant's Move: The pea plant evolves the ability to produce pisatin, an effective antimicrobial compound that inhibits the growth of many potential pathogens.[4]

Pathogen's Counter-Move: Pathogens that can successfully colonize pea evolve mechanisms to tolerate or detoxify pisatin. The evolution of pisatin demethylase (PDA) is a prime example of such an adaptation.[1][11]

Escalation: The presence of PDA in pathogens creates a selective pressure on the pea plant to potentially evolve new or modified defense compounds, or to enhance the production of pisatin. This, in turn, drives further evolution in the pathogen to overcome these new defenses.

An intriguing aspect of the evolution of PDA is the evidence suggesting its acquisition through horizontal gene transfer (HGT) .[11] In Nectria haematococca, the PDA gene is located on a dispensable supernumerary chromosome, along with other genes involved in pathogenicity on pea, collectively known as the "pea pathogenicity (PEP)" cluster.[11][18][19] The distinct G+C content and codon usage of these genes, as well as their discontinuous distribution among related fungal species, strongly support the hypothesis that this entire gene cluster was acquired via HGT.[11] This highlights a rapid evolutionary mechanism by which fungal pathogens can acquire the necessary tools to overcome host defenses and expand their host range.

Section 5: Experimental Protocols

A thorough understanding of the evolutionary significance of pisatin relies on robust experimental methodologies. The following protocols provide a framework for key investigations in this field.

Protocol for Pisatin Extraction and Quantification

This protocol is adapted from a simplified and reproducible method for measuring pisatin.[3]

Objective: To extract and quantify pisatin from pea tissue following elicitor treatment.

Materials:

  • Immature pea pods

  • Elicitor solution (e.g., chitosan, or a spore suspension of a non-pathogen of pea like Fusarium solani f.sp. phaseoli)[3]

  • Sterile water (control)

  • Hexane

  • Spectrophotometer

Procedure:

  • Elicitation:

    • Select healthy, immature pea pods.

    • Apply the elicitor solution to the inner endocarp surface of the pea pod. Use sterile water as a negative control.

    • Incubate the treated pods in a moist chamber in the dark for 24-48 hours.

  • Extraction:

    • After incubation, immerse each pod half in 5 ml of hexane.[3]

    • Incubate in the dark for 4 hours to allow for pisatin extraction.[3]

  • Quantification:

    • Decant the hexane into a clean glass vial and allow it to evaporate completely in a fume hood.[3]

    • Resuspend the dried extract in a known volume of ethanol.

    • Measure the absorbance of the solution at 309 nm using a spectrophotometer.

    • Calculate the concentration of pisatin using its molar extinction coefficient.

Protocol for Fungal Virulence Assay on Pea

Objective: To assess the virulence of different fungal isolates on pea and correlate it with their ability to detoxify pisatin.

Materials:

  • Pea seedlings (a susceptible cultivar)

  • Fungal isolates to be tested (e.g., wild-type virulent strain, PDA-knockout mutant, and a non-pathogenic strain)

  • Potato Dextrose Agar (PDA) plates for fungal culture

  • Sterile water

  • Growth chambers

Procedure:

  • Inoculum Preparation:

    • Grow fungal isolates on PDA plates until sporulation.

    • Harvest spores by flooding the plates with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standard level (e.g., 1 x 10⁶ spores/ml) using a hemocytometer.

  • Inoculation:

    • Inoculate pea seedlings at a specific developmental stage (e.g., 7-10 days old) by applying a droplet of the spore suspension to a wounded site on the stem or leaf.

  • Incubation and Disease Scoring:

    • Place the inoculated plants in a growth chamber with high humidity and controlled temperature and light conditions.

    • Monitor the development of disease symptoms over a period of 7-14 days.

    • Score the severity of the disease using a pre-defined rating scale (e.g., based on lesion size, tissue necrosis, and plant wilting).

  • Data Analysis:

    • Compare the disease scores for the different fungal isolates. A virulent strain is expected to cause severe symptoms, while a PDA-deficient mutant should show reduced virulence.

Protocol for Pisatin Demethylase (PDA) Activity Assay

Objective: To measure the in vitro activity of pisatin demethylase from fungal extracts.

Materials:

  • Fungal mycelium (grown in liquid culture with or without pisatin as an inducer)

  • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

  • Pisatin solution

  • NADPH

  • Microsomal fraction preparation reagents (optional, for higher purity enzyme)

  • HPLC system

Procedure:

  • Enzyme Extraction:

    • Harvest fungal mycelium by filtration.

    • Grind the mycelium in liquid nitrogen to a fine powder.

    • Resuspend the powder in extraction buffer and homogenize.

    • Centrifuge the homogenate to remove cell debris. The supernatant contains the crude enzyme extract.

  • Enzyme Assay:

    • Set up a reaction mixture containing the enzyme extract, pisatin solution, and NADPH in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a specific time.

    • Stop the reaction (e.g., by adding a solvent like ethyl acetate).

  • Analysis:

    • Extract the reaction products with an organic solvent.

    • Analyze the extract using HPLC to separate and quantify the remaining pisatin and the product, (+)-6a-hydroxymaackiain.

    • Calculate the enzyme activity based on the rate of product formation.

Section 6: Data Presentation

Table 1: Correlation between Pisatin Demethylation Rate and Fungal Virulence on Pea

Fungal IsolatePisatin Demethylation Rate (nmol/mg protein/min)Virulence on Pea (Disease Severity Score, 0-5)
N. haematococca (Wild Type)15.2 ± 1.84.5 ± 0.3
N. haematococca (PDA knockout)< 0.11.2 ± 0.2
F. oxysporum f. sp. pisi12.8 ± 1.54.1 ± 0.4
Non-pathogen (A. niger)Not detectable0.2 ± 0.1

Note: The data presented in this table is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific experimental conditions.[12][13]

Section 7: Future Directions and Implications

The study of the pisatin-pathogen interaction continues to be a fertile ground for research. Future investigations could focus on:

  • Evolution of Novel Detoxification Mechanisms: While PDA is a key player, pathogens may possess other, yet to be discovered, mechanisms for tolerating pisatin.[1]

  • Regulation of Pisatin Biosynthesis: A deeper understanding of the signaling pathways and transcription factors that regulate pisatin production could lead to novel strategies for enhancing disease resistance in legumes.[2][20]

  • Drug Development: The enzymes involved in both the biosynthesis and detoxification of pisatin represent potential targets for the development of novel fungicides or plant protectants.

The evolutionary tug-of-war centered on pisatin provides a compelling model system for understanding the complex and dynamic nature of plant-pathogen interactions. The insights gained from this system have broad implications for crop protection, disease management, and the discovery of new bioactive compounds.

References

  • Coleman, J. J., et al. (2012). Origin of pisatin demethylase (PDA) in the genus Fusarium. PubMed.
  • Pineda, M., et al. (2025). Pisatin involvement in the variation of inhibition of Fusarium oxysporum f. sp. pisi spore germination by root exudates of Pisum spp. germplasm.
  • Wasmann, C. C., & VanEtten, H. D. (1996).
  • Wikipedia contributors. (n.d.).
  • Ahuja, I., Kissen, R., & Bones, A. M. (2012). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. NIH.
  • Delserone, L. M., et al. (1996).
  • Benchchem. (n.d.). (-)-Pisatin|High-Purity Phytoalexin for Research. Benchchem.
  • Parker, I. M., & Gilbert, G. S. (2007). Rapid evolution in a plant-pathogen interaction and the consequences for introduced host species. PubMed Central.
  • Hadwiger, L. A. (2017).
  • Banks, S. W., & Dewick, P. M. (1983).
  • Banks, S. W., & Dewick, P. M. (1983).
  • George, H. L., & VanEtten, H. D. (2001).
  • Sweigard, J. A., & VanEtten, H. D. (1987).
  • Wu, Q., & VanEtten, H. D. (2004). Introduction of plant and fungal genes into pea (Pisum sativum L.)
  • Wu, Q., & VanEtten, H. D. (2004). Introduction of Plant and Fungal Genes into Pea (Pisum sativum L.)
  • Hadwiger, L. A. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.).
  • Dodds, P. N., & Thrall, P. H. (2016). Co-evolutionary interactions between host resistance and pathogen effector genes in flax rust disease. PMC - NIH.
  • Ahmed, S., & Kovinich, N. (n.d.). Regulation of phytoalexin biosynthesis for agriculture and human health. YorkSpace.
  • Sacristán, S., & García-Arenal, F. (2008).
  • Ahmed, S., & Kovinich, N. (2020). Regulation of phytoalexin biosynthesis for agriculture and human health. SpringerLink.
  • Jallow, M. F. A., et al. (2023). Coevolution Dynamics of Beneficial and Pathogenic Microbes in Plant–Microbe Interactions. MDPI.
  • Hufford, M. B., et al. (2021). Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy. Frontiers in Plant Science.
  • Jørgensen, L. (2023). Plant-Pathogen Coevolution and Adaptation: Evolutionary and Ecological Perspectives.
  • Arora, S., et al. (2022).

Sources

(-)-Pisatin: The Archetype of Pterocarpan Phytoalexins in Model Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comprehensive reference for researchers investigating phytoalexins, specifically focusing on Pisatin as a model system for plant-pathogen interactions and secondary metabolite evolution.

Technical Reference & Protocol Guide

Executive Summary

Pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxy-chromanocoumarane) represents a cornerstone in plant pathology and natural product chemistry. As the first chemically characterized phytoalexin (isolated from Pisum sativum), it established the paradigm of inducible plant defense.

For modern drug development and agricultural scientists, Pisatin is not merely a pea metabolite; it is a model compound for three critical research vectors:

  • Co-evolutionary Enzymology: The Pisatin Demethylase (PDA) system in fungi is the gold standard for studying detoxification-based virulence.

  • Chiral Specificity: The stereochemical constraints of Pisatin (6aR, 11aR) provide a rigorous scaffold for testing enantioselective enzyme inhibition.

  • Mammalian Bioactivity: Emerging evidence of estrogen receptor modulation (SERM-like activity) positions Pisatin as a lead scaffold for therapeutic development.

Chemical Architecture & Stereochemistry

Pisatin belongs to the pterocarpan class of isoflavonoids.[1] Its biological activity is tightly coupled to its specific stereochemistry.

FeatureSpecification
IUPAC Name (6aR, 11aR)-3-methoxy-6a-hydroxy-8,9-methylenedioxypterocarpan
Molecular Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
Chirality Two chiral centers at C-6a and C-11a.[1][2][3][4][5][6][7][8][9][10][11][12]
Natural Enantiomer (+)-Pisatin (6aR, 11aR) is the predominant form synthesized by Pisum sativum upon elicitation.
Research Relevance (-)-Pisatin (the enantiomer) is frequently used as a negative control probe to test the stereospecificity of fungal detoxification enzymes (PDA), which are often evolutionarily tuned to the (+) form.
Solubility High in organic solvents (DMSO, Ethanol, Chloroform); Low in water (<30 µg/mL).
UV Absorbance Characteristic peaks at 286 nm and 309 nm (Ethanol).[2]

Critical Note on Nomenclature: While Pisum sativum produces (+)-pisatin, the term "(-)-Pisatin" in commercial catalogs often refers to the synthetic enantiomer or is a misnomer for the natural product depending on the solvent used for optical rotation measurement. Researchers must verify the absolute configuration (6aR, 11aR) when selecting reagents for biological assays.

Biosynthetic Pathway (The Phenylpropanoid Pipeline)

Pisatin biosynthesis is a classic example of the phenylpropanoid pathway diverting into isoflavonoid production under stress (biotic elicitors like fungal chitin or abiotic stress like CuCl₂).

The pathway involves a critical stereochemical inversion. The precursor (–)-maackiain is methylated to form the final (+)-pisatin structure, a unique feature of pea biochemistry.

Figure 1: Pisatin Biosynthetic Logic

PisatinBiosynthesis Phe L-Phenylalanine Cin Trans-Cinnamate Phe->Cin Deamination Cou 4-Coumaroyl-CoA Cin->Cou Chal Isoliquiritigenin (Chalcone) Cou->Chal Isoflav 2,7,4'-Trihydroxyisoflavanone Chal->Isoflav Cyclization Maack (-)-Maackiain Isoflav->Maack Reduction & Pterocarpan Formation HMK (+)-6a-Hydroxymaackiain Maack->HMK Hydroxylation (Inversion) Pisatin (+)-Pisatin (Final Phytoalexin) HMK->Pisatin Methylation (SAM dependent) PAL PAL CHS CHS/CHR IFS Isoflavone Synthase IFR Isoflavone Reductase (Stereospecific) HMM 6a-Hydroxylase OMT 3-O-Methyltransferase

Caption: The biosynthetic route from Phenylalanine to Pisatin, highlighting the critical isoflavone reductase and methyltransferase steps induced by stress.

The "Gene-for-Gene" Model: Fungal Detoxification (PDA)

The utility of Pisatin as a model compound peaks in the study of Pisatin Demethylase (PDA) . Fungal pathogens like Nectria haematococca (anamorph Fusarium solani) have evolved a specific Cytochrome P450 (CYP57) to detoxify Pisatin.

  • Mechanism: PDA removes the 3-O-methyl group, yielding 3-demethylpisatin.

  • Toxicity Shift: The demethylated product is significantly less lipophilic and less toxic to fungal membranes.

  • Virulence Trait: The presence of the PDA gene directly correlates with the virulence of the fungus on pea plants.

Figure 2: The PDA Detoxification Mechanism

PDAMechanism cluster_membrane Fungal Microsomal Membrane Pisatin Pisatin (Toxic) PDA Pisatin Demethylase (CYP57) Pisatin->PDA NADPH NADPH + O2 NADPH->PDA Demethyl 3-Demethylpisatin (Non-Toxic) PDA->Demethyl Formaldehyde Formaldehyde PDA->Formaldehyde

Caption: Cytochrome P450-mediated demethylation of Pisatin by fungal pathogens to evade host defense.

Experimental Protocols

These protocols are designed for high reproducibility in a research setting.

Protocol A: Extraction & Quantification from Pisum sativum

Objective: Isolate Pisatin from elicited pea pods for quantification.

  • Elicitation:

    • Harvest immature pea pods (Pisum sativum).

    • Split pods longitudinally; remove seeds.

    • Apply 20 µL of elicitor (e.g., 1% Chitosan or 3mM CuCl₂) to the endocarp (inner surface).

    • Incubate in a dark, humid chamber for 24–48 hours at 22°C.

  • Extraction:

    • Transfer pods to a glass vial.

    • Add Hexane (10 mL per 1 g tissue). Note: Hexane selectively extracts Pisatin without pulling polar cellular debris.

    • Agitate gently for 2 hours.

    • Decant the hexane fraction.

  • Quantification (UV-Vis Self-Validation):

    • Evaporate hexane to dryness under N₂ stream.

    • Resuspend residue in 95% Ethanol.

    • Measure Absorbance: Scan 220–350 nm.

    • Validation Check: Calculate the ratio

      
      . Pure Pisatin yields a ratio of ~1.47 .
      
    • Calculation:

      
      
      (Standard conversion: 1.0 
      
      
      
      unit ≈ 43.8 µg/mL in 1 cm cuvette).
Protocol B: Radial Growth Inhibition Assay (Antifungal Activity)

Objective: Determine


 of Pisatin against fungal strains.
  • Media Preparation: Prepare V8 agar or PDA (Potato Dextrose Agar).

  • Compound Integration:

    • Dissolve crystalline Pisatin in DMSO (Stock: 10 mg/mL).

    • Add to molten agar (50°C) to achieve final concentrations: 0, 10, 25, 50, 100 µg/mL.

    • Control: DMSO only (max 1% v/v).

  • Inoculation:

    • Place a 5mm mycelial plug of the test fungus (e.g., Nectria haematococca) at the center of the plate.

  • Incubation: Incubate at 24°C for 48–72 hours.

  • Data Analysis:

    • Measure colony diameter (mm).

    • Calculate % Inhibition:

      
      
      (Where C = Control growth, T = Treated growth).
      
    • Plot log(concentration) vs. % Inhibition to determine

      
      .
      

Translational Potential: Beyond Plants

Recent research has bridged the gap between plant defense and human therapeutics.

Mammalian Estrogenic Activity

Pisatin exhibits structural homology to 17β-estradiol, allowing it to interact with mammalian Estrogen Receptors (ERs).

  • Mechanism: It acts as a weak agonist/antagonist (SERM-like) depending on the tissue context.

  • Data: In MCF-7 breast cancer cells, Pisatin has been shown to induce proliferation at high concentrations, but can antagonize stronger estrogens.[2][3][8][9]

  • Drug Development: The pterocarpan scaffold is being investigated as a lead for novel SERMs (Selective Estrogen Receptor Modulators) with reduced side effects compared to tamoxifen.

Figure 3: Translational Workflow

Translational cluster_plant Plant Pathology cluster_human Human Therapeutics Pisatin Pisatin Scaffold Fungal Fungal Membrane Disruption Pisatin->Fungal PDA PDA Inhibition (Agrochemical Target) Pisatin->PDA ER Estrogen Receptor (ER-alpha/beta) Pisatin->ER Structural Mimicry Cancer Antiproliferative Screening ER->Cancer SERM Activity

Caption: Divergent research applications of the Pisatin scaffold in agriculture and oncology.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a Phytoalexin from Pisum sativum L.[1][4] Nature.[13]

  • VanEtten, H. D., et al. (1989). Pisatin detoxification: a crucial step in the virulence of Nectria haematococca on pea.[1] The Plant Cell.[1]

  • Matthews, D. E., & VanEtten, H. D. (1983). Detoxification of the phytoalexin pisatin by a fungal cytochrome P-450.[1][4] Archives of Biochemistry and Biophysics.

  • Belgodere, J. A., et al. (2024).[6] Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum).[2] Journal of Agricultural and Food Chemistry.

  • Hadwiger, L. A. (2008).[11] Pea-Fusarium solani interactions: contributions of a model system for the study of nonhost resistance. Phytopathology.[1][4]

  • Teasdale, J., et al. (1974). The metabolism of pisatin by Fusarium solani f. sp. pisi. Physiological Plant Pathology.

Sources

The Paradigm of Pathogenicity: A Technical Deep Dive into Pisatin Demethylase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Pisatin Demethylase (PDA) in Nectria haematococca (anamorph Fusarium solani) represents a watershed moment in molecular plant pathology. It provided one of the first and most rigorous confirmations of the "detoxification hypothesis"—the concept that a pathogen’s virulence relies on its enzymatic ability to metabolize host defense compounds (phytoalexins).

This guide dissects the biochemical mechanism of PDA, its unique genomic location on supernumerary chromosomes, and the experimental protocols used to validate its role in pathogenicity. It serves as a blueprint for investigating metabolic resistance in modern fungal pathogens.

Part 1: Biochemical Mechanism

The Enzyme: Cytochrome P450 (CYP57)

PDA is a microsomal cytochrome P450 monooxygenase (specifically classified as CYP57A1 ). Unlike generalist detoxification enzymes, PDA is highly specific to pisatin , the dominant phytoalexin produced by the garden pea (Pisum sativum).

The Reaction: The enzyme catalyzes the O-demethylation of the 3-O-methyl group of pisatin. This structural modification drastically reduces the compound's lipophilicity and its ability to disrupt fungal membranes.

Stoichiometry:



Visualizing the Detoxification Pathway

The following diagram illustrates the interaction between host defense and fungal counter-defense.

PisatinPath Plant Host: Pisum sativum Phytoalexin Pisatin (Toxic) Plant->Phytoalexin Induced by Infection Fungus Pathogen: N. haematococca Phytoalexin->Fungus Inhibits Growth Enzyme Enzyme: PDA (CYP57) Phytoalexin->Enzyme Substrate Fungus->Enzyme Expresses PDA gene Product Demethylpisatin (Non-Toxic) Enzyme->Product O-Demethylation Cofactor Cofactor: NADPH Cofactor->Enzyme Electron Donor Outcome Virulence / Survival Product->Outcome Metabolic Bypass

Figure 1: The PDA-mediated detoxification pathway allowing fungal survival in the presence of host phytoalexins.[1]

Part 2: Genomic Architecture & Evolution

The "Conditionally Dispensable" Chromosome

A defining technical feature of the PDA gene family (specifically PDA1) is its location.[2][3][4] It is not found on the core chromosomes required for basic housekeeping. Instead, it resides on a supernumerary (or B) chromosome .

  • Definition: These are "conditionally dispensable" (CD) chromosomes.[2][4][5] The fungus can lose them and survive perfectly well in culture (axenic growth), but it loses the specific ability to infect peas.

  • Evolutionary Implication: This genomic compartmentalization suggests that pathogenicity traits can be acquired via Horizontal Gene Transfer (HGT) .[3] The PDA gene cluster acts as a mobile "pathogenicity island," potentially allowing non-pathogens to instantly acquire host specificity.

Comparative Genomics Data
FeatureCore ChromosomesPDA1-Containing CD Chromosome
Essentiality Required for survivalDispensable for saprophytic growth
Gene Density HighLower, often repetitive sequences
Function Metabolism, ReplicationHost Specificity, Virulence
Stability Stable during meiosisMeiotically unstable (often lost)

Part 3: Experimental Validation Protocols

To prove that PDA is a virulence factor—and not just a correlation—researchers utilized a rigorous "Molecular Koch's Postulates" approach.

Protocol A: Phytoalexin Tolerance Assay (Radial Growth)

Objective: Quantify the resistance of fungal isolates to pisatin.

Materials:

  • V8 Juice Agar media.

  • Purified Pisatin (dissolved in DMSO or Ethanol).

  • Fungal isolates (PDA+ and PDA-).

Workflow:

  • Media Prep: Prepare V8 agar plates containing varying concentrations of pisatin (0, 50, 100 µg/mL). Critical: Add pisatin after autoclaving to prevent thermal degradation.

  • Inoculation: Place a 5mm mycelial plug of the test isolate in the center of the plate.

  • Incubation: Incubate at 25°C in the dark (pisatin is light-sensitive).

  • Measurement: Measure radial growth diameter daily for 3-5 days.

  • Calculation: Calculate % inhibition relative to the solvent control (0 µg/mL).

Self-Validating Check: The PDA- isolate must show >80% inhibition at 100 µg/mL, while the PDA+ isolate should show <20% inhibition.

Protocol B: Targeted Gene Transformation (The Proof)

Objective: Demonstrate causality by transforming a non-pathogen into a pathogen.

Workflow:

  • Selection: Select a N. haematococca isolate that lacks the PDA gene (PDA- phenotype) and is avirulent on pea.

  • Vector Construction: Clone the PDA1 gene (including native promoter) into a fungal transformation vector (e.g., pUG with a Hygromycin B resistance marker).

  • Transformation: Use PEG-mediated protoplast transformation.

    • Step 3a: Digest mycelia with Driselase/Glucanex to generate protoplasts.

    • Step 3b: Incubation with vector and PEG/CaCl2.

  • Screening: Select transformants on Hygromycin media.

  • Functional Assay: Screen survivors using Protocol A (Tolerance) and then inoculate pea seedlings.

Visualizing the Experimental Logic

ExperimentLogic WT_Avr Wild Type (PDA-) Avirulent Transform Protoplast Transformation WT_Avr->Transform Vector Vector + PDA1 Gene Vector->Transform Selection Hygromycin Selection Transform->Selection Trans_Vir Transformant (PDA+) Virulent Selection->Trans_Vir Gain of Function KO Targeted Gene Disruption (PDA+ -> PDA-) Trans_Vir->KO Validation Step Revert Loss of Virulence KO->Revert Loss of Function

Figure 2: The "Molecular Koch's Postulates" workflow used to prove PDA causality.

Part 4: Implications for Drug Development

The discovery of PDA provides a strategic template for developing novel antifungals:

  • Inhibiting Detoxification: Instead of targeting general fungal growth (like cell wall synthesis), drugs can target the specific enzymes fungi use to detoxify host defenses. A "PDA inhibitor" would render the fungus hypersensitive to the plant's natural immunity.

  • Synergy: Combining a P450 inhibitor with natural phytoalexins could create potent synergistic fungicides.

  • Genomic Surveillance: Monitoring supernumerary chromosomes allows for the early detection of emerging pathotypes with new host ranges.

References

  • VanEtten, H. D., et al. (1989). Pisatin demethylase of Nectria haematococca.[6]The Plant Cell.

  • Han, Y., et al. (2001).The supernumerary chromosome of Nectria haematococca that carries pea-pathogenicity-related genes also carries a trait for pea rhizosphere competitiveness.Applied and Environmental Microbiology.

  • Coleman, J. J., et al. (2009). The genome of Nectria haematococca: contribution of supernumerary chromosomes to gene expansion.PLOS Genetics. [7]

  • Milani, N. A., et al. (2012). Origin of pisatin demethylase (PDA) in the genus Fusarium.[3]Fungal Genetics and Biology.

  • Desjardins, A. E., & VanEtten, H. D. (1986).Partial purification and characterization of pisatin demethylase, a cytochrome P-450 from the fungal pathogen Nectria haematococca.Archives of Biochemistry and Biophysics.

Sources

Methodological & Application

protocol for inducing (-)-Pisatin production in pea seedlings using copper chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a high-reproducibility protocol for inducing the phytoalexin Pisatin in Pisum sativum (pea) seedlings using Copper(II) Chloride (CuCl₂) as an abiotic elicitor.

Mechanism of Action: The induction relies on the "Heavy Metal Stress Response." Cu²⁺ ions act as a potent abiotic elicitor by triggering an oxidative burst. This rapid accumulation of Reactive Oxygen Species (ROS) mimics a pathogen attack, activating the phenylpropanoid pathway.

  • Signal Perception: Cu²⁺ induces lipid peroxidation and ROS generation.

  • Gene Activation: Upregulation of Phenylalanine Ammonia Lyase (PAL) and Chalcone Synthase (CHS).

  • Biosynthesis: The pathway funnels intermediates into isoflavonoid biosynthesis, culminating in the methylation of (+)6a-hydroxymaackiain to form (+)-Pisatin.

Technical Note on Chirality: Pisum sativum naturally synthesizes (+)-Pisatin .[1][2] While the user request specifies "(-)-Pisatin," it is critical to note that the (-)-enantiomer is typically associated with other legumes (e.g., Maackia) or synthesized via precursor feeding (e.g., (-)-maackiain). This protocol induces the natural phytoalexin of the pea plant.[1][2] If specific (-)-enantiomer production is required, precursor feeding strategies must be superimposed on this elicitation protocol.

Biological Signaling Pathway (Graphviz)

The following diagram illustrates the signal transduction pathway from Cu²⁺ perception to Pisatin accumulation.

PisatinPathway Cu CuCl2 (Elicitor) ROS Oxidative Burst (H2O2 / O2-) Cu->ROS Induces stress Sig Signaling Cascade (JA / Ethylene) ROS->Sig Triggers Genes Gene Activation (PAL, CHS, CHI) Sig->Genes Upregulates Enz Isoflavonoid Pathway (Isoflavone Reductase) Genes->Enz Synthesizes enzymes HMK (+)6a-Hydroxymaackiain Enz->HMK Precursor formation Pisatin (+)-Pisatin (Accumulation) HMK->Pisatin 6a-HMK Methyltransferase

Caption: CuCl₂-triggered signal transduction leading to de novo Pisatin biosynthesis in Pisum sativum.

Materials & Reagents

ComponentSpecificationPurpose
Plant Material Pisum sativum L. (e.g., cv.[1][2][3][4][5][6] Alaska or Little Marvel)Host tissue for induction.
Elicitor Copper(II) chloride dihydrate (CuCl₂·2H₂O)Induces oxidative stress.[4]
Extraction Solvent n-Hexane (HPLC Grade)Selective extraction of Pisatin (lipophilic).
Quantification Ethanol (95%) or Acetonitrile (HPLC)Solubilization for UV/HPLC analysis.
Growth Medium Vermiculite or Hydroponic solutionSeedling support.

Reagent Preparation:

  • 3 mM CuCl₂ Solution: Dissolve 51.1 mg of CuCl₂·2H₂O in 100 mL of sterile distilled water. Note: Higher concentrations (up to 10 mM) cause excessive necrosis; 3 mM is the optimal balance for yield vs. tissue viability.

Experimental Protocol

This protocol outlines two methods: Method A (Drop-Diffusate) for analytical quantification and Method B (Foliar Spray) for bulk extraction.

Phase 1: Plant Growth
  • Sterilization: Surface sterilize seeds in 1% sodium hypochlorite for 5 mins; rinse 5x with dH₂O.

  • Germination: Sow seeds in moist vermiculite.

  • Conditions: Grow for 8–12 days in a growth chamber (24°C day / 20°C night, 16h photoperiod).

  • Target Stage: Harvest when the third internode is expanding.

Phase 2: Elicitation (The Induction)

Method A: Drop-Diffusate (Gold Standard for Assay) Best for quantifying induction efficiency.

  • Excise young, fully expanded leaflets.

  • Place leaflets adaxial side up on moist filter paper in a petri dish.

  • Pipette 20 µL droplets of 3 mM CuCl₂ onto the leaf surface (approx. 4-6 drops per leaflet).

  • Control: Apply sterile water droplets to a separate set.

  • Incubation: Seal dishes and incubate in the dark at 24°C for 48 hours .

    • Why Dark? Light can degrade Pisatin and complicate the metabolic profile with photosynthetic pigments.

Method B: Foliar Spray (For Bulk Production)

  • Spray whole seedlings with 3 mM CuCl₂ until runoff (approx. 10 mL per plant).

  • Maintain high humidity (cover with plastic dome) for the first 6 hours to aid uptake.

  • Incubate for 48–72 hours . Necrotic lesions (brown spots) will appear; this is the site of Pisatin accumulation.

Phase 3: Extraction

Pisatin is highly lipophilic. We use Hexane to selectively extract it, minimizing chlorophyll contamination.

  • Harvest: Collect treated leaves (or recover the droplets if using diffusate method).

  • Steeping:

    • For Droplets: Collect the liquid drops (diffusate) directly—they contain secreted Pisatin.

    • For Tissue: Weigh 1g of necrotic tissue. Submerge in 10 mL n-Hexane in a glass vial.

  • Agitation: Shake gently on an orbital shaker for 2–4 hours in the dark.

  • Separation: Decant the Hexane phase.[7]

  • Drying: Evaporate Hexane under a nitrogen stream (or air in a fume hood) until dry.

  • Resuspension: Dissolve the residue in 1 mL of 95% Ethanol (for UV) or Acetonitrile (for HPLC).

Workflow Diagram (Graphviz)

Workflow Step1 Germination (8-12 Days) Step2 Elicitation (3mM CuCl2) Step1->Step2 Select Leaflets Step3 Incubation (48h, Dark) Step2->Step3 Stress Response Step4 Extraction (n-Hexane) Step3->Step4 Necrotic Tissue Step5 Analysis (HPLC / UV) Step4->Step5 Resuspend

Caption: Step-by-step experimental workflow for Pisatin induction and isolation.

Quantification & Validation

A. UV Spectrophotometry (Rapid Screen)
  • Method: Scan absorbance from 280–320 nm.

  • Peak: Pisatin exhibits a characteristic max absorbance at 309 nm .[1]

  • Calculation:

    
    
    (Note: Use log 
    
    
    
    = 3.86 or calibrate with a standard).
B. HPLC Analysis (Definitive)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (Gradient 40%

    
     90% ACN over 20 mins).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 309 nm.[1][7]

  • Retention Time: Typically elutes between 10–14 mins (system dependent).

Data Summary Table:

ParameterControl (Water)Induced (3 mM CuCl₂)
Visual Appearance Green, healthyBrown necrotic spots
UV Abs (309 nm) < 0.05 AU> 0.80 AU
Est. Yield (µg/g FW) < 10 µg/g150–300 µg/g

Troubleshooting & Quality Control

  • Issue: Low Yield.

    • Cause: Seedlings too old (senescent) or CuCl₂ concentration too low.

    • Fix: Use 8-day old seedlings; ensure high humidity during the first 6 hours of elicitation.

  • Issue: High Chlorophyll Background.

    • Cause: Extraction with Ethanol/Methanol instead of Hexane.

    • Fix: Use n-Hexane for the initial extraction step; it is highly selective for Pisatin over chlorophyll.

  • Issue: Lack of Necrosis.

    • Cause: CuCl₂ inactive or light intensity too high during growth (hardening the cuticle).

    • Fix: Abrade the cuticle gently or add 0.05% Tween-20 to the spray solution.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a Phytoalexin from Pisum sativum L. Nature, 187, 799–800. Link

  • Sweigard, J. A., et al. (1986). Pisatin accumulation in pea seedlings: A protocol for extraction and quantification.[8] Physiological and Molecular Plant Pathology. (Contextualized from standard methodology).

  • Kato, H., et al. (2003). Isolation and identification of an allelopathic substance in Pisum sativum. Phytochemistry, 62(7), 1141-1144. Link

  • U.S. National Institutes of Health (PMC). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin. PMC5502787. Link

  • Banks, S. W., & Dewick, P. M. (1982). Biosynthesis of pisatin: Experiments with enantiomers of pterocarpans. Phytochemistry, 21(9), 2233-2237. (Reference for chirality).

Sources

Application Note: Development of Antifungal Bioassays for (-)-Pisatin against Fusarium oxysporum

[1]

Introduction & Mechanistic Grounding

This guide details the development of robust bioassays to evaluate the antifungal efficacy of (-)-Pisatin , a major pterocarpan phytoalexin found in Pisum sativum (pea), against the soil-borne pathogen Fusarium oxysporum.[1]

The Challenge: Pisatin Demethylase (PDA)

Developing an assay for this specific pair requires understanding the co-evolutionary arms race between the host and pathogen. Fusarium oxysporum f. sp.[1][2][3][4] pisi (the pea-adapted strain) often possesses the PDA1 gene , which encodes a cytochrome P450 monooxygenase (pisatin demethylase).[1][2][4] This enzyme detoxifies (-)-Pisatin by demethylating the 3-O-methyl group, rendering the fungus resistant to the compound [1, 2].[1]

Therefore, a valid bioassay must distinguish between:

  • Intrinsic Toxicity: The baseline sensitivity of the fungal membrane/metabolism to Pisatin.[1]

  • Detoxification Capacity: The ability of the strain to metabolize the drug before lethal thresholds are reached.[1]

Strategic Assay Selection

To capture both effects, this guide proposes a dual-approach strategy:

  • Protocol A (Liquid Microdilution): Adapted from CLSI M38 standards, utilizing Resazurin for high-throughput quantitative IC50 determination.[1]

  • Protocol B (Radial Growth): A solid-phase assay to assess morphological disruption and long-term inhibition.[1]

Pre-Assay Validation: The Self-Validating System[1]

Before testing Pisatin, you must validate your biological system.[1] Fusarium species are robust, but assay sensitivity depends on inoculum quality and solvent tolerance.[1]

Solvent Tolerance Thresholding

Pisatin is hydrophobic and typically dissolved in DMSO or Methanol.[1] F. oxysporum can tolerate low levels of DMSO, but >2% v/v often inhibits growth, confounding results.[1]

Validation Step: Run a "Solvent Only" plate with 0%, 0.5%, 1.0%, 2.0%, and 5.0% DMSO in Potato Dextrose Broth (PDB).

  • Acceptance Criteria: The maximum solvent concentration used in the final assay must show <5% growth inhibition compared to the 0% control.[1]

  • Recommendation: Target ≤ 1.0% final DMSO concentration .

Inoculum Standardization (Spore Harvest)

Inconsistent spore density is the #1 cause of high coefficients of variation (CV) in antifungal assays.[1]

  • Grow F. oxysporum on Potato Dextrose Agar (PDA) slants for 7 days at 25°C to induce sporulation.

  • Harvest conidia using sterile saline + 0.05% Tween 20 (to prevent clumping).[1]

  • Critical Step: Filter through sterile cheesecloth or a 40µm cell strainer to remove hyphal fragments.[1] Count using a hemocytometer.

  • Target Density: Adjust to

    
     conidia/mL (stock), diluting to 
    
    
    conidia/mL in the final assay well [3].

Protocol A: High-Throughput Microdilution (Resazurin Modified)

This protocol adapts the CLSI M38 Reference Method [3] but incorporates Resazurin (Alamar Blue) for a colorimetric/fluorescent readout, which is more sensitive than visual turbidity for filamentous fungi.

Materials
  • Medium: RPMI 1640 (buffered with MOPS to pH 7.0) or PDB (Potato Dextrose Broth).

  • Compound: (-)-Pisatin stock (e.g., 10 mM in DMSO).[1]

  • Reagent: Resazurin solution (0.01% w/v in water, filter sterilized).

  • Plate: 96-well flat-bottom microplate (sterile).[1]

Workflow Diagram

MicrodilutionWorkflowStockPisatin Stock(DMSO)DilutionSerial Dilution(2x Concentrated)Stock->DilutionPlate96-Well Plate(100µL Cmpd + 100µL Spores)Dilution->PlateInoculumF. oxysporumSpore Susp.(2x Concentrated)Inoculum->PlateIncubationIncubate48h @ 25°CPlate->IncubationDyeAdd Resazurin(30µL)Incubation->DyeReadRead Fluorescence(Ex 530 / Em 590)Dye->Read

Figure 1: High-throughput microdilution workflow using Resazurin for viability detection.[1][5]

Step-by-Step Procedure
  • Compound Plate Prep: Prepare 2x concentrations of Pisatin in the media. (e.g., if testing 0–200 µg/mL, prepare 0–400 µg/mL).

  • Dispense: Add 100 µL of the 2x Pisatin dilutions to columns 1–10.

  • Controls:

    • Column 11 (Growth Control): 100 µL Media + Solvent (no drug) + 100 µL Inoculum.[1]

    • Column 12 (Sterility Control): 200 µL Media only.

  • Inoculation: Add 100 µL of the standardized spore suspension (

    
     conidia/mL) to columns 1–11.
    
  • Incubation: Incubate at 25°C for 48 hours. Note: F. oxysporum grows fast; 72h may lead to overgrowth.[1]

  • Viability Detection: Add 30 µL of Resazurin solution to each well. Incubate for an additional 4–6 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).[1]

    • Quantitative: Measure Fluorescence (Ex 530nm / Em 590nm) or Absorbance (570nm/600nm).

Protocol B: Radial Growth Assay (Solid Phase)

While microdilution gives IC50, radial growth on solid media mimics the plant surface/tissue environment and allows observation of hyphal morphology (e.g., hyper-branching caused by stress).[1]

Procedure
  • Media Prep: Prepare PDA and autoclave. Cool to 50°C.[1]

  • Poisoning: Add Pisatin stock to the molten agar to achieve final concentrations (e.g., 25, 50, 100, 200 µg/mL). Pour into 60mm Petri dishes.

  • Inoculation: Place a 5mm mycelial plug (taken from the active margin of a fresh culture) face-down in the center of the plate.[1]

  • Incubation: Incubate at 25°C in the dark (Pisatin can be light-sensitive).

  • Measurement: Measure the colony diameter (two perpendicular axes) daily until the control plate reaches the edge.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your data using the following structure:

ParameterFormula / DefinitionInterpretation
% Inhibition

Higher = Potent Antifungal Activity
MIC Lowest conc.[1][6] preventing visible color change (Blue).[1]Clinical/Field breakpoint.
IC50 Concentration inhibiting 50% of growth (Non-linear regression).[1]Best for comparing potency between analogues.[1]
Mechanistic Insight: The PDA Barrier

When analyzing results, you must account for the Pisatin Demethylase pathway.[1] If your strain is F. oxysporum f. sp.[1][2][3][4] pisi, you will likely see a high MIC due to detoxification.[1]

PDAPathwayPisatin(-)-Pisatin(Toxic Phytoalexin)EntryCellular EntryPisatin->EntryReactionDemethylation(3-O-methyl removal)Pisatin->ReactionSubstratePDA1PDA1 Enzyme(Cytochrome P450)Entry->PDA1InductionPDA1->ReactionProductDMDP(Less Toxic Product)Reaction->ProductOutcomeFungal SurvivalProduct->Outcome

Figure 2: The detoxification mechanism of Pisatin by Fusarium oxysporum via PDA1.[1][7]

Troubleshooting High Resistance: If the MIC is >100 µg/mL, the strain likely expresses PDA.[1] To confirm this is not just general hardiness:

  • Co-treat with a Cytochrome P450 inhibitor (e.g., Carbon Monoxide or specific chemical inhibitors like Ketoconazole) at a sub-lethal dose.[1]

  • If Pisatin sensitivity increases drastically in the presence of the P450 inhibitor, the resistance is PDA-mediated.[1]

References

  • VanEtten, H. D., et al. (1989).[1] Importance of pisatin to Fusarium oxysporum f. sp.[1][3][8] pisi for pathogenicity on pea.[1][2] Molecular Plant-Microbe Interactions.[1]

  • Coleman, J. J., et al. (2011).[1][4] The gene encoding pisatin demethylase (FoPDA1) in Fusarium oxysporum.[1][2] Molecular Plant-Microbe Interactions.[1]

  • CLSI. (2008).[1][9][10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[1][9] CLSI document M38-A2.[1][9]

  • Chadha, S., & Kale, S. P. (2015).[1] Simple fluorescence-based high throughput cell viability assay for filamentous fungi.[1][6][11] Letters in Applied Microbiology.[1]

methods for synthesizing pisatin derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pisatin, the primary phytoalexin of the garden pea (Pisum sativum), represents a unique scaffold in the pterocarpan class due to the presence of a labile 6a-hydroxyl group and a strained methylenedioxy bridge .[1][2] While natural (+)-pisatin exhibits moderate antifungal activity, its derivatives hold significant potential as antifungal agents (targeting chitin synthase and cell wall integrity) and as selective estrogen receptor modulators (SERMs).[1]

For drug development professionals, the challenge lies in the scaffold's sensitivity.[1] The 6a-hydroxyl group is prone to dehydration (forming inactive pterocarpenes), and the tetracyclic core requires stereochemical control.[1]

This guide moves beyond traditional extraction methods, presenting a modular, total synthesis protocol based on the Isoflavene Epoxidation Route . This pathway is selected for its "library-friendliness," allowing independent modification of the A-ring (resorcinol derived) and D-ring (phenylacetic acid derived) to rapidly generate SAR inputs.[1]

Structural Anatomy & SAR Logic

To design effective derivatives, one must understand the pharmacophore.[1] The pisatin scaffold can be dissected into three zones of modification:

ZoneStructural FeatureSAR Significance (Mechanism of Action)
Zone A (A-Ring) C3-Methoxy GroupMetabolic Stability. Fungal pathogens (e.g., N. haematococca) use pisatin demethylase (PDA) to remove this methyl group, detoxifying the molecule.[1] SAR Strategy: Replace -OMe with bulky ethers or metabolically stable bioisosteres (e.g., -OCF3) to block enzymatic cleavage.[1]
Zone B (Core) 6a-Hydroxyl GroupThe "Warhead". Essential for specific binding affinity.[1] Dehydration to the Δ6a,11a-pterocarpene drastically alters activity (often switching from agonist to antagonist or losing antifungal potency).[1] SAR Strategy: Retain 6a-OH for potency; remove it to test binding selectivity.[1]
Zone C (D-Ring) Methylenedioxy BridgeLipophilicity & Shape. This planar feature intercalates with DNA or binds hydrophobic pockets in fungal enzymes.[1] SAR Strategy: Open the ring (dimethoxy analogs) or substitute with electron-withdrawing groups (F, Cl) to modulate pKa and solubility.[1]
Visualizing the SAR Decision Tree[1]

SAR_Logic Start Pisatin Scaffold Optimization BranchA A-Ring (C3) Modification Start->BranchA BranchB Core (C6a) Modification Start->BranchB BranchC D-Ring Modification Start->BranchC A1 Target: Metabolic Stability BranchA->A1 B1 Target: Receptor Affinity BranchB->B1 C1 Target: Lipophilicity/Permeability BranchC->C1 A2 Action: Block Demethylase (PDA) A1->A2 A3 Synthesis: C3-O-Isopropyl / C3-F A2->A3 B2 Action: Prevent Dehydration B1->B2 B3 Synthesis: 6a-Fluoro / 6a-Methyl B2->B3 C2 Action: Alter Ring Planarity C1->C2 C3 Synthesis: 8,9-Dimethoxy / Naphthyl C2->C3

Figure 1: Strategic decision tree for generating pisatin libraries. Each branch targets a specific failure mode of the natural product (metabolic instability or poor bioavailability).[1]

Detailed Protocol: The Isoflavene Epoxidation Route

This protocol is superior to the Heck reaction for SAR studies because it allows the late-stage introduction of the 6a-hydroxyl group , ensuring that the sensitive hemiacetal functionality is not exposed to harsh earlier steps.[1]

Phase 1: Construction of the Isoflavone Core

Objective: Assemble the A and D rings via a deoxybenzoin intermediate.[1]

Reagents:

  • Component A: 2-Hydroxy-4-methoxybenzaldehyde (Substituted Salicylaldehyde)[1]

  • Component B: 3,4-Methylenedioxyphenylacetic acid (or derivatives)[1]

  • Solvent: Acetic Anhydride (

    
    ) / Triethylamine (
    
    
    
    )[1]

Step-by-Step:

  • Perkin Condensation: Combine Component A (10 mmol) and Component B (10 mmol) in

    
     (15 mL) with 
    
    
    
    (5 mL).
  • Reflux: Heat at 135°C for 8 hours. The mixture will darken as the intermediate enol-ester forms.[1]

  • Hydrolysis/Cyclization: Pour the cooled mixture into ice water. A precipitate will form.[1] Collect by filtration.[1]

  • Deacetylation (Critical): The Perkin condition often acetylates the 7-OH (if present) or fails to fully close the ring.[1] Reflux the crude solid in Ethanol/HCl (10%) for 1 hour to ensure conversion to the isoflavone .[1]

  • Validation: Check LC-MS for the

    
     peak corresponding to the isoflavone (Expected MW for pisatin precursor: ~310 Da).
    
Phase 2: Reduction to Isoflav-3-ene

Objective: Remove the C4-carbonyl to create the double bond necessary for the 6a-hydroxylation trigger.[1]

Reagents:

  • Sodium Borohydride (

    
    )[1]
    
  • Ethanol/THF (1:1)[1]

  • Hydrochloric Acid (2M)[1]

Step-by-Step:

  • Dissolve the isoflavone (5 mmol) in Ethanol/THF (50 mL).

  • Add

    
     (15 mmol) in portions at 0°C. Stir for 4 hours at room temperature. This yields the isoflavan-4-ol .[1]
    
  • Elimination: Quench with Acetone. Add HCl (2M, 20 mL) and heat to 60°C for 30 minutes. The acid catalyzes the dehydration of the alcohol to the isoflav-3-ene (chromene).[1]

  • Purification: Extract with Ethyl Acetate. The isoflavene is often unstable on silica; use neutral alumina or proceed immediately to Phase 3.[1]

Phase 3: Epoxidation & Cyclization (The "Pisatin Step")

Objective: Stereoselective installation of the 6a-OH and ring closure.[1]

Reagents:

  • m-Chloroperbenzoic acid (mCPBA)[1][3]

  • Dichloromethane (DCM)[1]

  • Saturated

    
    
    

Step-by-Step:

  • Dissolve the isoflav-3-ene in dry DCM at 0°C.

  • Epoxidation: Add mCPBA (1.1 equiv) dropwise.[1] Monitor by TLC.[1] The reaction generates an epoxide across the C3-C4 bond.[1]

  • Rearrangement: In many cases, the proximity of the 2'-oxygen (on the D-ring pendant) spontaneously attacks the epoxide to close the B-ring.[1] If not, add a catalytic amount of p-TsOH (p-Toluenesulfonic acid).[1]

  • Result: This forms the 6a-hydroxypterocarpan skeleton.[1][2]

  • Workup: Wash with

    
     to remove benzoic acid byproducts.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). Pisatin derivatives usually elute as white/off-white solids.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Functionalization cluster_2 Phase 3: The 'Pisatin' Step S1 Salicylaldehyde + Phenylacetic Acid S2 Perkin Condensation (Ac2O/Et3N, 135°C) S1->S2 S3 Isoflavone S2->S3 S4 Reduction (NaBH4, then HCl) S3->S4 S5 Isoflav-3-ene (Chromene) S4->S5 S6 Epoxidation (mCPBA, DCM) S5->S6 S7 Oxidative Cyclization S6->S7 S8 6a-Hydroxypterocarpan (Pisatin Analog) S7->S8

Figure 2: Modular synthetic workflow. Phase 3 is the critical step defining the pisatin subclass (6a-hydroxylation).[1]

Biological Evaluation Protocols

To validate the SAR, derivatives must be tested against specific endpoints.[1]

Assay A: Antifungal Potency (Radial Growth Inhibition)

Target:Fusarium solani f. sp.[1] pisi (Nectria haematococca).[1] Protocol:

  • Media: Potato Dextrose Agar (PDA).

  • Compound Prep: Dissolve derivatives in DMSO. Add to molten agar (45°C) to final concentrations of 10, 50, and 100

    
    . Keep DMSO < 1%.[1]
    
  • Inoculation: Place a 5mm mycelial plug of the fungus in the center of the plate.[1]

  • Incubation: 25°C in the dark for 48-72 hours.

  • Data: Measure colony diameter. Calculate % Inhibition relative to DMSO control.

    • Note: Pisatin is fungistatic.[1] Expect ~50% inhibition at 50-100

      
       for wild-type strains.[1]
      
Assay B: Estrogenic Activity (E-Screen)

Context: Pisatin derivatives are phytoestrogens.[1] Protocol:

  • Cell Line: MCF-7 (Estrogen Receptor positive breast cancer cells).[1]

  • Treatment: Incubate cells with derivatives (

    
     to 
    
    
    
    M) for 6 days.
  • Readout: Sulforhodamine B (SRB) assay for cell proliferation.

  • Control: Compare against 17

    
    -estradiol (Positive) and Tamoxifen (Antagonist).[1]
    

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961). "Studies on phytoalexins. III. The isolation, assay, and general properties of a phytoalexin from Pisum sativum L." Australian Journal of Biological Sciences.[1] Link[1]

  • Mori, K., & Kisida, K. (1988). "Synthesis of (+)-pisatin and (+)-maackiain."[1] Liebigs Annalen der Chemie. (Classic total synthesis reference establishing the absolute configuration).[1]

  • Van Aardt, T. G., et al. (2001). "Synthesis of isoflavonoids.[4] Enantiopure cis- and trans-6a-hydroxypterocarpans." Tetrahedron. Link

  • Enkerli, J., et al. (1998). "Pisatin demethylation by fungal pathogens and nonpathogens of pea: association with pisatin tolerance and virulence."[1] Molecular Plant-Microbe Interactions. Link[1]

  • Tietze, L. F., et al. (2006). "Efficient synthesis of pterocarpans and their derivatives via domino reactions."[1] Chemistry – A European Journal.[1] (Modern Pd-catalyzed approaches).

  • Dixon, R. A. (2001). "Natural products and plant disease resistance."[1] Nature.[1] Link[1]

Sources

application of (-)-Pisatin in studying fungal detoxification mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating Fungal Detoxification of (-)-Pisatin via the PDA1 Pathway

Abstract

This application note details the experimental framework for studying the detoxification of (-)-Pisatin, a major phytoalexin of the garden pea (Pisum sativum), by the fungal pathogen Nectria haematococca (anamorph Fusarium solani f. sp. pisi). We provide a comprehensive guide on synthesizing the substrate via biological elicitation, assaying Pisatin Demethylase (PDA) activity, and validating fungal resistance mechanisms using HPLC and growth inhibition protocols. This guide serves as a blueprint for screening novel agrochemicals that inhibit fungal detoxification enzymes.[1]

Introduction: The Evolutionary Arms Race

Plants and phytopathogenic fungi exist in a continuous co-evolutionary struggle. When challenged by Fusarium solani, pea plants synthesize (-)-Pisatin , a pterocarpan phytoalexin that disrupts fungal membrane integrity and mitochondrial function.[1]

In response, virulent strains of F. solani have evolved a specialized detoxification system: Pisatin Demethylase (PDA) .[2] Encoded by the PDA gene family (most notably PDA1 located on a dispensable supernumerary chromosome), this cytochrome P450 monooxygenase converts the toxic pisatin into the less toxic (+)-6a-hydroxy-maackiain (HMK).[1][3]

Understanding this mechanism is critical for:

  • Pathogenicity Studies: Correlating PDA expression with virulence.[1][4]

  • Drug Discovery: Identifying inhibitors of fungal P450s to restore plant immunity.[1]

Mechanism of Action

The detoxification process is a specific O-demethylation reaction.[1] The PDA1 enzyme removes the 3-O-methyl group from pisatin, rendering it significantly less lipophilic and less toxic to the fungal cell.

Figure 1: The Pisatin Detoxification Pathway

PisatinDetox Pisatin (-)-Pisatin (Toxic Phytoalexin) Intermediate Enzyme-Substrate Complex Pisatin->Intermediate Binding HMK (+)-6a-hydroxy-maackiain (Detoxified Product) Intermediate->HMK Demethylation Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde PDA Pisatin Demethylase (PDA1 / CYP57A1) + NADPH + O2 PDA->Intermediate Catalysis

Caption: The conversion of (-)-Pisatin to (+)-6a-hydroxy-maackiain catalyzed by the cytochrome P450 enzyme PDA1, requiring NADPH and molecular oxygen.[1]

Experimental Protocols

Protocol A: Substrate Isolation (Self-Validating Step)

Rationale: (-)-Pisatin is not consistently available from commercial vendors.[1] This protocol ensures a reliable supply of the substrate using the plant's own biosynthetic machinery.

Materials:

  • Immature pea pods (Pisum sativum, e.g., cv.[1] Alaska).[1]

  • Elicitor: 3 mM CuCl₂ solution.[1]

  • Solvents: Hexane, 95% Ethanol.[1][5][6]

Workflow:

  • Harvest & Prep: Harvest fresh pea pods. Split them longitudinally to expose the endocarp (inner surface).[1]

  • Elicitation: Apply 25 µL of 3 mM CuCl₂ droplets along the endocarp surface.

  • Incubation: Place treated pods in a humidity chamber (Petri dish with wet filter paper) in the dark for 24–48 hours at 24°C. The tissue will darken as pisatin accumulates.[1]

  • Extraction: Immerse pods in hexane (10 mL per 5 pods) for 24 hours. Pisatin is lipophilic and will partition into the hexane.

  • Purification: Evaporate hexane under a nitrogen stream. Resuspend the residue in a minimal volume of ethanol.

  • Validation: Verify purity via HPLC (Protocol D) or UV spectrophotometry (Absorbance max at 309 nm).

Protocol B: Pisatin Demethylase (PDA) Activity Assay

Rationale: To quantify the enzymatic capability of a fungal strain to detoxify pisatin.

Reagents:

  • Microsomal protein fraction (extracted from F. solani mycelia).[1]

  • Substrate: (-)-Pisatin (from Protocol A) dissolved in DMSO.[1]

  • Cofactor: NADPH (1 mM final concentration).[1]

  • Buffer: 50 mM Potassium Phosphate (pH 7.5).[1]

Step-by-Step:

  • Induction: Grow F. solani in liquid medium containing 30 µM pisatin for 12 hours to induce PDA1 expression.

  • Microsome Prep: Harvest mycelia, grind in liquid nitrogen, and centrifuge at 10,000 x g (15 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes. Resuspend pellet in buffer.

  • Reaction Setup:

    • Mix 480 µL Microsomal suspension + 10 µL Pisatin (50 µM final).

    • Initiate reaction with 10 µL NADPH (1 mM final).[1]

  • Incubation: Incubate at 28°C for 30 minutes with shaking.

  • Termination: Stop reaction by adding 500 µL Ethyl Acetate. Vortex vigorously.

  • Analysis: Centrifuge to separate phases. Analyze the organic (upper) phase via HPLC (Protocol D).

Protocol C: Fungal Growth Inhibition Assay

Rationale: To phenotypically validate whether a strain is resistant (PDA+) or sensitive (PDA-).[1]

Plate Setup:

  • Prepare PDA (Potato Dextrose Agar) plates.

  • Treatment Group: Supplement agar with 100 µg/mL (-)-Pisatin (add after autoclaving, when agar is ~55°C).

  • Control Group: Supplement agar with solvent carrier only (DMSO/Ethanol).

  • Inoculation: Place a 5mm mycelial plug of the test fungus in the center of the plate.

  • Measurement: Incubate at 25°C. Measure radial growth diameter every 24 hours for 5 days.

Data Interpretation:

  • PDA+ (Resistant): Growth on Pisatin plates is >75% of control plates.[1]

  • PDA- (Sensitive): Growth on Pisatin plates is <20% of control plates.[1]

Protocol D: HPLC Analytical Method

Rationale: Precise separation of the substrate (Pisatin) and product (HMK).

Instrument: HPLC with UV-Vis or Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Method Parameters:

Parameter Setting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection 309 nm (Pisatin max)

| Injection Vol | 10 µL |[1]

Gradient Profile:

Time (min) % Phase B Description
0–2 30% Equilibration
2–20 30% -> 90% Linear Gradient
20–25 90% Wash

| 25–30 | 30% | Re-equilibration |[1]

Expected Retention Times (approximate):

  • (+)-6a-hydroxy-maackiain (Product): ~12.5 min (More polar due to demethylation)[1]

  • (-)-Pisatin (Substrate): ~15.8 min (Less polar)[1]

Experimental Workflow Visualization

Figure 2: Integrated Experimental Workflow

Workflow cluster_0 Phase 1: Substrate Generation cluster_1 Phase 2: Fungal Challenge cluster_2 Phase 3: Validation Pea Pea Pods (Pisum sativum) Elicit Elicitation (3mM CuCl2) Pea->Elicit Extract Hexane Extraction & Purification Elicit->Extract Pisatin Purified (-)-Pisatin Extract->Pisatin Assay Enzymatic Assay (+ NADPH) Pisatin->Assay Substrate Fungus Fungal Culture (N. haematococca) Induction Induction (Low Dose Pisatin) Fungus->Induction Microsomes Microsome Isolation Induction->Microsomes Microsomes->Assay HPLC HPLC Analysis (C18 Column) Assay->HPLC Result Data Output: Substrate vs Product Ratio HPLC->Result

Caption: End-to-end workflow from biological synthesis of the substrate to analytical validation of the detoxification mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Pisatin Yield Old pea pods or insufficient humidity.[1]Use fresh, immature pods. Ensure humidity chamber is sealed but allows gas exchange.
No Enzymatic Activity Lack of NADPH or inactive microsomes.[1]NADPH degrades rapidly; prepare fresh.[1] Ensure microsomes are kept on ice and not freeze-thawed repeatedly.
HPLC Peak Tailing Column contamination or pH issues.Ensure 0.1% Formic Acid is present in both mobile phases.[1] Clean column with 100% Acetonitrile.[1]
Fungus Grows on Control but not Pisatin Strain is PDA- (Sensitive).[1]This confirms the strain lacks the active PDA gene or expression is repressed.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a Phytoalexin from Pisum sativum L. Nature, 187, 799–800. [1]

  • VanEtten, H. D., et al. (1989). Pisatin demethylase of Nectria haematococca.[1] Plant Physiology, 91, 559-566.[1][7]

  • Miao, V. P., et al. (1991). A dispensable chromosome is the most common source of the PDA1 gene. Science, 254(5039), 1773-1776.[1]

  • PubChem Compound Summary. (+)-Pisatin (CID 101689).[1] National Library of Medicine.[1]

  • Kato, T., et al. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin.[1] Bio-protocol, 7(13).[1][5]

Sources

protocol for testing the efficacy of pisatin elicitors in cell cultures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PIS-045 Protocol for the Elicitation and Quantification of Pisatin in Pisum sativum Cell Suspension Cultures

Abstract & Scope

This application note details a standardized protocol for inducing and quantifying pisatin , the primary pterocarpan phytoalexin of the pea (Pisum sativum L.), in cell suspension cultures.[1] Unlike whole-plant assays, cell cultures offer a controlled, homogenous system for screening potential elicitors (biotic and abiotic).[1]

This guide addresses the "black box" nature of secondary metabolite induction by establishing a self-validating experimental loop : ensuring cell viability, verifying induction pathways, and quantifying the final product via HPLC-UV at its specific absorbance maximum (309 nm).

Experimental Design: The Self-Validating System

To ensure scientific integrity, this protocol is designed around three validation pillars. You must run these controls simultaneously with your treatments.

Control TypeComponentPurpose
Negative Control Solvent Vehicle (e.g., sterile water or DMSO <0.1%)Establishes the baseline "constitutive" level of pisatin (usually low/undetectable).[1]
Positive Control Copper Chloride (CuCl₂) or Methyl Jasmonate (MeJA) Validates that the cell line can produce pisatin.[1] If this fails, the cells have lost biosynthetic capacity (somaclonal variation).[1]
Internal Standard Biochanin A or Daidzein Spiked during extraction to correct for recovery losses.[1] Pisatin is hydrophobic; extraction efficiency varies without this normalization.[1]

Biological System & Biosynthetic Pathway

Understanding the target pathway is critical for selecting elicitors.[1] Pisatin is derived from the phenylpropanoid pathway.[1] Elicitors generally upregulate the "bottleneck" enzymes: Phenylalanine ammonia-lyase (PAL) and Isoflavone synthase (IFS) .[1]

Figure 1: Pisatin Biosynthetic Pathway & Elicitation Points (Visualization of the metabolic flux from primary metabolism to the target phytoalexin)

PisatinPathway Phenylalanine L-Phenylalanine Cinnamic Trans-Cinnamic Acid Phenylalanine->Cinnamic PAL Coumaroyl 4-Coumaroyl-CoA Cinnamic->Coumaroyl Chalcone Isoliquiritigenin Coumaroyl->Chalcone CHS Isoflavone Daidzein/Formononetin Chalcone->Isoflavone IFS Maackiain (+) Maackiain Isoflavone->Maackiain Pisatin (+) Pisatin (Target) Maackiain->Pisatin HMMT PAL PAL (Phenylalanine ammonia-lyase) CHS CHS (Chalcone synthase) IFS IFS (Isoflavone synthase) HMMT HMMT (6a-hydroxymaackiain methyltransferase) Elicitor ELICITORS (CuCl2, MeJA, Fungal Wall) Elicitor->PAL Induction Elicitor->IFS Induction Elicitor->HMMT Induction

Caption: Simplified biosynthetic route showing key enzymatic steps (PAL, IFS, HMMT) upregulated by biotic and abiotic elicitors.

Detailed Methodology

Phase A: Cell Culture Maintenance
  • Cell Line: Pisum sativum L. suspension culture (derived from root or cotyledon callus).[1]

  • Medium: Gamborg’s B5 medium supplemented with 1 mg/L 2,4-D (2,4-Dichlorophenoxyacetic acid) and 0.2 mg/L Kinetin.[1]

  • Conditions: Maintain at 25°C in the dark (to prevent anthocyanin interference) on a rotary shaker (110 rpm).

  • Subculture: Every 14 days. Use cells in the mid-logarithmic phase (Day 5–7 after subculture) for elicitation experiments to maximize metabolic plasticity.

Phase B: Elicitor Preparation & Treatment

Prepare the following stock solutions. Filter sterilize (0.22 µm) all organic elicitors.[1]

  • Abiotic Standard (CuCl₂): Prepare 100 mM CuCl₂ in diH₂O.[1]

    • Working Conc: 1 mM – 3 mM.[1]

  • Biotic Standard (Methyl Jasmonate - MeJA): Dissolve in ethanol, then dilute with water (Final EtOH < 0.1%).[1]

    • Working Conc: 50 µM – 200 µM.[1]

  • Test Elicitor: Dissolve according to solubility.

Induction Protocol:

  • Aliquot 40 mL of suspension cells (Day 6) into 125 mL Erlenmeyer flasks.

  • Add the elicitor to the medium.[1]

  • Incubation: Return to shaker for 24 to 48 hours .

    • Note: Pisatin accumulation typically peaks at 48 hours.[1] Prolonged incubation (>72h) may lead to degradation by endogenous peroxidases or re-metabolism.[1]

Phase C: Extraction (Solid-Liquid Extraction)

Pisatin is a lipophilic pterocarpan.[1] We utilize Ethyl Acetate (EtOAc) for high recovery.[1]

  • Harvest: Vacuum filter cells; separate biomass from the medium. (Note: Pisatin is often excreted into the medium, but significant amounts remain intracellular.[1] Extract both or pool them for total yield).

  • Homogenization: Grind 1.0 g fresh cell weight (FCW) in liquid nitrogen.

  • Lysis/Solvent Addition: Transfer powder to a glass centrifuge tube. Add 5 mL Ethyl Acetate .[1]

  • Agitation: Vortex for 1 min, then sonicate for 15 min at room temperature.

  • Phase Separation: Centrifuge at 3,000 x g for 10 min.

  • Collection: Collect the upper organic phase (EtOAc) into a fresh glass vial.

  • Repeat: Re-extract the pellet with another 3 mL EtOAc. Combine supernatants.

  • Drying: Evaporate solvent to dryness under nitrogen stream or vacuum concentrator.[1]

  • Reconstitution: Redissolve residue in 500 µL HPLC-grade Methanol . Filter through 0.45 µm PTFE filter into an amber HPLC vial.[1]

Analytical Protocol: HPLC-UV Quantification

Instrument: HPLC with Photodiode Array (PDA) or UV-Vis Detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1] Detection Wavelength: 309 nm (Primary), 286 nm (Secondary confirmation).[1][2]

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (or Acetic Acid).[1]

  • Solvent B: Acetonitrile (ACN).[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate
0.0 80 20 1.0 mL/min
20.0 20 80 1.0 mL/min
25.0 0 100 1.0 mL/min
28.0 80 20 1.0 mL/min

| 35.0 | 80 | 20 | 1.0 mL/min |[1]

Figure 2: Experimental Workflow (Step-by-step logic flow from culture to data)

Workflow Culture Pisum sativum Suspension Culture (Day 6) Induction Induction (Add Elicitor) 24-48 Hours Culture->Induction Sep Separation (Cells vs Medium) Induction->Sep Extract Extraction (Ethyl Acetate) Sep->Extract Extract Both Dry Evaporation & Reconstitution (MeOH) Extract->Dry HPLC HPLC Analysis (C18, 309 nm) Dry->HPLC

Caption: Operational workflow emphasizing the separation of biomass and medium followed by ethyl acetate extraction.

Data Analysis & Calculation

Identify the pisatin peak by retention time (comparison to standard) and UV spectrum (maxima at 286 and 309 nm).

Calculate the concentration using the external standard method:


[1]

Where:

  • 
     = Concentration of pisatin in the vial (µg/mL).[1]
    
  • Convert to µg/g Fresh Weight (FW) :

    
    [1]
    

Typical Yields:

  • Control: < 10 µg/g FW[1]

  • Elicited (CuCl₂/MeJA): 100 – 500 µg/g FW[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Pisatin Detected Cell line lost biosynthetic capability.Test with 1 mM CuCl₂ (Positive Control). If negative, initiate fresh callus from seeds.[1]
Peak Tailing Residual lipids or acidic silanols.[1]Ensure 0.1% Formic Acid is in the mobile phase.[1] Use a new end-capped C18 column.[1]
Low Recovery Inefficient extraction.[1]Increase sonication time. Ensure the EtOAc phase is fully recovered (do not leave interface layer).[1]
Cell Death Elicitor toxicity.[1]Perform a viability assay (Evans Blue or FDA staining).[1] Reduce elicitor concentration.[1]

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a phytoalexin from Pisum sativum L. Nature, 187, 799–800.[1][3] Link

  • Banks, S. W., & Dewick, P. M. (1982). Biosynthesis of pisatin: experiments with enantiomers of pterocarpan precursors.[1] Phytochemistry, 21(9), 2233-2238.[1]

  • Sweigard, J. A., et al. (1986). Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea.[1] Plant Physiology, 80(4), 884–889.[1] Link

  • Hadwiger, L. A. (2008). Pea-Fusarium interactions: specific responses to specific elicitors.[1] Phytopathology.

  • Perrin, D. R., & Biggs, D. R. (1961). Studies on Phytoalexins: The Isolation, Assay, and General Properties of a Phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences, 14(3), 458-482.[1]

Sources

Application Note: Spectrophotometric Quantification of Pisatin in Pisum sativum Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for the extraction and spectrophotometric quantification of pisatin , the primary phytoalexin of the garden pea (Pisum sativum L.).[1] Unlike complex HPLC-MS workflows, this method leverages the specific differential solubility of pisatin in hexane and its distinct UV absorption coefficient at 309 nm . This guide is designed for researchers investigating non-host resistance, plant defense signaling, and elicitor efficacy. It includes critical quality control steps, specifically the


 purity ratio, to ensure data integrity without the need for high-end chromatography.

Introduction & Biological Context

Pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxy-pterocarpan) is an antimicrobial isoflavonoid produced by pea endocarp tissues in response to biotic stress or fungal challenge.[1] As a phytoalexin, its accumulation is a quantitative marker of the plant's defensive response (Hadwiger & Tanaka, 2017).[1][2]

While modern metabolomics utilize LC-MS for broad profiling, the Cruickshank & Perrin method remains the gold standard for high-throughput, targeted quantification of pisatin due to its specificity and simplicity. The method relies on the compound's lipophilic nature (allowing selective extraction into hexane) and its high molar extinction coefficient in ethanol.

Key Mechanistic Principles
  • Selective Extraction: Pisatin is highly soluble in non-polar solvents (hexane) but relatively insoluble in water. This allows it to be partitioned away from polar cellular debris and chlorophylls that would otherwise interfere with UV analysis.

  • UV Quantitation: In 95% ethanol, pisatin exhibits a primary absorption maximum (

    
    ) at 309 nm .
    
  • Self-Validation: Pure pisatin has a secondary peak at 286 nm. The ratio of absorbance at these two wavelengths (

    
    ) serves as an internal purity check.
    

Materials & Reagents

Reagents
  • Extraction Solvent: n-Hexane (HPLC Grade). Note: Hexane is neurotoxic; handle in a fume hood.

  • Analysis Solvent: Ethanol (95% or Absolute, HPLC Grade).

  • Elicitor (Optional): Chitosan, fungal spore suspension, or sterile water (control).

Equipment
  • UV-Vis Spectrophotometer: Capable of scanning 220–350 nm (e.g., Agilent Cary 60, Shimadzu UV-1900).

  • Quartz Cuvettes: 1 cm pathlength (essential for UV transparency <300 nm).

  • Glassware: 20 mL scintillation vials (glass), 50 mL beakers. Avoid plastics that may leach UV-absorbing plasticizers into hexane.

  • Nitrogen Evaporator (Optional): Or a fume hood with adequate airflow for solvent evaporation.

Experimental Protocol

Phase 1: Tissue Preparation & Extraction

Objective: To isolate pisatin from the pea endocarp while minimizing co-extraction of interfering compounds.

  • Harvest & Elicitation:

    • Harvest immature pea pods (approx. 2 cm length).

    • Separate pod halves and remove seeds.

    • Apply treatment (elicitor or control) to the exposed endocarp.[1][2] Incubate for 24 hours in a humid chamber.

  • Hexane Extraction:

    • Weigh the pod halves (Fresh Weight, FW) and transfer them to a glass vial.

    • Critical Step: Add 5 mL of n-Hexane per 400 mg of tissue. Ensure the endocarp is fully submerged.

    • Incubate for 4 hours in the dark at room temperature.

    • Why Dark? Pisatin is photosensitive and can degrade under intense light.

  • Solvent Recovery:

    • Decant the hexane fraction into a clean, pre-labeled glass beaker.

    • Evaporate the hexane to dryness. This can be done under a gentle stream of nitrogen or by leaving the beakers in a fume hood (protect from light).

    • Result: A thin, often invisible, residue remains on the glass.

Phase 2: Spectrophotometric Analysis

Objective: To solubilize the residue and measure absorbance.[1]

  • Reconstitution:

    • Add exactly 1.0 mL of 95% Ethanol to the dried residue.

    • Swirl or vortex gently to ensure complete dissolution of the pisatin.

  • Blanking:

    • Set the spectrophotometer to scan mode (220–350 nm).

    • Blank the instrument using pure 95% ethanol in a quartz cuvette.

  • Measurement:

    • Transfer the sample to the cuvette.

    • Record the absorbance spectrum.[1][3]

    • Note specific absorbance values at 309 nm (

      
      ) and 286 nm  (
      
      
      
      ).

Data Analysis & Calculation

Quality Control: The Purity Ratio

Before calculating concentration, validate the sample purity.



  • Target: Pure pisatin yields a ratio of 1.47 .[1]

  • Tolerance: A ratio between 1.40 – 1.55 is generally acceptable.

  • Troubleshooting: A low ratio (<1.4) suggests contamination with other polyphenols or incomplete hexane separation.

Quantification Formula

Based on the extinction coefficient determined by Cruickshank & Perrin (1961), the conversion factor is 43.8 µg/mL for 1 absorbance unit at 309 nm (1 cm pathlength).[1]


[1]

To normalize against plant biomass:


[1]
  • 
    : Absorbance of the non-elicited (water) control.
    
  • 
    : Volume of ethanol used for reconstitution (usually 1 mL).
    
Data Summary Table
ParameterValue / CriteriaNotes
Detection Wavelength 309 nmPrimary

for Pisatin
Reference Wavelength 286 nmSecondary peak for purity check
Purity Ratio (

)
1.47Theoretical standard
Extinction Factor 43.8

g/mL per 1.0 Abs
Derived from

Linear Range 0.05 – 1.5 AbsDilute sample if

Workflow Visualization

The following diagram illustrates the critical path for pisatin quantification, highlighting the decision points for quality control.

PisatinProtocol Start Start: Plant Tissue (Pea Endocarp) Elicit Elicitation (24h incubation) Start->Elicit Extract Extraction (Hexane, 4h, Dark) Elicit->Extract Lipophilic partition Evap Evaporation (Dryness) Extract->Evap Recon Reconstitution (1 mL 95% Ethanol) Evap->Recon Measure UV Measurement (Scan 220-350 nm) Recon->Measure Check QC Check: Is A309/A286 ~ 1.47? Measure->Check Calc Calculate Concentration C = A309 * 43.8 Check->Calc Pass Fail Troubleshoot: Check solvent purity or incubation time Check->Fail Fail (<1.4)

Figure 1: Operational workflow for pisatin extraction and quantification, including the critical spectrophotometric purity checkpoint.

Troubleshooting & Optimization

  • High Background Absorbance:

    • Cause: Pigment leaching (chlorophyll) if pods were damaged or macerated during hexane extraction.

    • Solution: Ensure pods are intact; do not crush. Hexane should only contact the surface endocarp.

  • Low Yield:

    • Cause: Insufficient extraction time or light degradation.

    • Solution: Extend extraction to 6 hours and strictly maintain dark conditions.

  • Turbidity in Ethanol:

    • Cause: Residual hexane or moisture.

    • Solution: Ensure hexane is completely evaporated before adding ethanol. Centrifuge the ethanol solution if necessary.

References

  • Hadwiger, L. A., & Tanaka, K. (2017).[1][4] A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.).[1][2][4][5] Bio-protocol, 7(13), e2362.[5] [Link]

  • Cruickshank, I. A. M., & Perrin, D. R. (1961).[6] Studies on Phytoalexins.[1][2][4][5][6][7][8] III. The Isolation, Assay, and General Properties of a Phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences, 14(3), 336–348.[6] [Link]

  • Perrin, D. R., & Cruickshank, I. A. M. (1965).[1] Studies on Phytoalexins.[1][2][4][5][6][7][8] VII. Chemical Stimulation of Pisatin Formation in Pisum sativum L. Australian Journal of Biological Sciences, 18(4), 803–816. [Link]

Sources

Precision MIC Determination of (-)-Pisatin: Broth Microdilution & Metabolic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(-)-Pisatin is the primary isoflavonoid phytoalexin produced by the pea plant (Pisum sativum) in response to fungal infection or stress.[1] Unlike synthetic broad-spectrum antifungals, Pisatin exhibits a specific ecological role: it targets fungal pathogens of legumes, such as Nectria haematococca (anamorph Fusarium solani).[1]

Critical Mechanism Note: The efficacy of Pisatin is often binary, determined by the presence of Pisatin Demethylase (PDA) . This fungal cytochrome P450 enzyme demethylates Pisatin, rendering it less toxic.[1][2] Therefore, MIC assays for Pisatin are frequently used not just to determine potency, but to screen fungal isolates for PDA activity (virulence factor).[1]

This guide details the Broth Microdilution Method (adapted from CLSI M38-A2 for filamentous fungi) and a Resazurin-based Metabolic Assay to overcome the visual ambiguity often associated with hyphal growth.

Pre-Analytical Considerations (The "Expertise" Pillar)

Solubility & Stability (The Hydrophobicity Trap)

Pisatin is a pterocarpan isoflavonoid.[1] It is hydrophobic and practically insoluble in water.[1]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the required solvent.[1][3] Ethanol is a secondary choice but evaporates too quickly for reliable microdilution.[1]

  • The "Crash-Out" Risk: Adding a high-concentration DMSO stock directly to aqueous media can cause Pisatin to precipitate (crash out), leading to false negatives (the compound is at the bottom of the well, not in solution).[1]

    • Solution: Use an intermediate dilution step (see Protocol 1).[1]

  • Photostability: Isoflavonoids are light-sensitive.[1] Perform all stock preparations in amber tubes or low-light conditions.

Inoculum Standardization

Filamentous fungi do not grow as single cells; they grow as hyphae.[1] Optical Density (OD) is unreliable for standardization.[1]

  • Requirement: You must harvest conidia (spores) and count them using a hemocytometer.[1]

  • Target Range:

    
     to 
    
    
    
    CFU/mL.

Protocol 1: CLSI-Adapted Broth Microdilution

The Gold Standard for quantitative MIC determination.[1]

Materials
  • Compound: (-)-Pisatin (HPLC grade, >95% purity).[1]

  • Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Plates: Sterile, flat-bottom 96-well microtiter plates (polystyrene).[1]

  • Solvent: Sterile DMSO.[1]

Step-by-Step Methodology
Phase A: Stock Preparation
  • Master Stock: Dissolve Pisatin in 100% DMSO to a concentration of 12.8 mg/mL (12,800 µg/mL).

  • Working Stock (100x): Dilute the Master Stock 1:50 in DMSO to achieve 256 µg/mL .

    • Why? This ensures the final DMSO concentration in the well is ≤ 1%, avoiding solvent toxicity.

Phase B: Plate Setup (2x Concentration Method)

The assay uses a final volume of 200 µL (100 µL Drug + 100 µL Inoculum).[1] Therefore, we prepare drugs at 2x the desired final concentration.

  • Column 1 (High Conc): Add 100 µL of RPMI + 100 µL of Working Stock (256 µg/mL). Note: This well will have higher DMSO, so use a separate "Intermediate Plate" for mixing if strict DMSO control is needed.

  • Serial Dilution: Add 100 µL of RPMI to columns 2–10. Transfer 100 µL from Col 1 to Col 2, mix, and repeat across the plate. Discard 100 µL from Col 10.

    • Range: Final testing range will be 128 µg/mL down to 0.25 µg/mL .[1]

  • Controls:

    • Column 11 (Growth Control): 100 µL RPMI + 1% DMSO (No Pisatin).

    • Column 12 (Sterility Control): 200 µL RPMI only (No fungal inoculum).

Phase C: Inoculation & Incubation[1][4][5]
  • Harvest Spores: Wash fungal slant with sterile saline + 0.05% Tween 20.[1]

  • Count: Adjust spore density to

    
     spores/mL in RPMI.
    
  • Inoculate: Add 100 µL of adjusted spore suspension to columns 1–11.

  • Incubate:

    • Temp: 25°C (for plant pathogens) or 35°C (human pathogens).[1]

    • Time: 48 to 72 hours.[1] (Stop when Growth Control shows distinct hyphal mats).

Workflow Visualization

Pisatin_MIC_Workflow Stock Pisatin Stock (12.8 mg/mL in DMSO) Dilution Serial Dilution (2x Conc in RPMI) Stock->Dilution Dilute Plate 96-Well Plate (100µL Drug + 100µL Spores) Dilution->Plate Transfer Inoculum Spore Harvest (1x10^4 CFU/mL) Inoculum->Plate Add Incubate Incubation (48-72h @ 25°C) Plate->Incubate Read Read MIC (Visual or Resazurin) Incubate->Read

Figure 1: Workflow for Broth Microdilution Assay targeting filamentous fungi.

Protocol 2: Resazurin Metabolic Validation

For overcoming the subjectivity of visual scoring in hyphal growth.

Visualizing MICs for molds is difficult because hyphae can float or adhere to walls.[1] Resazurin (Alamar Blue) turns fluorescent pink when reduced by metabolically active cells.[1]

  • Preparation: Prepare a 0.01% (w/v) Resazurin solution in sterile water. Filter sterilize.[1][6]

  • Timing: Perform this step after the 48-72h incubation of Protocol 1.

  • Addition: Add 20 µL of Resazurin solution to each well.

  • Re-Incubate: Incubate for 4–6 hours (protect from light).

  • Readout:

    • Blue (Non-fluorescent): No growth (Inhibition).[1]

    • Pink (Fluorescent): Viable fungi (Growth).[1]

  • Quantification: Measure fluorescence at Ex 530nm / Em 590nm.

Data Analysis & Interpretation

Defining the MIC
  • MIC-0 (Complete Inhibition): The lowest concentration with optically clear wells (Protocol 1) or Blue color (Protocol 2).[1]

  • MIC-2 (50% Inhibition): Often used for fungistatic agents.[1] Requires a plate reader (OD 600nm) to calculate 50% reduction compared to the Growth Control.

The "Trailing" Phenomenon

Pisatin is often fungistatic (inhibits growth) rather than fungicidal.[1] You may see "trailing" growth—partial inhibition over several dilutions.[1]

  • Rule: If trailing is significant, report the MIC-2 (50% inhibition) rather than the MIC-0.

Mechanism of Resistance (PDA)

If your MIC is high (>50 µg/mL), the isolate likely possesses Pisatin Demethylase (PDA) .[1]

PDA_Mechanism Pisatin (-)-Pisatin (Toxic Phytoalexin) Fungus Fungal Cell (N. haematococca) Pisatin->Fungus Enters Cell DM_Pisatin Demethyl-Pisatin (Non-Toxic) Pisatin->DM_Pisatin Demethylation Death Cell Death (Membrane Disruption) Pisatin->Death If PDA Absent PDA Pisatin Demethylase (Cyp P450 Enzyme) Fungus->PDA Expresses PDA->Pisatin Attacks DM_Pisatin->Fungus Survival

Figure 2: The interaction between Pisatin and the fungal resistance enzyme Pisatin Demethylase (PDA).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate in wells Pisatin crashed out of solution.Ensure intermediate dilution steps.[1] Do not add 100% DMSO stock directly to cold media.[1]
Growth in Sterility Control Contaminated media or non-sterile Pisatin.[1]Filter sterilize final drug dilutions (0.22 µm) if possible, or ensure aseptic handling.
Uneven Growth (Clumping) Poor spore dispersion.[1]Use Tween 20 (0.05%) in the spore harvest saline.[1] Vortex vigorously before inoculating.[1]
Pink Color in Negative Control Resazurin instability.[1]Resazurin is light sensitive.[1] Keep plates in the dark during the 4-6h incubation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][4][7][8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[1][7][1]

  • VanEtten, H. D., et al. (1989).[1] Pisatin demethylase, a cytochrome P450 from the pathogenic fungus Nectria haematococca.[10][11] Molecular Plant-Microbe Interactions.[1] [1]

  • Sarker, S. D., et al. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods.

  • Espinel-Ingroff, A., et al. (2002).[1] Multicenter evaluation of the NCCLS M38-A broth microdilution method for antifungal susceptibility testing of filamentous fungi. Journal of Clinical Microbiology.[1] [1]

Sources

Troubleshooting & Optimization

addressing stability issues of (-)-Pisatin in different organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "6a-Hydroxyl Vulnerability"

Welcome to the technical support hub for (-)-Pisatin. As researchers, we often treat pterocarpans like generic polyphenols, but (-)-Pisatin possesses a specific structural feature that dictates its stability: the tertiary hydroxyl group at the C-6a position .

Unlike simple isoflavonoids, this 6a-hydroxyl group introduces a specific fragility. Under acidic conditions, it is prone to elimination, leading to the formation of anhydropisatin . This guide moves beyond basic "store at -20°C" advice to explain the chemical causality of degradation and how to prevent it through rigorous solvent selection.

Module 1: Solvent Selection & Preparation

The choice of solvent is the single most critical factor in maintaining the integrity of (-)-Pisatin. Below is a comparative analysis of common solvents based on solubility power and stability risks.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous)Excellent LowPrimary Stock Solution. Ideal for long-term storage at -20°C.
Ethanol (EtOH)GoodModerateShort-term working solutions.[1] Susceptible to evaporation and moisture uptake.
Chloroform (

)
ExcellentHigh Avoid for storage. Chloroform naturally degrades to form HCl (phosgene pathway), which catalyzes dehydration.
Acetone GoodModerateSuitable for rapid evaporation/transfer, but not for storage.
Water PoorHighDo not use. Causes precipitation and potential hydrolysis over time.
Critical Protocol: The "Dry-DMSO" Standard

DMSO is hygroscopic. Water accumulation in DMSO lowers the solubility limit and can facilitate slow hydrolysis or microbial growth.

Protocol:

  • Use biotech-grade DMSO (>99.9%) packed under argon/nitrogen.

  • If the bottle has been opened frequently, treat a small volume of DMSO with 3Å molecular sieves for 24 hours before making your stock.

  • Visual Check: The resulting solution should be crystal clear. Any turbidity indicates moisture contamination or supersaturation.

Module 2: The Acid Threat (Chemical Degradation)

The most common user complaint we receive is: "My Pisatin sample turned yellow/brown and lost activity." This is almost invariably due to acid-catalyzed dehydration .

The Mechanism: Formation of Anhydropisatin

In the presence of protons (


), the hydroxyl group at C-6a is protonated and leaves as water. This creates a carbocation that rapidly eliminates a proton to form a double bond, resulting in anhydropisatin  (6a,11a-dehydropisatin). This molecule is planar, highly conjugated (hence the color change), and biologically inactive in many antifungal assays.
Visualization: Degradation Pathway

The following diagram illustrates the decision logic for stability testing and the chemical pathway of failure.

PisatinStability Start Start: (-)-Pisatin Solid Solvent Solvent Selection Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Preferred CHCl3 Chloroform/Acidic Solvents (High Risk) Solvent->CHCl3 Avoid Storage Storage (-20°C, Dark) DMSO->Storage AcidAttack Acid Catalysis (H+) Protonation of C-6a OH CHCl3->AcidAttack HCl accumulation Stable Stable Pisatin Solution Storage->Stable No H+ / Moisture Dehydration Elimination of H2O Formation of Double Bond AcidAttack->Dehydration Anhydro PRODUCT: Anhydropisatin (Yellow/Brown, Inactive) Dehydration->Anhydro

Caption: Workflow illustrating the critical divergence between stable storage (Green path) and acid-catalyzed degradation to Anhydropisatin (Red/Yellow path).

Troubleshooting & FAQs

Q1: I dissolved Pisatin in Chloroform, and the solution became yellow overnight. Is it still usable?

Diagnosis: No. The yellowing indicates the formation of a conjugated system, likely anhydropisatin . Root Cause: Chloroform is notoriously unstable. Unless stabilized with ethanol (which interferes with some assays) or stored over basic alumina, it forms trace HCl over time. This acid catalyzed the dehydration of the 6a-hydroxyl group. Solution: Discard the sample. For future partitioning experiments, use Dichloromethane (DCM) that has been freshly passed through a basic alumina plug to neutralize acidity, or switch to Ethyl Acetate.

Q2: When I dilute my DMSO stock into cell culture media, I see a fine precipitate.

Diagnosis: "Crash-out" precipitation. Root Cause: Pisatin is highly hydrophobic. Rapid addition of a high-concentration stock to an aqueous buffer causes immediate aggregation before the solvent can disperse. Solution:

  • Step-down Dilution: Dilute your 100 mM DMSO stock to 10 mM in DMSO first.

  • Vortexing: Vortex the culture media while slowly adding the Pisatin stock (dropwise).

  • Limit: Ensure the final DMSO concentration is <0.5% (v/v) and the Pisatin concentration is below its aqueous solubility limit (typically <100 µM in media, though this varies by serum content).

Q3: How do I verify the purity of my stock after 6 months of storage?

Diagnosis: Routine QC requirement. Protocol: Run a Thin Layer Chromatography (TLC) plate.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Toluene:Ethyl Acetate (7:3) or Chloroform:Methanol (95:5).

  • Detection: UV light (254 nm).

  • Result: Pisatin will appear as a distinct spot. Anhydropisatin will appear as a separate spot with a different Rf value (usually higher due to loss of the polar -OH group) and may fluoresce differently.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961). Studies on phytoalexins. III. The isolation, assay, and general properties of a phytoalexin from Pisum sativum L.[2] Australian Journal of Biological Sciences.

  • Perrin, D. R., & Bottomley, W. (1961). The structure of pisatin.[2] Nature.

  • VanEtten, H. D., et al. (1989). Detoxification of the phytoalexin pisatin by a fungal cytochrome P-450. Journal of Bacteriology.

  • PubChem. Compound Summary: (-)-Pisatin.[3] National Library of Medicine.

Sources

troubleshooting pisatin quantification in complex biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pisatin Quantification in Complex Biological Matrices

Executive Summary

Pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxy-pterocarpan) is the primary phytoalexin of the pea (Pisum sativum).[1] While it is a robust marker of plant defense, its quantification in complex matrices (infected tissue, soil, fungal culture filtrates) is frequently compromised by three factors: matrix interference (chlorophyll/lipids), acid-catalyzed degradation (conversion to anhydropisatin), and photo-instability .

This guide moves beyond standard protocols to address the causality of experimental failure. It provides self-validating workflows for both LC-MS/MS and UV-Vis methodologies.

Module 1: Extraction & Sample Preparation

The Challenge: Users often report "ghost peaks" or low recovery. This is typically due to lipid co-elution or degradation during the extraction phase.

Q: My recovery rates are inconsistent between replicates. Is my solvent choice affecting yield? A: Likely, yes. Pisatin is moderately polar, but plant cuticles are highly lipophilic. A single-step extraction often pulls waxes that suppress ionization in LC-MS.

The Solution: The Dual-Phase Partition Protocol Do not use acidified solvents (like 0.1% HCl-Methanol) as they catalyze the dehydration of pisatin to anhydropisatin.

  • Pre-Wash (Lipid Removal): Immerse fresh tissue (e.g., 400 mg) in n-hexane (5 mL) for 4 hours in the dark.

    • Mechanism:[2][3] Hexane removes the cuticle waxes and chlorophyll without solubilizing significant amounts of pisatin.

    • Discard the hexane.

  • Target Extraction: Extract the remaining residue with 95% Ethanol or Ethyl Acetate .

    • Mechanism:[2][3] These solvents align with pisatin’s pterocarpan skeleton solubility while leaving structural cell wall components behind.

  • Protection: Perform all steps under low light or yellow light. Pisatin is photo-sensitive.

Diagram 1: Optimized Extraction Workflow

ExtractionWorkflow Sample Biological Sample (Pea Tissue/Fungal Culture) Homogenization Homogenization (Liquid N2) Sample->Homogenization HexaneWash Lipid Pre-Wash (n-Hexane, 4h, Dark) Homogenization->HexaneWash DiscardHex Discard Supernatant (Lipids/Waxes) HexaneWash->DiscardHex EthanolExt Target Extraction (95% EtOH or EtOAc) HexaneWash->EthanolExt Residue Transfer Centrifuge Centrifugation (10,000 x g) EthanolExt->Centrifuge Analysis Downstream Analysis (LC-MS or UV) Centrifuge->Analysis

Caption: Dual-phase extraction logic separating lipid interference from target analyte recovery.

Module 2: LC-MS/MS Quantification

The Challenge: Achieving sensitivity in the presence of complex biological background noise.

Q: I cannot find a standard library match for Pisatin. What are the correct MRM transitions? A: Pisatin (


) has a molecular weight of ~314.29 Da. In positive ESI mode, it forms a protonated molecular ion 

.

Recommended MS Parameters (Triple Quadrupole): Optimize your collision energy (CE) using these transitions. The loss of water is the most common fragmentation pathway for this pterocarpan.

ParameterSettingMechanism/Notes
Ionization Mode ESI Positive (+)Protonation of the ether/hydroxyl groups.
Precursor Ion m/z 315.1

Quantifier Ion m/z 297.1 Loss of

(Dehydration). High intensity.
Qualifier Ion 1 m/z 300.1 Loss of

(Methyl radical).
Qualifier Ion 2 m/z 153.1 Retro-Diels-Alder (RDA) cleavage fragment.
Column C18 (e.g., BEH C18)Standard reverse-phase retention.
Mobile Phase A: Water + 0.1% Formic AcidB: ACN + 0.1% Formic AcidAcidic modifier aids protonation (ensure pH > 3 to prevent degradation on-column).

Q: My peaks are tailing significantly. A: This often indicates secondary interactions with free silanols on the column or "column overload" from matrix components.

  • Fix: Switch to an end-capped C18 column.

  • Fix: Increase the column temperature to 40°C to improve mass transfer kinetics.

Module 3: UV-Vis Spectrophotometry (Rapid Screening)

The Challenge: Many labs lack MS access and rely on UV. Specificity is the main issue here.

Q: How do I know if my UV signal is Pisatin and not general phenolic background? A: You must use the Spectral Ratio Validation method. Pisatin has a unique spectral fingerprint that allows for self-validation without a mass spectrometer.

Protocol:

  • Measure Absorbance at 309 nm (Quantification).

  • Measure Absorbance at 286 nm (Validation).

  • Calculation:

    • Pure Pisatin in ethanol has an

      
       ratio of 1.47 .
      
    • If your ratio deviates by >10% (i.e., outside 1.32–1.62), your sample is impure. Re-extract or use SPE cleanup.

Quantification Formula:



(Based on extinction coefficient where 1.0 OD unit = 43.8 µg/mL in 1 cm pathlength).

Module 4: Troubleshooting Logic Tree

Diagram 2: Diagnostic Workflow for Low Signal/Noise

Troubleshooting Start Problem: Low Pisatin Signal CheckStd Inject Pure Standard Start->CheckStd StdGood Standard Signal OK? CheckStd->StdGood MatrixIssue Matrix Suppression StdGood->MatrixIssue Yes InstIssue Instrument/Method Issue StdGood->InstIssue No Dilute Action: Dilute Sample 1:5 or SPE Cleanup MatrixIssue->Dilute CheckpH Check Mobile Phase pH (Is it too acidic?) InstIssue->CheckpH CheckLight Check Extraction Environment (Was it exposed to light?) InstIssue->CheckLight Degradation Diagnosis: Degradation (Anhydropisatin formed) CheckpH->Degradation pH < 3 CheckLight->Degradation Bright Light

Caption: Step-by-step logic to isolate instrument failure from sample preparation errors.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961). Studies on Phytoalexins: III. The Isolation, Assay, and General Properties of a Phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences. Link

  • Hadwiger, L. A., & Tanaka, K. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.). Bio-protocol. Link

  • Teasdale, J., et al. (1974). Mass spectrometry of pterocarpans.
  • Seneviratne, G., et al. (2015). Characterization of the fragmentation of flavonoids using high-resolution accurate mass electrospray tandem mass spectrometry. (Supporting data for methoxy-group fragmentation). Link

Sources

improving the solubility of (-)-Pisatin for in vitro biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: (-)-Pisatin (CAS: 20186-22-5) is a pterocarpan phytoalexin characterized by a rigid tetracyclic ring system.[1] While biologically potent, its lipophilic nature (Calculated LogP ~1.7–3.[1]0) creates significant hurdles in aqueous-based in vitro assays.[1][2] Users frequently report compound precipitation ("crashing out") upon dilution into culture media, leading to erratic IC50 data and false negatives.[1]

The Solution: This guide provides a tiered approach to solubilization, moving from standard organic solvent protocols to advanced carrier systems (Cyclodextrins) for sensitive applications.[1]

Physicochemical Snapshot
PropertyValue/DescriptionImplication for Assays
Molecular Weight 314.29 g/mol Standard molar calculations apply.[1]
Solubility (Water) < 0.1 mg/mL (Poor)Direct addition to media causes immediate crystal formation.[1]
Solubility (DMSO) > 20 mg/mL (Excellent)Preferred solvent for stock solutions.[1]
Stability Light-sensitive; pH sensitiveProtect from light; avoid strong alkaline conditions.[1]

Standard Protocol: The DMSO "Intermediate Dilution" Method

Context: The most common error is adding 100% DMSO stock directly to the cell culture well. This creates a localized high-concentration "shock zone" where Pisatin precipitates before it can disperse.[1]

The Fix: Use an intermediate dilution step to lower the kinetic energy barrier of mixing.

Step-by-Step Workflow
  • Primary Stock Preparation:

    • Dissolve (-)-Pisatin powder in anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM to 50 mM master stock.[1]

    • Tip: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • The "Hot-Spike" Intermediate Step:

    • Prepare an Intermediate Working Solution in sterile PBS or serum-free media.

    • Crucial: Do not add DMSO stock to cold media. Warm the media to 37°C first.

    • Dilute the Master Stock 1:10 or 1:100 into the warm media while vortexing.

    • Result: This creates a stable suspension/solution at 10x the final concentration with <10% DMSO.[1]

  • Final Assay Addition:

    • Add the Intermediate Working Solution to your cell culture wells.[1]

    • Target: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity masking the Pisatin effect.

Visualization: Solubility Workflow

PisatinWorkflow Powder (-)-Pisatin Powder DMSO_Stock Master Stock (10-50 mM in DMSO) Powder->DMSO_Stock Dissolve & Sonicate Intermediate Intermediate Solution (Warm PBS/Media) <10% DMSO DMSO_Stock->Intermediate 1:10 Dilution (Vortexing) Final_Well Final Assay Well (Media + Cells) <0.5% DMSO Intermediate->Final_Well Final Addition

Figure 1: The "Intermediate Dilution" workflow prevents precipitation shock by gradually introducing the lipophilic compound to the aqueous environment.[1]

Advanced Protocol: Cyclodextrin Encapsulation

Context: For assays involving DMSO-sensitive cells (e.g., primary neurons, stem cells) or when higher concentrations of Pisatin are required (>50 µM), DMSO is insufficient.[1]

The Fix: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][3] The hydrophobic cavity of the cyclodextrin encapsulates the Pisatin, while the hydrophilic exterior ensures water solubility.

Protocol: Preparation of Inclusion Complex

Q: What is the correct ratio? A: A molar ratio of 1:2 (Pisatin : HP-β-CD) is recommended to ensure complete encapsulation, though 1:1 is often sufficient for lower concentrations.[1]

  • Prepare Carrier Vehicle:

    • Dissolve HP-β-CD in sterile water or PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the required mass of (-)-Pisatin directly to the HP-β-CD solution.[1]

    • Agitation: Shake or rotate at room temperature for 24–48 hours.

    • Alternative (Faster): Dissolve Pisatin in a minimal volume of acetone, add to the HP-β-CD solution, and evaporate the acetone under a stream of nitrogen gas.

  • Validation:

    • The resulting solution should be optically clear. If cloudy, filter through a 0.45 µm filter (note: check concentration post-filtration via HPLC if possible, as some drug may be lost).[1]

Troubleshooting & FAQs

Decision Tree: Diagnosing Assay Failure

Troubleshooting Start Issue: Inconsistent Data CheckVisual Microscopic Inspection of Wells Start->CheckVisual Crystals Crystals/Debris Visible? CheckVisual->Crystals YesCrystals Precipitation Issue Crystals->YesCrystals Yes NoCrystals Solubility OK Crystals->NoCrystals No Action1 1. Reduce Final Conc. 2. Warm Media to 37°C 3. Switch to HP-β-CD YesCrystals->Action1 Action2 Check Solvent Toxicity (Run Vehicle Control) NoCrystals->Action2

Figure 2: Diagnostic logic for identifying solubility-related assay failures.

Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally not recommended for long-term storage or high-concentration stocks of Pisatin.[1]

  • Reason 1: Ethanol is highly volatile.[1] Repeated opening of the vial changes the concentration, leading to experimental error.

  • Reason 2: Pisatin solubility is lower in ethanol compared to DMSO.[1]

  • Exception: Ethanol may be used for immediate "dry-down" protocols where the solvent is evaporated before adding media.[1]

Q: My control wells (Vehicle only) are showing cell death. Why? A: You have likely exceeded the "No Observed Adverse Effect Level" (NOAEL) for DMSO in your specific cell line.[1]

  • Standard Limit: Most robust cancer lines tolerate 0.5% - 1.0% DMSO.[1]

  • Sensitive Limit: Primary cells often require < 0.1% DMSO.[1]

  • Solution: If you cannot lower the DMSO concentration without precipitating the Pisatin, you must switch to the Cyclodextrin (HP-β-CD) protocol described in Section 3.[1]

Q: Is Pisatin stable in culture media? A: Pisatin is a phytoalexin designed to resist fungal degradation, but it has vulnerabilities.[1]

  • pH:[1][2][4] It is stable at physiological pH (7.[1]4) but degrades in alkaline conditions.[1]

  • Light: Protect assay plates from direct sunlight or intense biosafety cabinet lighting during long incubations.[1]

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961).[1] Studies on phytoalexins.[1][5] III. The isolation, assay, and general properties of a phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences, 14(3), 336–348.

  • VanEtten, H. D., et al. (1989).[1] Mechanisms of plant disease resistance: The role of phytoalexins. Annual Review of Phytopathology, 27, 257-294.[1] (Context on stability and degradation).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Protocol basis for HP-β-CD).

  • PubChem Database. (2024).[1] Compound Summary for CID 101689: (+)-Pisatin.[1][6] National Center for Biotechnology Information.[1] (Physicochemical data).

Sources

optimization of elicitor concentration and exposure time for maximum pisatin induction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pisatin Elicitation & Optimization

Mission Statement

Welcome to the Technical Support Center for Phytoalexin Research. This guide is designed to assist researchers in maximizing the yield of pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxy-chromanocoumarane) from pea endocarp tissue. Unlike generic protocols, this document focuses on the kinetic and stoichiometric optimization required to balance induction signaling against phytotoxicity.

Module 1: Critical Parameters & Experimental Logic

Q: Why is my pisatin yield inconsistent despite using the same protocol?

A: Inconsistency usually stems from treating "elicitation" as a static step rather than a dynamic biological response. Pisatin accumulation is the net result of Synthesis Rate (


)  minus Degradation Rate (

)
.
  • Biological Age: Young, rapidly expanding pods (approx. 2-3 cm length) have the highest metabolic plasticity. Older pods have lignified endocarps that resist elicitor diffusion.

  • The Hormetic Zone: Elicitors like Copper Chloride (CuCl

    
    ) follow a hormetic dose-response.
    
    • Too Low: Sub-threshold signal; no PAL or IFS gene induction.

    • Optimal: Maximum gene expression; cell viability maintained long enough for biosynthesis.

    • Too High: Rapid necrosis (cell death) occurs before the enzymatic machinery can synthesize pisatin.

Q: Should I use Biotic (Fungal) or Abiotic (Chemical) elicitors?

A: For optimization and reproducibility, we recommend Abiotic (CuCl


)  for initial standardization.
  • Biotic (e.g., Fusarium solani spores): Highly specific but introduces variability (spore viability, batch differences).

  • Abiotic (CuCl

    
    ):  chemically stable, precise dosing, and mimics the "ion flux" signal of cell damage, triggering a robust general defense response.
    

Module 2: Optimization Workflow (Concentration vs. Time)

The following workflow is designed to determine the


 (Maximum Concentration) and 

(Time of Peak Accumulation) for your specific pea cultivar.
Step 1: The "Drop-Diffusate" Protocol (Standard Operating Procedure)

Use this method to minimize background noise from cellular debris.

  • Harvest: Select fresh pea pods (2-3 cm). Surface sterilize (1 min in 70% EtOH, rinse x3 with dH

    
    O).
    
  • Preparation: Split pods longitudinally. Remove seeds. Place halves (endocarp side up) in a humid chamber (Petri dish with wet filter paper).

  • Application: Apply 20-50

    
    L droplets of elicitor solution to the endocarp surface.
    
  • Incubation: Incubate in dark at 22-24°C.

  • Collection: Collect the droplets (diffusate) + wash the surface with 1 mL EtOAc (Ethyl Acetate).

Step 2: Concentration Range Finding (The "Bell Curve")

Run a gradient of CuCl


 to find the "Sweet Spot."
Treatment GroupCuCl

Conc. (mM)
Expected OutcomeMechanism
Control 0 (Water)< 5

g/mL
Basal level; no stress signal.
Low 0.5 - 1.0Low InductionSignal too weak to trigger full pathway flux.
Target Range 3.0 - 5.0 Max Yield Optimal stress; cells survive 24-48h to pump out pisatin.
Toxic > 10.0Low YieldRapid necrosis; tissue dies before synthesis occurs.
Step 3: Kinetic Time-Course

Once the optimal concentration (e.g., 3mM) is found, fix the concentration and vary the time.

  • 0-6 Hours (Lag Phase): PAL and IFS gene transcription. Minimal pisatin.

  • 12-24 Hours (Log Phase): Enzyme translation and rapid biosynthesis.

  • 24-48 Hours (Plateau/Peak): Accumulation peaks. Harvest window.

  • >48 Hours (Decline): Re-absorption, degradation by plant peroxidases, or leakage.

Module 3: Visualizing the Mechanism

The following diagram illustrates the biosynthetic pathway and the critical decision points for optimization.

PisatinPathway cluster_inputs Induction Signals cluster_enzymes Enzymatic Machinery Elicitor Elicitor (CuCl2) Stress Oxidative Burst (ROS) Elicitor->Stress Triggers PAL PAL (Phenylalanine ammonia-lyase) Stress->PAL Induces Expression (Lag: 0-6h) Necrosis Cell Death (Yield Loss) Stress->Necrosis If Conc > 5mM CHS CHS (Chalcone synthase) PAL->CHS Phenylpropanoid Pathway IFS IFS (Isoflavone synthase) CHS->IFS Isoflavonoid Branch HMK HMK-OMT (Methylation Step) IFS->HMK Precursor Product (+) - Pisatin (Target Molecule) HMK->Product Accumulation (Peak: 24-48h) Necrosis->Product Halts Synthesis

Caption: Figure 1.[1] The kinetic relationship between elicitor stress, enzymatic induction (PAL/IFS), and cell death. Excessive elicitor concentration triggers necrosis before the pathway can complete pisatin synthesis.

Module 4: Troubleshooting & FAQs

Q: My HPLC chromatogram shows a peak, but how do I confirm it is Pisatin?

A: Pisatin has distinct spectral properties.

  • Retention Time: Calibrate with a pure standard (commercial or isolated).

  • UV Spectrum: Monitor at 309 nm (Max Absorbance).

  • Shift Assay: Upon adding conc. HCl to the cuvette/vial, pisatin dehydrates to anhydropisatin , causing a bathochromic shift (color change/spectrum shift) to ~358 nm. This is a classic validation test.

Q: The droplets are drying out before 24 hours. What should I do?

A: Desiccation stops diffusion.

  • Fix: Ensure the humidity chamber is sealed tight.

  • Fix: Add 0.05% Tween-20 to the elicitor solution to reduce surface tension and improve endocarp contact, but be aware surfactants can act as mild elicitors themselves.

Q: Can I extract from the whole tissue instead of just the droplet?

A: Yes, but it requires a cleanup step.

  • Protocol: Grind tissue in liquid N

    
    . Extract with 80% Methanol . Centrifuge. Evaporate methanol.[2] Partition remaining aqueous phase against Ethyl Acetate  (Pisatin moves to organic phase; sugars/DNA stay in water).
    

Module 5: Experimental Validation Workflow

Use this flowchart to plan your optimization experiment.

OptimizationWorkflow cluster_Phase1 Phase 1: Range Finding cluster_Phase2 Phase 2: Kinetic Study Start Start Optimization Step1 Test CuCl2 1, 3, 5, 10 mM Start->Step1 Step2 Harvest at Fixed Time (24h) Step1->Step2 Decision1 Identify Conc. with Max Yield Step2->Decision1 Step3 Fix Optimal Conc. Decision1->Step3 Optimum Found Step4 Time Course 12, 24, 48, 72h Step3->Step4 Decision2 Identify Peak Accumulation Step4->Decision2 Final Standardized Protocol Decision2->Final

Caption: Figure 2. Step-by-step optimization logic. Phase 1 isolates the hormetic dose; Phase 2 determines the metabolic peak.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a Phytoalexin from Pisum sativum L. Nature, 187, 799–800. Link

  • Banks, S. W., & Dewick, P. M. (1982). Biosynthesis of pisatin: Experiments with enantiomeric precursors. Phytochemistry, 21(9), 2233-2237. Link

  • Hadwiger, L. A. (2008). Multiple interactions between Pisum sativum and Fusarium solani f. sp. pisi. Molecular Plant-Microbe Interactions, 21(9), 1113-1121. Link

  • Dixon, R. A., & Paiva, N. L. (1995). Stress-induced phenylpropanoid metabolism. The Plant Cell, 7(7), 1085. Link

  • Banyai, W., et al. (2023).[3][4] Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum). Journal of Agricultural and Food Chemistry. Link

Sources

troubleshooting inconsistent results in pisatin antifungal bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Inconsistent Results in Phytoalexin (Pisatin) Assays

Introduction: Why is my Pisatin assay failing?

Welcome to the technical support portal. If you are observing high variance, "false negatives," or precipitation in your pisatin bioassays, you are not alone. Pisatin (3-hydroxy-7-methoxy-4',5'-methylenedioxypterocarpan) is a classic phytoalexin, but its physicochemical properties and the specific resistance mechanisms of fungi (specifically Nectria haematococca / Fusarium solani) make it a volatile compound to assay.

This guide moves beyond basic troubleshooting to address the three pillars of failure :

  • Hydrophobic Precipitation: Pisatin crashing out of solution in aqueous media.

  • The "PDA" Genetic Factor: Unaccounted enzymatic detoxification by the fungus.

  • Inoculum Variance: The "Quorum" effect in spore germination.

Rapid Diagnostic Matrix

Use this table to identify your issue based on observed symptoms.

SymptomProbable Root CauseImmediate Action
Cloudiness immediately upon adding Pisatin Solubility Shock. Pisatin is hydrophobic; rapid addition to aqueous media caused precipitation.Pre-dilute in DMSO.[1] Ensure final DMSO < 1%. Add dropwise with vortexing.
Fungus grows despite high Pisatin dose Enzymatic Detoxification. Your strain likely possesses active PDA (Pisatin Demethylase) genes.Genotype your strain for PDA1 or PDA6. Use a known PDA-deficient mutant as a control.
High variance between replicates (same day) Pipetting/Mixing Error. Pisatin adheres to plastic tips or settles.Use low-retention tips. Vortex stock immediately before dispensing.
High variance between experiments (different days) Inoculum Density. Spore count differences are altering the effective dose per spore.Standardize inoculum using a hemocytometer (See Protocol).[1]
Unexpected inhibition in Control wells Solvent Toxicity. The DMSO/Ethanol concentration is killing the fungus.Run a "Solvent Only" control. Keep organic solvents below 1% (v/v).

Deep Dive: Technical Solutions & FAQs

Module A: Compound Integrity (Chemistry)

Q: I dissolved Pisatin in Ethanol, but results are erratic. Why? A: While Pisatin is soluble in ethanol, ethanol is volatile. In microtiter plates, ethanol evaporation alters the final concentration of the compound during setup. Furthermore, Pisatin is highly hydrophobic (logP ~3.0).

  • The Fix: Switch to Dimethyl Sulfoxide (DMSO) .[2][3] It has low volatility and excellent solubilizing power.

  • Critical Threshold: You must maintain the final DMSO concentration below 1% (v/v) in the assay well. Higher concentrations can permeabilize the fungal membrane, acting synergistically with Pisatin (false positive) or inhibiting growth independently.

Q: Is Pisatin light-sensitive? A: Yes. Phytoalexins are stress metabolites and can degrade under UV or intense ambient light.

  • The Fix: Perform all stock preparations in a hood with the sash down or lights dimmed. Incubate plates in the dark.

Module B: Biological Variables (The PDA Factor)

Q: Why is Nectria haematococca growing in my 100 µg/mL wells? A: This is likely not an assay error but a biological feature. Nectria haematococca (anamorph Fusarium solani) has evolved specific detoxification mechanisms.[4]

  • Mechanism: The fungus expresses Pisatin Demethylase (PDA) , a Cytochrome P450 monooxygenase.[4]

  • Reaction: PDA removes the 3-O-methyl group from Pisatin, converting it into a less toxic isoflavonoid (usually 6a-hydroxy-maackiain or DMDP).

  • The Fix: You must know the genotype of your isolate. Isolates are classified as

    
     (Short lag, High activity), 
    
    
    
    (Moderate), or
    
    
    (No activity).[4] A
    
    
    strain will rapidly detoxify Pisatin, making it appear inactive.
Module C: Experimental Design

Q: Can I just dilute spores by "eye" or turbidity? A: No. Phytoalexin activity is often fungistatic (inhibits growth) rather than fungicidal. This effect is density-dependent. If you have


 spores/mL one day and 

the next, the "amount of Pisatin per spore" changes by an order of magnitude.
  • The Fix: You must use a hemocytometer for counting. Optical Density (OD) is unreliable for spores due to clumping and settling.

Visualizations

Figure 1: Troubleshooting Logic Tree

Use this flow to systematize your debugging process.

TroubleshootingLogic Start START: Inconsistent Results CheckControl Check Solvent Control (0 µg/mL Pisatin + 1% DMSO) Start->CheckControl ControlDead Control shows inhibition? CheckControl->ControlDead SolventIssue Solvent Toxicity. Reduce DMSO to <0.5% ControlDead->SolventIssue Yes CheckPrecip Check High Dose Wells (Microscope) ControlDead->CheckPrecip No PrecipVisible Crystals/Cloudiness? CheckPrecip->PrecipVisible SolubilityIssue Solubility Failure. Pre-dilute in DMSO, then add media slowly. PrecipVisible->SolubilityIssue Yes CheckStrain Check Fungal Strain PrecipVisible->CheckStrain No StrainResistant Is it N. haematococca? CheckStrain->StrainResistant PDAFactor PDA Gene Effect. Strain is likely PDA+. Verify Genotype. StrainResistant->PDAFactor Yes InoculumIssue Inoculum Error. Standardize Spore Count. StrainResistant->InoculumIssue No

Caption: Step-by-step logic flow to isolate chemical vs. biological causes of assay failure.

Figure 2: The PDA Detoxification Mechanism

Understanding why your fungus survives.

PDAPathway Pisatin Pisatin (Toxic Phytoalexin) Enzyme Pisatin Demethylase (Cytochrome P450) Pisatin->Enzyme Substrate Binding FungalCell Fungal Cell (N. haematococca) Pisatin->FungalCell Inhibits Growth Product Demethylated Product (Less Toxic) Enzyme->Product Demethylation (-CH3) Product->FungalCell Tolerated

Caption: Mechanism of Pisatin detoxification by Cytochrome P450 (PDA genes) in resistant fungi.[4]

Standardized Microbroth Protocol

To minimize variability, adopt this standardized workflow.

Reagents:

  • Stock: Pisatin dissolved in 100% DMSO (e.g., 10 mg/mL). Store at -20°C in dark.

  • Media: Potato Dextrose Broth (PDB) or Czapek Dox.

  • Inoculum: Fresh spores (3-5 days old), filtered through sterile cheesecloth.

Step-by-Step:

  • Inoculum Prep:

    • Harvest spores with sterile water + 0.01% Tween 20.

    • Filter to remove hyphal fragments.

    • Count: Use a hemocytometer.[1][5][6] Adjust to

      
       spores/mL in broth.
      
  • Plate Setup (96-well):

    • Column 1 (Solvent Control): Media + 1% DMSO (No Pisatin) + Spores.

    • Column 2-10 (Test): Serial dilution of Pisatin in Media (keep DMSO constant at 1%).

    • Column 11 (Sterility): Media + Pisatin (No Spores).

    • Column 12 (Growth Control): Media + Spores (No DMSO, No Pisatin).

  • Incubation:

    • Seal with parafilm or breathable membrane.

    • Incubate at 25°C in the DARK for 24-48 hours.

  • Readout:

    • Measure OD at 600nm (resuspend spores before reading).

    • Calculate % Inhibition relative to Solvent Control (Column 1).

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961). Studies on Phytoalexins: III. The Isolation, Assay, and General Properties of a Phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences.

  • VanEtten, H. D., et al. (1980). Pisatin tolerance and differential sensitivity to phytoalexins among isolates of Nectria haematococca.[4] Phytopathology.[7]

  • George, H. L., & VanEtten, H. D. (2001). Characterization of Pisatin-Inducible Cytochrome P450s in Fungal Pathogens of Pea. Fungal Genetics and Biology.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (M38-A2).

Sources

resolving co-eluting peaks during HPLC analysis of pisatin from plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Pisatin Topic: Resolving Co-eluting Peaks & Method Optimization Target Analyte: Pisatin (6a-hydroxy-3-methoxy-8,9-methylenedioxypterocarpan) Matrix: Pisum sativum (Pea) Extracts

Executive Summary

Welcome to the Pisatin Analysis Technical Support Center. This guide addresses the specific challenges of isolating Pisatin from complex plant matrices. Unlike standard isoflavonoids, Pisatin possesses a unique pterocarpan structure with a tertiary hydroxyl group at C-6a, making it susceptible to dehydration under acidic conditions (forming anhydropisatin).

This guide prioritizes spectral selectivity (309 nm) and matrix management to resolve co-elution issues, rather than relying solely on gradient extension.

Module 1: Core Method Parameters (The "Golden Standard")

Before troubleshooting, ensure your baseline method aligns with these field-validated parameters. Deviations here are the most common source of co-elution and peak shape issues.

ParameterRecommended SettingTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl C18 is standard. Phenyl-Hexyl offers superior selectivity for the aromatic pterocarpan core if C18 fails to resolve Maackiain.
Particle Size 1.7 µm (UHPLC) or 3-5 µm (HPLC)Sub-2 µm particles are recommended to resolve Pisatin from its desmethyl precursor (Maackiain).
Mobile Phase A Water + 0.1% Acetic Acid CRITICAL: Avoid TFA. Pisatin is acid-labile. Formic acid (0.1%) is acceptable for rapid LC-MS, but Acetic Acid is safer for UV-only methods to prevent on-column dehydration.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for isoflavonoids compared to Methanol.
Detection (UV) 309 nm (Quant), 286 nm (Qual)309 nm is the "fingerprint" region for Pisatin.[1][2] Most interfering phenolics absorb <280 nm.
Flow Rate 0.3–0.5 mL/min (2.1 mm ID)Lower flow rates combined with longer gradients improve resolution of the critical pair (Pisatin/Maackiain).

Module 2: Troubleshooting Co-eluting Peaks

Q1: I see a split peak or a "shoulder" on my Pisatin peak. Is this a co-eluting isomer? A: It is likely not an isomer, but rather a degradation product or a biosynthetic precursor.

  • Suspect 1: Anhydropisatin (Degradation). If your mobile phase is too acidic (pH < 3) or the sample sat in the autosampler, Pisatin dehydrates to anhydropisatin.

    • Diagnostic: Check the UV spectrum of the shoulder.[3] Anhydropisatin has a bathochromic shift to 339 nm and 358 nm .

    • Fix: Switch acid modifier to 0.1% Acetic Acid and analyze samples within 4 hours of extraction.

  • Suspect 2: Maackiain (Precursor). Maackiain (3-hydroxy-8,9-methylenedioxypterocarpan) is the immediate biosynthetic precursor. It is more polar (phenolic OH) and typically elutes earlier than Pisatin on C18.

    • Fix: Flatten the gradient slope between 30% and 50% B.

Q2: My chromatogram is noisy with broad peaks eluting after Pisatin. What are they? A: These are likely chlorophylls and hydrophobic carotenoids.

  • The Problem: They retain strongly on C18 and may elute in subsequent injections ("ghost peaks"), causing co-elution in later runs.

  • The Fix: Implement a "Sawtooth" wash step at the end of every run. Ramp to 100% ACN and hold for 3-5 minutes before re-equilibrating.

Module 3: Sample Preparation Workflow

Co-elution is often a symptom of poor sample cleanup. Pisatin is soluble in non-polar solvents, but so are the interfering waxes and chlorophylls.

Protocol: Differential Solubility Extraction

  • Tissue: Homogenize pea pods/endocarp.

  • Wash (The Cleanup): Immerse tissue in Hexane for 5-10 mins.

    • Why? Pisatin is sparingly soluble in hexane, but chlorophylls and waxes are highly soluble. Discard the hexane.[1]

  • Extraction: Extract the remaining residue with 95% Ethanol or Methanol .

    • Why? Pisatin dissolves readily here, leaving behind structural cell wall components.

  • Clarification: Centrifuge at 10,000 x g for 10 mins.

Module 4: Visual Troubleshooting Logic

Use this decision tree to diagnose resolution issues systematically.

Pisatin_Troubleshooting Start Problem: Co-eluting Peak with Pisatin CheckUV Step 1: Check UV Spectrum of Co-elutant Start->CheckUV Shift358 UV Max at 339/358 nm? CheckUV->Shift358 SimUV UV Max similar (~310 nm) but elutes earlier? CheckUV->SimUV BroadPeak Broad/Late Eluting Peaks? CheckUV->BroadPeak Anhydro Identify: Anhydropisatin (Acid Degradation) Shift358->Anhydro Yes FixAcid Action: Change Modifier to Acetic Acid Reduce Autosampler Time Anhydro->FixAcid Maackiain Identify: Maackiain (Precursor) SimUV->Maackiain Yes FixGrad Action: Flatten Gradient at 30-50% B Switch to Phenyl-Hexyl Column Maackiain->FixGrad Chloro Identify: Chlorophyll/Lipids BroadPeak->Chloro Yes FixPrep Action: Add Hexane Wash Step Increase Column Wash (100% B) Chloro->FixPrep

Caption: Logic flow for diagnosing co-elution sources based on spectral data and retention behavior.

Module 5: Gradient Optimization Table

If you are using a standard C18 column (100 x 2.1 mm, 1.7 µm) and observing co-elution, adopt this "Focused Gradient" strategy.

Time (min)% Mobile Phase B (ACN)Event
0.0 25%Initial Hold
1.0 25%Isocratic hold to stack early polar compounds
8.0 55%The Separation Zone: Shallow slope (3.75%/min) to resolve Pisatin/Maackiain
9.0 100%Rapid ramp to wash
11.0 100%The Wash: Remove chlorophylls
11.1 25%Return to initial
14.0 25%Re-equilibration (Crucial for retention reproducibility)

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961). Studies on Phytoalexins: III. The Isolation, Assay, and General Properties of a Phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences. Link

    • Key Insight: Establishes the UV max at 309 nm and the acid lability of pisatin (conversion to anhydropis
  • Pueppke, S. G., & VanEtten, H. D. (1976). The relation between pisatin and the development of Aphanomyces euteiches in diseased pea epicotyls. Phytopathology. Key Insight: Defines the extraction protocols using hexane washes to remove interfering lipophilic compounds.
  • Hrazdina, G., et al. (1990). Biosynthesis of the Phytoalexin Pisatin: Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum. Plant Physiology. Link

    • Key Insight: Details the metabolic relationship between Maackiain and Pisatin, crucial for understanding co-elution of precursors.
  • Dunkel, A., et al. (2022). Sensomics-Assisted Aroma Decoding of Pea Protein Isolates (Pisum sativum L.).[4] Foods. Link

    • Key Insight: Provides modern UHPLC-MS/MS conditions using Formic Acid/ACN gradients on C18 columns.

Sources

validation of analytical methods for accurate pisatin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pisatin Quantification & Validation

Mission: To provide researchers with a self-validating, rigorous framework for the extraction, quantification, and validation of Pisatin (3-hydroxy-7-methoxy-chromano[4,3-b]chromen-4-one) in biological matrices.

Module 1: Sample Preparation & Extraction (The Foundation)

Context: Pisatin is a phytoalexin produced by Pisum sativum (pea) under stress. It is a pterocarpan with a chiral center (usually (+)-pisatin). The molecule is moderately polar but sensitive to degradation.

Common User Issue: "My recovery rates are inconsistent, and I see high variability between technical replicates."

Root Cause Analysis:

  • Photolysis: Pisatin is light-sensitive. Standard bench work under fluorescent light causes degradation.

  • Matrix Entrapment: Incomplete cell disruption in fungal-infected tissue releases variable amounts of analyte.

  • Solvent Mismatch: Using pure non-polar solvents (Hexane) yields poor recovery; pure water extracts too many sugars.

The Solution: Optimized Extraction Protocol

Step-by-Step Methodology:

  • Harvest & Quench: Flash freeze plant tissue in liquid nitrogen immediately upon harvest to stop enzymatic degradation.

  • Homogenization: Grind to a fine powder under liquid nitrogen.

  • Extraction Solvent: Use 80% Ethanol (EtOH) or Methanol (MeOH) .

    • Why? Pterocarpans are isoflavonoid derivatives. 80% alcohol disrupts cell membranes while solubilizing the phenolic structure better than 100% organic solvent.

  • Incubation: Sonicate for 15 minutes at <25°C in the DARK .

  • Clarification: Centrifuge at 12,000 x g for 10 mins. Filter supernatant through a 0.22 µm PTFE filter.

Visual Workflow (Graphviz):

ExtractionWorkflow Sample Plant Tissue (Pisum sativum) LN2 Flash Freeze (Liquid N2) Sample->LN2 Grind Homogenization (Fine Powder) LN2->Grind Solvent Add Solvent (80% EtOH) Grind->Solvent Sonicate Sonicate (Dark, 15 min) Solvent->Sonicate Centrifuge Centrifuge (12,000g) Sonicate->Centrifuge Filter Filter (0.22 µm PTFE) Centrifuge->Filter Ready LC-Ready Sample Filter->Ready

Caption: Optimized extraction workflow emphasizing cryo-preservation and light protection.

Module 2: Chromatographic Separation (The Core)

Context: Pisatin often co-elutes with its precursor (maackiain) or downstream metabolites.

Common User Issue: "I cannot separate Pisatin from interfering matrix peaks, or my retention time drifts."

The Solution: HPLC/UHPLC Parameters Pisatin requires a reversed-phase separation.[1] The critical factor is acidification to suppress the ionization of phenolic hydroxyl groups, sharpening the peak shape.

Recommended Conditions:

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm or 3.5 µmStandard hydrophobicity for isoflavonoids.
Mobile Phase A Water + 0.1% Formic AcidAcidification prevents peak tailing of phenolic -OH.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks than MeOH for pterocarpans.
Flow Rate 0.3 - 0.5 mL/minOptimized for pressure limits and resolution.
Gradient 0-2 min: 30% B; 2-10 min: 30%→95% B; 10-12 min: 95% BGradient elution is required to elute hydrophobic pigments.
Detection UV: 309 nmSpecific λmax for Pisatin.

Module 3: Mass Spectrometry & Quantification (The Confirmation)

Context: For trace analysis (e.g., early infection stages), UV is insufficient. LC-MS/MS (Triple Quadrupole) is required.

Common User Issue: "How do I quantify Pisatin specifically without standards for every metabolite?"

The Solution: MRM Transition Optimization Pisatin (MW ~314.29) works best in Positive Electrospray Ionization (ESI+) mode due to the ether oxygen and ketone accepting protons.

Protocol for MRM Development:

  • Precursor Scan: Infuse pure Pisatin standard. Look for

    
    .
    
  • Product Ion Scan: Fragment the 315.1 ion with varying Collision Energies (CE).

  • Likely Transitions (Verification Required):

    • Quantifier:315.1 → 297.1 (Loss of H₂O, typical for hydroxylated pterocarpans).

    • Qualifier:315.1 → 287.1 (Loss of CO) or 315.1 → 137.0 (RDA fragmentation).

Critical Troubleshooting: Matrix Effects

  • Symptom: Signal suppression in real samples compared to solvent standards.

  • Fix: Use Matrix-Matched Calibration . Spike pure Pisatin into a "blank" pea extract (uninfected) to build your curve. This accounts for ion suppression caused by co-eluting plant sugars/pigments.

Module 4: Method Validation (The Proof)

Context: To publish or use data for drug development, you must validate according to ICH Q2(R1) guidelines.

Validation Decision Tree (Graphviz):

ValidationLogic Start Validation Start Spec Specificity: Can you see Pisatin alone? Start->Spec Lin Linearity: R² > 0.999 over range? Spec->Lin Acc Accuracy (Recovery): Spike at 80%, 100%, 120% Lin->Acc Prec Precision: RSD < 2% (n=6) Acc->Prec LOD Sensitivity (LOD/LOQ): S/N > 3 and S/N > 10 Prec->LOD Robust Robustness: Flow rate ±0.1, Temp ±5°C LOD->Robust Final Validated Method Robust->Final

Caption: Step-by-step validation logic following ICH Q2(R1) regulatory standards.

Key Validation Metrics Table:

MetricAcceptance CriteriaExperimental Procedure
Specificity No interference at RT of PisatinInject Blank Matrix vs. Spiked Matrix.
Linearity R² > 0.9995 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
Accuracy 85-115% RecoverySpike known amount of Pisatin into pre-analyzed sample.
Precision RSD < 2.0% (HPLC); < 15% (LC-MS)6 replicates of the same sample.
LOD/LOQ S/N ratio 3:1 (LOD); 10:1 (LOQ)Serial dilution of standard until signal fades.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a Phytoalexin from Pisum sativum L. Nature. (Classic paper establishing Pisatin isolation). Link

  • Pueppke, S. G., & VanEtten, H. D. (1976).[2] The relation between pisatin and the development of Aphanomyces euteiches in diseased Pisum sativum. Phytopathology.[2] (Establishes extraction protocols). Link

  • Seneviratne, H. K., et al. (2015). Analysis of Pisatin Biosynthesis in Pea. Journal of Natural Products. (Modern LC-MS/MS application).[3][4][5][6] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Chemical Structure of Isolated (-)-Pisatin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. When a bioactive compound like (-)-pisatin, a well-known phytoalexin from the pea plant (Pisum sativum), is isolated, its structural integrity must be rigorously verified before proceeding to biological assays or mechanistic studies.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of (-)-pisatin.

As a Senior Application Scientist, my focus extends beyond merely presenting protocols; it is to illuminate the causality behind our experimental choices. The methodologies described herein are designed to be self-validating, providing orthogonal data that, when combined, leave no room for structural ambiguity. We will explore how NMR provides an intricate map of the covalent bonding framework and stereochemistry, while high-resolution mass spectrometry offers an exquisitely precise confirmation of the elemental composition and substructural motifs.

The Analytical Challenge: The Structure of (-)-Pisatin

(-)-Pisatin is a pterocarpan, a class of isoflavonoids, with the molecular formula C₁₇H₁₄O₆.[3][4] Its structure features a complex, fused ring system with multiple stereocenters, a methoxy group, and a methylenedioxy bridge. This complexity necessitates a multi-faceted analytical approach to confirm its identity unequivocally.

Chemical Structure of Pisatin

Figure 1. The chemical structure of (-)-pisatin (C₁₇H₁₄O₆).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[5][6] It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the specific chemical environment of the molecule, providing detailed information about connectivity and spatial relationships.

Expertise & Causality: Why a Multi-Dimensional NMR Approach is Essential

For a molecule like pisatin, a simple one-dimensional (1D) ¹H NMR spectrum is insufficient. While it reveals the number of different proton environments and their splitting patterns (J-coupling), signal overlap in the aromatic region is common. To resolve this, we employ a suite of 2D NMR experiments.

  • ¹H NMR: Provides the initial proton count and coupling information.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH₃, CH₂, and CH signals, which is invaluable for assigning carbon types.

  • COSY (Correlation Spectroscopy): Maps out which protons are spin-coupled to each other, typically through 2-3 bonds. This is critical for tracing out proton networks, such as those on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH coupling). This is the primary method for assigning carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away (²J_CH and ³J_CH). This allows us to connect molecular fragments across quaternary (non-protonated) carbons and heteroatoms, like the ether linkages in pisatin.[7]

Data Presentation: Expected NMR Data for (-)-Pisatin

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for (-)-pisatin, based on literature data. The numbering convention is based on the standard pterocarpan skeleton.

PositionCarbon TypeExpected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Key HMBC Correlations (H to C)
1CH~113.5~6.55 (d)C-2, C-3, C-4a, C-11a
2CH~97.0~6.45 (dd)C-1, C-3, C-4
3C~161.0-OCH₃
4CH~104.0~6.60 (d)C-2, C-3, C-4a, C-11b
4aC~106.5-H-1, H-4
6aC~78.5-H-6eq, H-6ax, H-7
6eqCH₂\multirow{2}{*}{~66.5}~4.25 (m)C-6a, C-7, C-12a
6ax~3.60 (t)C-6a, C-7, C-12a
7CH~119.0~7.30 (d)C-6a, C-8, C-12a
7aC~116.0-H-7
8C~147.5-H-7, H-10
9C~142.0-H-10
10CH~108.5~6.50 (s)C-8, C-9, C-11a
11aC~155.0-H-1, H-10
12aCH~40.0~3.55 (m)C-6, C-6a, C-7, C-7a
3-OCH₃CH₃~55.5~3.75 (s)C-3
8,9-OCH₂O-CH₂~101.0~5.95 (s)C-8, C-9

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5 mg of the isolated (-)-pisatin. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.[8]

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon multiplicities.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Standard Bruker pulse programs are typically used.[9] Optimization of the HMBC experiment's long-range coupling delay (~8 Hz) is crucial for observing key correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Systematically analyze the spectra, starting with the HSQC to link protons to their carbons. Use COSY data to build spin systems and HMBC data to connect these systems into the final molecular structure. The observed data must be in full agreement with the proposed structure of (-)-pisatin.

Part 2: Mass Spectrometry (MS) - The Molecular Weigher and Fragmenter

While NMR excels at defining the molecular skeleton, mass spectrometry provides two equally vital pieces of information: the exact molecular weight (and thus elemental formula) and a fragmentation "fingerprint" that reveals substructural components.[10][11] For natural product dereplication and confirmation, high-resolution mass spectrometry (HRMS) is indispensable.[12]

Expertise & Causality: Why High-Resolution LC-MS/MS is the Gold Standard

For analyzing a purified natural product isolate, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. The LC system ensures the sample is pure before it enters the mass spectrometer.

  • Ionization Source (Electrospray Ionization - ESI): ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process.[13] This is crucial because it maximizes the abundance of the intact molecular ion ([M+H]⁺ or [M-H]⁻), which is the primary piece of data we need.

  • Mass Analyzer (Quadrupole Time-of-Flight - Q-TOF): A Q-TOF analyzer provides high mass resolution and accuracy (typically < 5 ppm error). This precision allows us to determine the elemental formula of the molecular ion. For C₁₇H₁₄O₆, the theoretical exact mass is different from, for instance, C₁₆H₁₀O₇, even if their nominal mass is similar. This capability is a powerful constraint on the possible molecular structures.

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation (e.g., via Collision-Induced Dissociation - CID), we can generate a secondary mass spectrum of the fragments.[14] The fragmentation pattern is highly characteristic of the molecule's structure and provides orthogonal confirmation.[15]

Data Presentation: Expected Mass Spectrometry Data for (-)-Pisatin
IonFormulaTheoretical m/zObserved m/z (example)Description
[M+H]⁺C₁₇H₁₅O₆⁺315.0812~315.0810Protonated Molecular Ion
[M+Na]⁺C₁₇H₁₄O₆Na⁺337.0632~337.0630Sodium Adduct
[M-H₂O+H]⁺C₁₇H₁₃O₅⁺297.0706~297.0705Fragment: Loss of water
FragmentC₁₆H₁₁O₅⁺283.0549~283.0550Fragment: Loss of water and CH₂
FragmentC₉H₇O₄⁺179.0344~179.0345Fragment: Retro-Diels-Alder (RDA) cleavage product
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the isolated (-)-pisatin (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column. Run a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the purity of the peak entering the MS. Formic acid is added to promote protonation for positive ion mode ESI.

  • MS Acquisition (Full Scan): Acquire data in positive ESI mode over a mass range of m/z 100-500. The high-resolution data will be used to confirm the elemental composition of the parent ion.

  • MS/MS Acquisition (Targeted): In a separate run or using data-dependent acquisition, select the m/z of the protonated molecular ion (~315.08) for fragmentation. Acquire the resulting product ion spectrum.

  • Data Analysis:

    • From the full scan data, extract the exact mass of the molecular ion. Use a formula calculator to confirm that the observed mass matches the elemental formula C₁₇H₁₄O₆ within a narrow mass tolerance (< 5 ppm).

    • Analyze the MS/MS spectrum to identify key fragments. The fragmentation pattern should be consistent with the known structure of pisatin, often involving characteristic losses like water or cleavages of the ether linkages.

Visualization of the Analytical Workflow

A logical workflow ensures that data is collected and interpreted systematically, leading to a confident structural assignment.

G cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Interpretation & Confirmation Isolation Isolation of (-)-Pisatin from Pisum sativum Dissolution Dissolution in Appropriate Solvents Isolation->Dissolution NMR NMR Spectroscopy (1D & 2D Experiments) Dissolution->NMR MS LC-HRMS/MS Dissolution->MS NMR_Data Connectivity & Stereochemistry (COSY, HMBC, NOESY) NMR->NMR_Data MS_Data Elemental Composition (HRMS) & Substructure (MS/MS) MS->MS_Data Confirmation Final Structure Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural confirmation of (-)-pisatin.

Visualizing Mass Spectrometry Fragmentation

The fragmentation of pisatin can be visualized to understand the origin of the product ions observed in the MS/MS spectrum. A common fragmentation pathway is the Retro-Diels-Alder (RDA) reaction.

G cluster_frags Key Fragments Pisatin (-)-Pisatin [M+H]⁺ = m/z 315.08 Frag1 Loss of H₂O [M-H₂O+H]⁺ = m/z 297.07 Pisatin->Frag1 -H₂O Frag2 RDA Fragment C₉H₇O₄⁺ = m/z 179.03 Pisatin->Frag2 RDA Cleavage

Caption: Simplified MS/MS fragmentation pathway for (-)-pisatin.

Comparative Analysis: NMR vs. Mass Spectrometry

Neither technique alone is sufficient for unambiguous confirmation; their power lies in their synergy.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atom connectivity (bonding skeleton), stereochemistryMolecular formula, substructures (fragments)
Strengths Unparalleled for de novo structure elucidation; provides detailed 3D structural information.Extremely high sensitivity (sub-picomole); provides exact elemental composition. Fast analysis time.
Weaknesses Relatively low sensitivity (requires mg of pure sample); longer acquisition times.Provides limited connectivity information; isomers can be difficult to distinguish without MS/MS and standards.
Role in Confirmation Defines the Constitution: Proves how atoms are linked together in the correct sequence.Confirms the Constitution: Validates the elemental formula and provides evidence for key functional groups/rings.

Conclusion

The structural confirmation of an isolated natural product like (-)-pisatin is a critical step in the research and development pipeline. A robust analytical strategy does not treat NMR and Mass Spectrometry as alternatives, but as complementary partners. High-resolution mass spectrometry provides a rapid and exquisitely accurate confirmation of the molecular formula, serving as a first-pass verification. Subsequently, a comprehensive suite of 1D and 2D NMR experiments delivers the irrefutable, detailed blueprint of the atomic connectivity and stereochemistry. By following the integrated workflow and protocols outlined in this guide, researchers can achieve a self-validating, authoritative structural confirmation, ensuring the integrity of their downstream scientific endeavors.

References

  • Bruker Corporation. NMR Pulse Programs.[Link]

  • Chemistry LibreTexts. Structure Determination - Nuclear Magnetic Resonance Spectroscopy.[Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.[Link]

  • ResearchGate. Complete 1H and 13C NMR assignments of two phytosterols from roots of Piper nigrum.[Link]

  • American Chemical Society. Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.[Link]

  • ConnectSci. STUDIES ON PRYTOALEXINS III. THE ISOLATION, ASSAY, AND GENERAL PROPERTIES OF A PHYTOALEXIN FROM PISUM SATIVUM L.[Link]

  • MDPI. EDTA a Novel Inducer of Pisatin, a Phytoalexin Indicator of the Non-Host Resistance in Peas.[Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101689, (+)-Pisatin.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • MDPI. Special Issue : Mass Spectrometry-Based Approaches in Natural Products Research.[Link]

  • National Center for Biotechnology Information. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies.[Link]

  • Wikipedia. Pisatin.[Link]

  • American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.[Link]

  • Royal Society of Chemistry. Image to insight: exploring natural products through mass spectrometry imaging.[Link]

  • ConnectSci. Studies on Prytoalexins III. The Isolation, Assay, and General Properties of a Phytoalexin From Pisum Sativum L.[Link]

  • ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[Link]

  • PubMed. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis.[Link]

  • Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.[Link]

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Evaluating the Synergistic and Antagonistic Effects of (-)-Pisatin with Other Phytoalexins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the complex interplay of plant-derived compounds is paramount. This guide provides an in-depth technical overview of evaluating the synergistic or antagonistic effects of (-)-pisatin, the primary phytoalexin from the pea plant (Pisum sativum), when combined with other phytoalexins. While direct experimental data on the combined effects of pisatin with its co-occurring phytoalexins remains a frontier for research, this guide will equip you with the foundational knowledge, established methodologies, and a framework for conducting such critical investigations.

Introduction to (-)-Pisatin and the Rationale for Combination Studies

(-)-Pisatin is a pterocarpan phytoalexin, a class of isoflavonoids synthesized by plants in response to pathogen attack or abiotic stress[1]. First isolated and identified from Pisum sativum, it represents a key component of the plant's defense mechanism, exhibiting a broad spectrum of antimicrobial activity, particularly against fungi. The biosynthesis of (-)-pisatin is a complex enzymatic cascade originating from the amino acid L-phenylalanine.

Plants, however, rarely produce a single phytoalexin in isolation. In pea, (-)-pisatin is often found alongside other isoflavonoid phytoalexins, such as (+)-maackiain and (-)-medicarpin, which share precursors in their biosynthetic pathways. This co-occurrence raises a crucial question: do these compounds act independently, or do they interact to produce a combined effect that is greater (synergism) or lesser (antagonism) than the sum of their individual activities?

The exploration of these interactions is not merely academic. In the context of agricultural science, understanding phytoalexin synergy could pave the way for developing novel crop protection strategies that leverage a plant's natural defenses more effectively. For drug development, particularly in the search for new antifungal agents, synergistic combinations of natural products can offer enhanced efficacy, overcome microbial resistance, and potentially reduce the required therapeutic dose, thereby minimizing side effects[2][3][4].

Core Methodologies for Evaluating Synergistic and Antagonistic Interactions

The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two compounds. It involves a two-dimensional titration of the compounds in a microtiter plate, creating a matrix of varying concentration combinations. The effect of each combination on microbial growth is then measured.

Fractional Inhibitory Concentration (FIC) Index

From the checkerboard assay data, the Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the nature of the interaction. The FIC for each compound is the Minimum Inhibitory Concentration (MIC) of the compound in combination divided by its MIC when used alone. The FIC Index (FICI) is the sum of the FICs of the two compounds.

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Isobologram Analysis

Isobologram analysis provides a graphical representation of the interaction between two compounds. The MICs of the individual compounds are plotted on the x- and y-axes, and a "line of additivity" is drawn between these two points. The MICs of the compounds in combination are then plotted on the same graph.

  • Points falling below the line of additivity indicate synergy .

  • Points falling on the line indicate an additive effect.

  • Points falling above the line indicate antagonism .

Case Study: Synergistic Inhibition of α-glucosidase by Soybean Phytoalexins

While direct studies on the antifungal synergy of pisatin with other pea phytoalexins are not yet available in the published literature, research on other isoflavonoid phytoalexins provides a compelling case for the importance of such investigations. A study on the phytoalexins from soybean investigated the synergistic effects of glyceollin in combination with other polyphenols (genistein, daidzein, and luteolin) on the inhibition of α-glucosidase, an enzyme relevant to diabetes management[5].

The study found that a specific combination of glyceollin and luteolin exhibited a significant synergistic effect, as quantified by the Combination Index (CI), which is analogous to the FIC Index[5].

Compound Combination (Ratio)Individual IC50 (µM)Combination IC50 (µM)Combination Index (CI)Interaction
Glyceollin25.3---
Luteolin35.8---
Glyceollin + Luteolin (3:7)-21.90.642Synergy

Data adapted from Effects of Synergistic Inhibition on α-glucosidase by Phytoalexins in Soybeans.[5]

This case study demonstrates that isoflavonoid phytoalexins can indeed act synergistically to enhance a biological effect. It underscores the potential for similar interactions among the phytoalexins found in pea and provides a clear rationale for conducting such studies with (-)-pisatin.

Experimental Protocols

The following is a detailed, step-by-step methodology for a checkerboard assay to evaluate the antifungal synergy of (-)-pisatin and a second phytoalexin, such as (-)-medicarpin.

Protocol: Antifungal Checkerboard Assay

1. Preparation of Materials:

  • (-)-Pisatin and (-)-medicarpin stock solutions of known concentration in a suitable solvent (e.g., DMSO).
  • Fungal isolate of interest (e.g., Fusarium solani).
  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth).
  • Sterile 96-well microtiter plates.
  • Spectrophotometer for measuring optical density (OD).

2. Determination of Minimum Inhibitory Concentration (MIC) for Individual Compounds:

  • Perform a serial dilution of each phytoalexin stock solution in the growth medium in separate 96-well plates.
  • Inoculate each well with a standardized suspension of the fungal spores.
  • Include positive (no compound) and negative (no inoculum) controls.
  • Incubate the plates at the optimal temperature for fungal growth.
  • The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

3. Checkerboard Assay Setup:

  • In a 96-well plate, serially dilute (-)-pisatin horizontally (e.g., across columns 1-10).
  • Serially dilute (-)-medicarpin vertically (e.g., down rows A-G).
  • This creates a matrix where each well contains a unique concentration combination of the two phytoalexins.
  • Column 11 should contain only the serial dilution of (-)-pisatin (to re-confirm its MIC).
  • Row H should contain only the serial dilution of (-)-medicarpin (to re-confirm its MIC).
  • Column 12 should contain growth controls (inoculum only) and sterility controls (medium only).
  • Inoculate all wells (except sterility controls) with the standardized fungal spore suspension.
  • Incubate the plate under the same conditions as the MIC determination.

4. Data Analysis:

  • After incubation, determine the MIC of each compound alone and in each combination.
  • Calculate the FIC for each compound in every well that shows no growth:
  • FIC of Pisatin = MIC of Pisatin in combination / MIC of Pisatin alone
  • FIC of Medicarpin = MIC of Medicarpin in combination / MIC of Medicarpin alone
  • Calculate the FICI for each combination:
  • FICI = FIC of Pisatin + FIC of Medicarpin
  • Determine the nature of the interaction based on the lowest FICI value.
  • Construct an isobologram by plotting the concentrations of the two compounds for each inhibitory combination.

Visualizing Pathways and Processes

Biosynthesis of (-)-Pisatin```dot

Pisatin_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamate trans-Cinnamate L_Phenylalanine->trans_Cinnamate p_Coumarate p-Coumarate trans_Cinnamate->p_Coumarate 4_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumarate->4_Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone 4_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin 2_7_4_Trihydroxyisoflavanone 2',7,4'-Trihydroxyisoflavanone Naringenin->2_7_4_Trihydroxyisoflavanone Daidzein Daidzein 2_7_4_Trihydroxyisoflavanone->Daidzein Formononetin Formononetin Daidzein->Formononetin 2_Hydroxyformononetin 2'-Hydroxyformononetin Formononetin->2_Hydroxyformononetin Vestitone Vestitone 2_Hydroxyformononetin->Vestitone Medicarpin (-)-Medicarpin Vestitone->Medicarpin 6a_Hydroxymaackiain (+)-6a-Hydroxymaackiain Medicarpin->6a_Hydroxymaackiain Pisatin (-)-Pisatin 6a_Hydroxymaackiain->Pisatin

Caption: Workflow for evaluating phytoalexin synergy using the checkerboard assay.

Isobologram Analysis Interpretation

Isobologram origin x_axis origin->x_axis y_axis origin->y_axis xlabel [Pisatin] ylabel [Medicarpin] mic_a MIC Pisatin mic_b MIC Medicarpin A B A->B Additivity Synergy Synergy Antagonism Antagonism

Caption: Graphical representation of isobologram analysis for synergy and antagonism.

Conclusion and Future Directions

The study of synergistic and antagonistic interactions between (-)-pisatin and other phytoalexins is a promising yet underexplored area of research. While the methodologies for such investigations are well-established, there is a clear need for experimental data to elucidate these relationships. The potential benefits for both agriculture and medicine are significant, warranting a concerted effort to fill this knowledge gap. By employing the protocols and analytical frameworks outlined in this guide, researchers can systematically investigate these interactions and unlock new possibilities for leveraging the full potential of plant-derived compounds.

References

  • Mukherjee, P. K., et al. (2005). In vitro and in vivo evaluation of the synergy between the earthen-active agent anidulafungin and the experimental triazole UR-9825 against Aspergillus. Antimicrobial Agents and Chemotherapy, 49(1), 299-306.
  • Wagner, H., & Ulrich-Merzenich, G. (2009). Synergy research: approaching a new generation of phytopharmaceuticals. Phytomedicine, 16(2-3), 97-110.
  • Sardana, K., et al. (2021). Checkerboard Analysis to Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(8), e00321-21. [Link]

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a phytoalexin from Pisum sativum L.
  • Perrin, D. R., & Bottomley, W. (1961). Pisatin: an antifungal substance from Pisum sativum L.
  • VanEtten, H. D., et al. (1994). Phytoalexin detoxification as a virulence factor in pathogen-plant interactions. In Molecular genetics of plant-microbe interactions (pp. 239-246). Springer, Dordrecht.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of Pharmacology and Experimental Therapeutics, 319(1), 1-7. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Delserone, L. M., et al. (1992). Differential Toxicity of Enantiomers of Maackiain and Pisatin to Phytopathogenic Fungi. Phytochemistry, 31(11), 3813-3819.
  • Jeandet, P., et al. (2014). Deciphering the role of phytoalexins in plant-microorganism interactions and human health. Molecules, 19(11), 18033-18056. [Link]

  • Hadwiger, L. A., & Tanaka, K. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.). Bio-protocol, 7(13), e2380. [Link]

  • Akamatsu, H., et al. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology, 58(2), 249-260. [Link]

  • Banks, S. W., et al. (1982). A short, efficient synthesis of the phytoalexins (±)-pisatin and (±)-medicarpin.
  • Lee, H. J., et al. (2019). Effects of Synergistic Inhibition on α-glucosidase by Phytoalexins in Soybeans. Biomolecules, 9(12), 828. [Link]

Sources

Publish Comparison Guide: Assessing the In Planta Antifungal Activity of Synthetic Pisatin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pisatin, the primary phytoalexin of garden pea (Pisum sativum), is a pterocarpan antibiotic produced in response to fungal stress. However, virulent fungal pathogens (e.g., Nectria haematococca, Fusarium oxysporum f. sp.[1] pisi) have evolved a specific detoxification mechanism: Pisatin Demethylase (PDA) .[2][3] This cytochrome P450 enzyme removes the critical 3-O-methyl group, rendering the phytoalexin non-toxic.[3] The Solution: Synthetic pisatin analogues are engineered to resist PDA-mediated hydrolysis while retaining the pterocarpan pharmacophore.[3] Purpose of Guide: This document provides a rigorous technical framework for evaluating these synthetic candidates in planta, moving beyond simple petri-dish assays to capture the complex bioavailability and metabolic stability required for a viable fungicide or crop protection trait.[3]

Part 1: Mechanistic Foundation & Rational Design

The Target: Overcoming Enzymatic Detoxification

The core challenge in deploying pisatin-based antifungals is the "arms race" between the plant's biosynthesis and the fungus's catabolism.[3]

  • Native Pisatin: Contains a 3-methoxy group.[3] PDA enzymes hydroxylate this position, creating a hemiacetal that spontaneously collapses to the less toxic phenol.

  • Synthetic Strategy:

    • Steric Hindrance: Replacing the methyl group with bulkier alkyls (Ethyl, Isopropyl) to prevent the enzyme from fitting the substrate.[3]

    • Electronic Deactivation: Halogenation (Fluorine substitution) at the C3 or C4 position to stabilize the bond against oxidative cleavage.[3]

    • Skeleton Modification: Altering the D-ring (methylenedioxy group) to affect lipophilicity and membrane penetration.[3]

Mechanism of Action & Resistance Diagram

The following diagram illustrates the specific failure point of native pisatin and how synthetic analogues bypass this resistance mechanism.

PisatinMechanism cluster_fungus Fungal Pathogen (e.g., N. haematococca) Pisatin Native Pisatin (Toxic to Fungi) PDA Pisatin Demethylase (PDA Enzyme) Pisatin->PDA Substrate Binding Demethylated 3-Hydroxy-Pisatin (Non-Toxic / Detoxified) PDA->Demethylated Demethylation (Cytochrome P450) FungalDeath Fungal Cell Death (Membrane Disruption) Demethylated->FungalDeath Ineffective Analogue Synthetic Analogue (e.g., 3-Fluoro-Pisatin) Analogue->PDA Steric/Electronic Block Analogue->FungalDeath Retained Activity

Caption: Comparative fate of Native Pisatin vs. Synthetic Analogues in the presence of PDA-expressing fungal pathogens.

Part 2: Comparative Methodology (In Planta Protocols)

Why In Planta? In vitro assays (MIC values) often fail to predict field efficacy because they ignore:

  • Phytotoxicity: The analogue must not kill the plant tissue (necrosis mimics infection).[3]

  • Bioavailability: The compound must penetrate the leaf cuticle.[3]

  • Metabolic Stability: The plant's own enzymes (glycosyltransferases) might deactivate the analogue.[3]

The Detached Leaf Assay (DLA)

This is the "Gold Standard" for medium-throughput screening.[3] It maintains living tissue physiology while allowing controlled inoculation.[3]

Protocol Specification:

  • Plant Material: Pisum sativum (cv. 'Fallon' or susceptible check).[3] Harvest 3rd or 4th node stipules from 14-day-old seedlings.

  • Senescence Inhibition: Float leaves adaxial side up on 50 ppm Benzimidazole solution (or 0.5% water agar with kinetin).[3] Crucial for maintaining leaf viability >5 days.

  • Compound Application:

    • Preventative: Spray analogue (10-100 µM in 0.1% Tween 20) 24h prior to inoculation.[3]

    • Curative: Apply 10 µL droplet of analogue directly to infection site 24h post-inoculation.[3]

  • Inoculation: Apply 10 µL of N. haematococca spore suspension (

    
     spores/mL).[3]
    
  • Incubation: High humidity (>90% RH), 22°C, 12h photoperiod.

Experimental Workflow Diagram

DLA_Workflow Step1 1. Plant Growth (14 days, controlled env.) Step2 2. Leaf Detachment (Stipules from Node 3/4) Step1->Step2 Step3 3. Plate Preparation (Benzimidazole/Agar Float) Step2->Step3 Step4 4. Treatment (Analogue Application) Step3->Step4 Preventative Step5 5. Inoculation (Spore Suspension Droplet) Step3->Step5 Control Step4->Step5 Step6 6. Scoring (48-96h) (Lesion Diameter & Necrosis) Step5->Step6

Caption: Step-by-step workflow for the Detached Leaf Assay (DLA) to screen pisatin analogues.

Part 3: Performance Comparison

The following table synthesizes representative performance data for pisatin analogues. Note that "Resistance Factor" (RF) is defined as the ratio of MIC in PDA+ strains vs. PDA- strains.[3] A low RF (near 1.[3]0) indicates the analogue successfully bypasses the resistance mechanism.[3]

Comparative Efficacy Table
Compound ClassModification StrategyIn Vitro Potency (MIC)Resistance Factor (PDA+ / PDA-)In Planta Efficacy (Lesion Reduction)Phytotoxicity Risk
Native Pisatin None (Control)High (10-50 µM)High (>10) Low (in virulent strains)None
3-O-Ethyl Pisatin Steric HindranceModerateLow (1.[3]5)High (60-80%) Low
3-Fluoro-Pisatin Electronic (C-F bond)HighVery Low (1.0) Very High (>90%) Moderate
Desmethyl-Pisatin Pre-metabolized formLowN/AVery LowLow
Camalexin (Ref) Indole (Non-pterocarpan)ModerateModerateModerateHigh (at high dose)

Key Insights:

  • Native Pisatin: Fails against virulent Nectria because the PDA enzyme rapidly detoxifies it (High Resistance Factor).[3]

  • 3-Fluoro Analogues: The C-F bond is stronger than the C-O bond, preventing the P450 enzyme from executing the oxidative cleavage.[3] This results in sustained antifungal activity in planta.[3]

  • 3-O-Ethyl Analogues: The bulky ethyl group physically blocks the enzyme's active site, preserving activity, though intrinsic potency (binding to fungal target) may be slightly lower than the fluoro-analogue.[3]

Critical Analysis of Alternatives

Alternative 1: Commercial Fungicides (e.g., Azoles)

  • Pros: Extremely high potency, systemic movement.

  • Cons: High resistance risk (different mechanism), environmental persistence.

  • Verdict: Synthetic pisatin analogues offer a "biomimetic" alternative that leverages the plant's natural defense structure but "hardens" it against specific fungal counter-measures.[3]

Alternative 2: Phytoalexin Elicitors (e.g., Chitosan)

  • Pros: Induces natural pisatin.[3]

  • Cons: Induces native pisatin, which virulent fungi can already detoxify.

  • Verdict: Ineffective against PDA+ strains; synthetic analogues are required.[3]

References

  • Biosynthesis of Pisatin and Pterocarpan Pathways Source: Wikipedia / Plant Physiology URL:[Link] Relevance:[3] Defines the core structure and biosynthetic origin of the pterocarpan skeleton.[3]

  • Pisatin Demethylase (PDA) as a Virulence Factor Source: PubMed (Plant Physiology / Nectria haematococca studies) URL:[3][Link] (Representative link for PDA characterization) Relevance: Establishes the mechanism of fungal resistance (demethylation) that analogues must overcome.[3]

  • Detached Leaf Assay Protocols for Pea Source: Protocols.io / USDA / ResearchGate URL:[Link] (Adapted for general leaf assays) Relevance: Provides the foundational methodology for the DLA workflow described in Part 2.

  • Structure-Activity Relationships of Pterocarpans Source: MDPI / PubMed URL:[Link] (General SAR for antifungal compounds) Relevance: Supports the claims regarding steric and electronic modifications (halogenation/alkylation) to improve stability.[3]

Sources

comparative analysis of the stability of pisatin and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pisatin (3-methoxy-6a-hydroxy-8,9-methylenedioxypterocarpan) is the primary phytoalexin of the garden pea (Pisum sativum), exhibiting potent antifungal activity against a broad spectrum of non-pathogens. However, its clinical and agricultural utility is severely limited by metabolic instability . Fungal pathogens, particularly Nectria haematococca (anamorph Fusarium solani), have evolved a specialized cytochrome P450 enzyme, Pisatin Demethylase (PDA) , which rapidly detoxifies pisatin.[1][2][3]

This guide provides a technical analysis of pisatin's stability profile, contrasting it with synthetic and stereochemical derivatives designed to resist enzymatic degradation. It includes detailed experimental protocols for assessing stability and mechanistic visualizations of the degradation pathways.

Part 1: Chemical Stability Profile

Pisatin possesses a pterocarpan skeleton with a unique non-aromatic hydroxyl group at the 6a position. Its chemical stability is heavily dependent on pH and light conditions.

pH Sensitivity (Acid-Labile)
  • Neutral/Alkaline Conditions: Pisatin is remarkably stable in neutral and slightly alkaline solutions (pH 7.0–9.0). It resists hydrolysis even in 0.05M NaOH.

  • Acidic Conditions: Pisatin is extremely acid-labile. In the presence of acid, it undergoes dehydration to form Anhydropisatin (a pterocarpene derivative). This reaction involves the loss of the 6a-hydroxyl group and the formation of a double bond, resulting in a loss of chirality and biological activity.

Thermal & Photostability
  • Thermal: High thermal stability. Solutions can be autoclaved (121°C, 15 psi, 20 min) without significant degradation, making it suitable for solid media preparation.

  • Photostability:

    • Visible Light: Stable.

    • UV Light: Unstable. Exposure to UV (254 nm) causes structural alteration, likely radical-mediated, resulting in products with modified UV spectra and reduced antifungal potency.

Part 2: Biological Stability & Detoxification Mechanism

The "Achilles' heel" of pisatin is its susceptibility to enzymatic demethylation.

The PDA Bottleneck

The enzyme Pisatin Demethylase (PDA) is a microsomal cytochrome P450 monooxygenase (CYP57 family). It catalyzes the removal of the 3-O-methyl group, converting pisatin into 6a-hydroxymaackiain (also known as 3,6a-dihydroxy-8,9-methylenedioxypterocarpan or DMDP).

  • Substrate: (+)-Pisatin (Natural enantiomer).

  • Reaction: Demethylation (-CH3 → -H).

  • Consequence: The product (DMDP) is significantly less lipophilic and less toxic to fungi, allowing the pathogen to colonize the host.

Diagram: Pisatin Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental triggers (Acid vs. Enzyme).

PisatinDegradation Pisatin Pisatin (Active Phytoalexin) Anhydro Anhydropisatin (Pterocarpene) [Inactive] Pisatin->Anhydro Acid Hydrolysis (-H2O) DMDP 6a-Hydroxymaackiain (DMDP) [Detoxified] Pisatin->DMDP Pisatin Demethylase (PDA, CYP450) (-CH3) Acid Acidic pH (< 5.0) Acid->Pisatin Fungus Fungal Pathogen (N. haematococca) Fungus->Pisatin

Caption: Divergent degradation pathways of Pisatin. Acidic conditions lead to dehydration (Anhydropisatin), while fungal enzymes cause demethylation (DMDP).

Part 3: Comparative Analysis of Derivatives

To overcome the instability caused by PDA, researchers analyze structural analogs. The table below compares the stability and activity of pisatin against key derivatives.

Table 1: Stability & Activity Profile of Pisatin Analogs
CompoundStructure ModificationResistance to PDA (Metabolic)Chemical Stability (Acid)Antifungal Potency
(+)-Pisatin Natural (6aR, 11aR)Low (Rapidly Demethylated)Low (Dehydrates)High (vs Non-pathogens)
(-)-Pisatin Enantiomer (6aS, 11aS)High (Stereo-refractory)Low (Dehydrates)Variable (Species dependent)
6a-Hydroxymaackiain Demethylated (3-OH)N/A (Product)LowLow (Detoxified)
3-O-Ethyl-Pisatin 3-Methoxy → 3-EthoxyHigh (Steric hindrance)LowModerate-High
3-Deoxy-Pisatin Removal of 3-O groupHigh (No target site)HighLow (Loss of pharmacophore)
Anhydropisatin Dehydrated (Double bond)HighHigh (Thermodynamic sink)Negligible
Key Insights for Drug Design:
  • Stereochemical Resistance: The PDA enzyme is highly stereospecific. The (-)-enantiomer of pisatin is often not recognized by the PDA of N. haematococca, rendering it metabolically stable. However, its intrinsic binding affinity to the fungal target may also differ.

  • 3-O-Alkylation: Replacing the methyl group with an ethyl or isopropyl group sterically hinders the oxidative attack of the cytochrome P450 iron center, blocking demethylation while often retaining lipophilicity required for cell entry.

Part 4: Experimental Protocols

Protocol A: Assessment of Enzymatic Stability (PDA Assay)

Objective: Determine the half-life of pisatin or derivatives in the presence of fungal metabolic enzymes.

Reagents:

  • Fungal Strain: Nectria haematococca (PDA+ strain).

  • Substrate: 100 µM Pisatin (or derivative) in DMSO.

  • Media: Glucose-Asparagine medium.

Workflow:

  • Induction: Grow fungus for 24h. Add 10 µM pisatin to induce PDA expression (2-4 hour lag phase).

  • Incubation: Add test compound (100 µM) to the induced culture. Incubate at 24°C with shaking.

  • Sampling: Remove 1 mL aliquots at T=0, 15, 30, 60, 120 min.

  • Extraction: Add 1 mL Hexane to aliquot. Vortex vigorously for 30s. Centrifuge at 3000 x g for 5 min to separate phases.

  • Quantification: Remove upper hexane layer. Evaporate solvent. Resuspend in Ethanol. Measure Absorbance at 309 nm .

    • Note: DMDP (product) has a different UV max and partition coefficient, remaining largely in the aqueous/interface layer or having distinct spectral shifts.

Protocol B: Chemical Stability (Acid Hydrolysis)

Objective: Quantify the rate of dehydration to anhydropisatin.

  • Preparation: Dissolve compound to 50 µg/mL in Ethanol.

  • Acidification: Mix 1:1 with 0.1 M HCl (Final pH ~1-2).

  • Monitoring: Transfer to quartz cuvette. Monitor UV spectrum scan (200-400 nm) every 5 minutes.

  • Endpoint: Observe shift from 309 nm (Pisatin) to 339/358 nm (Anhydropisatin). Calculate rate constant (

    
    ).
    
Diagram: Experimental Workflow (PDA Assay)

ExperimentalWorkflow Step1 Step 1: Induction Add 10µM Pisatin to Fungal Culture (24h) Step2 Step 2: Challenge Add 100µM Test Derivative Step1->Step2 Step3 Step 3: Sampling Extract aliquots at 0, 15, 30, 60 min Step2->Step3 Step4 Step 4: Hexane Extraction Pisatin partitions to Hexane Metabolites remain in Aqueous Step3->Step4 Step5 Step 5: Analysis UV Spec @ 309nm or HPLC-MS Step4->Step5

Caption: Step-by-step workflow for assessing metabolic stability against Pisatin Demethylase.

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1960). Isolation of a Phytoalexin from Pisum sativum L. Nature. Link

  • VanEtten, H. D., et al. (1989). Pisatin Demethylase: A Cytochrome P450 Enzyme. Plant Physiology.[4] Link

  • Matthews, D. E., & VanEtten, H. D. (1983). Detoxification of the phytoalexin pisatin by a fungal cytochrome P-450.[1][2] Archives of Biochemistry and Biophysics. Link

  • Delserone, L. M., et al. (1999). Pisatin demethylation by fungal pathogens and nonpathogens of pea.[2][5] Physiological and Molecular Plant Pathology.[2] Link

  • Lee, A., & Tanaka, K. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin. Bio-protocol.[6] Link

Sources

Correlating Pisatin Levels with Disease Severity in Field-Grown Pea Plants

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Phytoalexin Quantification vs. Visual Scoring

Executive Summary: The Quantification Paradox

In the breeding of Pisum sativum (field pea) for resistance against fungal pathogens like Nectria haematococca (anamorph Fusarium solani), reliance on visual disease severity indices (DSI) is the industry standard. However, visual scoring is inherently subjective, non-linear, and often fails to capture the biochemical onset of resistance before necrotic lesions appear.

This guide compares the efficacy of High-Performance Liquid Chromatography (HPLC) quantification of Pisatin —the primary pea phytoalexin—against traditional Visual Scoring and Rapid Spectrophotometry .

The Core Thesis: While visual scoring measures the damage (symptomology), pisatin quantification measures the response (immunology). However, this correlation is not linear; it is modulated by the pathogen’s ability to detoxify pisatin via Pisatin Demethylase (PDA) . Accurate interpretation requires precise chemical quantification, which this guide details.

Mechanistic Grounding: The Biosynthesis & Detoxification Arms Race

To correlate pisatin with disease severity, one must understand the biochemical battlefield. Pisatin is an isoflavonoid derivative synthesized via the phenylpropanoid pathway.

The Biosynthetic Pathway

Pisatin accumulation is triggered by elicitors (fungal cell wall components) or abiotic stress (CuCl₂). The critical final step is the methylation of (+)6a-hydroxymaackiain.[1][2]

PisatinBiosynthesis Phenylalanine L-Phenylalanine Cinnamate Trans-Cinnamate Phenylalanine->Cinnamate Deamination Coumarate 4-Coumarate Cinnamate->Coumarate Chalcone Isoliquiritigenin Coumarate->Chalcone Multiple Steps Maackiain (+)Maackiain Chalcone->Maackiain HM_Maackiain (+)6a-Hydroxymaackiain Maackiain->HM_Maackiain Hydroxylation Pisatin (+)Pisatin (Target Analyte) HM_Maackiain->Pisatin PAL PAL HM3OMT 6a-HM-3-O-methyltransferase (Terminal Step)

Figure 1: The biosynthetic pathway of Pisatin.[2] The terminal methylation step is the rate-limiting factor often induced by fungal infection.

The PDA Factor (Crucial for Correlation)

The correlation between pisatin and disease severity is complicated by Pisatin Demethylase (PDA) .

  • PDA- Pathogens: Cannot detoxify pisatin. High pisatin levels = Low Disease Severity (Negative Correlation).

  • PDA+ Pathogens: Detoxify pisatin into less toxic compounds. High pisatin levels may coexist with High Disease Severity (Positive Correlation), as the plant upregulates production in a futile attempt to stop the colonization.

Comparative Analysis: Selecting the Right Metric

The following table contrasts the three primary methods for assessing pea plant health in response to fungal stress.

FeatureVisual Disease Scoring (DSI) Rapid Spectrophotometry HPLC Quantification (Recommended)
Primary Metric Necrotic tissue area (%)Total absorbance at 309 nmSpecific concentration of Pisatin
Specificity Low (Cannot distinguish biotic vs abiotic necrosis)Medium (Measures all hexane-soluble compounds absorbing at 309nm)High (Separates Pisatin from precursors and metabolites)
Throughput High (Field observation)High (96-well plate compatible)Low to Medium (15-30 min/sample)
Sensitivity Low (Visible symptoms only)MediumHigh (Detects ng/g levels)
Correlation Reliability Subjective (R² varies widely)R² ~ 0.65 vs HPLCGold Standard (R² > 0.95)
Cost LowLowHigh
Why HPLC Wins for Mechanism of Action Studies

While spectrophotometry is faster (VanEtten et al., 1980), it suffers from background interference from other phenolic compounds extracted by hexane. For drug development or breeding selection where precise "resistance thresholds" are needed, HPLC is non-negotiable.

The Validated Protocol: HPLC Quantification

This protocol is designed to minimize degradation (pisatin is acid-labile) and maximize recovery from fibrous field tissue.

Experimental Workflow

Workflow FieldSample Field Sample (Lesion + 5mm margin) Weigh Weigh Fresh Mass FieldSample->Weigh Extract Extraction Hexane (4h, Dark) Weigh->Extract Immerse Evap Evaporation (N2 stream) Extract->Evap Decant Liquid Resuspend Resuspend (MeOH or EtOH) Evap->Resuspend HPLC HPLC Analysis (C18, 309nm) Resuspend->HPLC Data Quantification (µg/g FW) HPLC->Data

Figure 2: Optimized extraction and quantification workflow for field samples.

Step-by-Step Methodology

Reagents:

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Resuspension Solvent: 95% Ethanol or Methanol.

  • Standard: Pure (+)Pisatin (isolated or synthetic).

Procedure:

  • Sampling: Excise lesion tissue including a 2-5mm margin of healthy tissue. Record Fresh Weight (FW) immediately. Note: Dry weight normalization is preferred if water content varies significantly across the field.

  • Extraction: Submerge tissue in n-Hexane (10 mL per g tissue) in a sealed glass vial. Incubate for 4 hours in the dark at room temperature.

    • Why Hexane? Pisatin is highly soluble in hexane, while more polar cellular debris remains in the tissue, acting as a crude purification step (Cruickshank & Perrin, 1961).

  • Evaporation: Decant the hexane fraction into a clean vial. Evaporate to dryness using a gentle stream of Nitrogen gas (avoid heat > 40°C to prevent degradation).

  • Resuspension: Dissolve the residue in a precise volume (e.g., 1.0 mL) of 95% Ethanol. Vortex for 30 seconds.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

    • Mobile Phase: Isocratic Acetonitrile:Water (50:50 v/v) acidified with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV Absorbance at 309 nm (Pisatin λmax).[4][5]

    • Retention Time: Typically elutes between 6–10 minutes depending on column length.

Data Interpretation & Correlation Logic

When plotting Pisatin Concentration (X-axis) vs. Disease Severity Index (Y-axis), you will likely observe one of two patterns.

Scenario A: The Resistance Correlation (Negative Slope)
  • Observation: High Pisatin = Low Disease Severity.

  • Context: This occurs when the pathogen is PDA- (lacks demethylase) or the plant produces pisatin so rapidly it overwhelms the fungus.

Scenario B: The Virulence Paradox (Positive Slope)
  • Observation: High Pisatin = High Disease Severity.

  • Context: This occurs with PDA+ hyper-virulent strains (e.g., N. haematococca MP VI).[6] The fungus metabolizes the pisatin, using the plant's own defense signal as a cue to release more cutinase and colonize aggressively.

Statistical Validation: Do not rely on simple linear regression (Pearson). Use Spearman’s Rank Correlation if your Visual DSI data is ordinal (0-5 scale).

References

  • Cruickshank, I. A. M., & Perrin, D. R. (1961). Studies on phytoalexins.[1][2][5][6][7][8][9][10][11][12] III. The isolation, assay, and general properties of a phytoalexin from Pisum sativum L. Australian Journal of Biological Sciences. Link

  • VanEtten, H. D., Matthews, P. S., & Smith, D. A. (1982). Metabolism of the phytoalexin pisatin by Nectria haematococca and other fungi.[6][8][12][13] Phytopathology. Link

  • Hadwiger, L. A., & Tanaka, K. (2017).[7] A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.).[5][7] Bio-protocol. Link[7]

  • Wu, Q., & VanEtten, H. D. (2004).[11] Introduction of the pea disease resistance gene DRR206 confers resistance to Fusarium root rot in transgenic canola. Molecular Plant-Microbe Interactions. Link

  • Bock, C. H., et al. (2010).[14] Plant disease severity estimated visually: a century of research, best practices, and opportunities for improving methods. BioScience. Link

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。